molecular formula C48H66N6 B576407 XYLIDINE CAS No. 1300-73-8

XYLIDINE

Cat. No.: B576407
CAS No.: 1300-73-8
M. Wt: 727.098
InChI Key: CDULGHZNHURECF-UHFFFAOYSA-N
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Description

Xylidine refers to any of the six isomers of xylene amine with the chemical formula C8H11N . These compounds are colorless solids or liquids, though commercial samples can appear yellow, and they are miscible with ethanol and diethyl ether while being only slightly soluble in water . In research and industrial applications, xylidines are valuable intermediates in the production of pigments and dyestuffs, various antioxidants, agrochemicals, and pharmaceuticals . For instance, 2,6-xylidine is specifically used in the synthesis of some anesthetics . Historically, this compound was a critical antiknock agent in high-performance aviation gasolines during World War II . One specific derivative, this compound Ponceau 2R, is a red azo dye used in histology for staining thin sections, notably in Masson's trichrome stain . Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. Safety precautions must be followed as the U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit for this compound at 5 ppm (skin exposure) over an eight-hour workday, and it is considered immediately dangerous to life and health at levels of 50 ppm . Some isomers, like 2,6-xylidine, are suspected carcinogens and carry warnings for toxicity and environmental hazard .

Properties

IUPAC Name

2,3-dimethylaniline;2,4-dimethylaniline;2,5-dimethylaniline;2,6-dimethylaniline;3,4-dimethylaniline;3,5-dimethylaniline
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InChI

InChI=1S/6C8H11N/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5H,9H2,1-2H3
Source PubChem
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InChI Key

CDULGHZNHURECF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)N)C.CC1=CC(=C(C=C1)C)N.CC1=C(C(=CC=C1)N)C.CC1=C(C(=CC=C1)C)N.CC1=C(C=C(C=C1)N)C.CC1=CC(=CC(=C1)N)C
Source PubChem
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Molecular Formula

C48H66N6
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Description Data deposited in or computed by PubChem

Molecular Weight

727.1 g/mol
Source PubChem
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Physical Description

Xylidines is a pale-yellow to brown liquid with a weak, aromatic, amine-like odor. (NIOSH, 2022), Pale-yellow to brown liquid with a weak, aromatic, amine-like odor; [NIOSH], PALE YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to brown liquid with a weak, aromatic, amine-like odor.
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Boiling Point

415 to 439 °F at 760 mmHg (NIOSH, 2023), 213-226 °C, 216-228 °C, 415-439 °F
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Flash Point

206 °F (2,3-) (NIOSH, 2023), 206 °F, 90-98 °C c.c., 206 °F (2,3-)
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Solubility

Slight (NIOSH, 2023), Slightly sol in water; sol in alcohol, Sparingly soluble in water, soluble in alcohol., Soluble in ether., Solubility in water: poor, Slight
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Density

0.98 (NIOSH, 2023) - Less dense than water; will float, 0.97-0.99, Relative density (water = 1): 0.97-1.07, 0.98
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Vapor Density

4.17 (air= 1 at boiling point of xylidine), Relative vapor density (air = 1): 4.2
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.13 [mmHg], Vapor pressure, Pa at 20 °C:, <1 mmHg
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Color/Form

Pale yellow to a brown liquid., All /isomers/ except ortho-4-xylidine are liquids above 20 °C., Pale-yellow to brown liquid.

CAS No.

1300-73-8
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Melting Point

-33 °F (NIOSH, 2023), -36 °C, -33 °F
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Foundational & Exploratory

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,6-Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Xylidine, also known as 2,6-dimethylaniline, is a primary arylamine that serves as a crucial intermediate in the synthesis of various commercial products, including pharmaceuticals and agrochemicals. It is notably a key metabolite of several amide-type local anesthetics such as lidocaine, bupivacaine, and mepivacaine.[1][2] A comprehensive understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthesis, and for assessing its metabolic fate and toxicological profile in drug development. This guide provides a detailed overview of the core physical and chemical characteristics of 2,6-xylidine, methods for their determination, and its significant metabolic pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,6-xylidine are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₁N[3]
Molecular Weight 121.18 g/mol [3]
Appearance Colorless to yellowish liquid[2]
Odor Characteristic[2]
Density 0.9842 g/mL at 20 °C[4]
Melting Point 11.2 °C[4]
Boiling Point 214 °C at 739 mmHg[4]
Flash Point 91 °C[5]
Vapor Pressure 0.125 mmHg at 25 °C[4]
Refractive Index 1.5601[1]
Chemical Properties
PropertyValueReference
Solubility in Water Slightly soluble (7.5 g/L at 20 °C)[4]
Solubility in Organic Solvents Soluble in ethanol and diethyl ether[4]
pKa Not available
logP (Octanol/Water Partition Coefficient) 1.84[2]

Experimental Protocols

The determination of the physical and chemical properties of organic compounds like 2,6-xylidine relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Thiele Tube Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like 2,6-xylidine, which is a liquid at room temperature, this determination would be performed on a solidified sample.

Procedure:

  • A small, finely powdered sample of the solidified compound is packed into a capillary tube, sealed at one end.[6]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

  • The thermometer and capillary tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[6]

  • The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[6]

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[6] A narrow melting point range is indicative of a pure substance.[7]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

  • A small amount of the liquid 2,6-xylidine is placed in a small test tube (fusion tube).[8]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

  • The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a Thiele tube).[8]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

  • Alternatively, the heating can be stopped when a steady stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.[5]

Solubility Determination

Solubility tests are fundamental in understanding the polarity and potential interactions of a compound.

Procedure:

  • Water Solubility: A small, measured amount of 2,6-xylidine (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume of water (e.g., 0.75 mL).[9] The mixture is vigorously shaken.[9] The degree of dissolution is observed and recorded.

  • Solubility in Organic Solvents: The same procedure is repeated with various organic solvents, such as ethanol, diethyl ether, and hexane, to assess its solubility in polar and non-polar media.

  • Solubility in Aqueous Acids and Bases: To determine the acidic or basic nature of a compound, solubility is tested in 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).[10] As an amine, 2,6-xylidine is expected to be soluble in aqueous acid due to the formation of a water-soluble salt.

Synthesis of 2,6-Xylidine

A common industrial method for the synthesis of 2,6-xylidine involves the amination of 2,6-dimethylphenol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_6_Dimethylphenol 2,6-Dimethylphenol Reaction Amination 2_6_Dimethylphenol->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction Catalyst Aluminum Oxide Catalyst Catalyst->Reaction Temperature 360-460 °C Temperature->Reaction Pressure High Pressure Pressure->Reaction 2_6_Xylidine 2,6-Xylidine Water Water (H₂O) Reaction->2_6_this compound Reaction->Water

Caption: Synthesis of 2,6-Xylidine via Amination.

Experimental Protocol for Synthesis: The synthesis of 2,6-xylidine can be achieved by the vapor-phase amination of 2,6-dimethylphenol.[11][12] In this process, 2,6-dimethylphenol and an excess of ammonia are passed over an aluminum oxide catalyst at elevated temperatures (360-460 °C) and high pressure.[11][12] The resulting product mixture is then condensed and purified to yield 2,6-xylidine.[11]

Metabolic Pathways and Genotoxicity

2,6-Xylidine is a significant metabolite of the local anesthetic lidocaine. Its formation and subsequent metabolism are of great interest in drug development due to its potential carcinogenicity.[13][14]

Lidocaine Metabolism to 2,6-Xylidine

Lidocaine is primarily metabolized in the liver. The major pathway involves sequential N-deethylation by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to form monoethylglycinexylidide (MEGX) and then glycinexylidide (GX).[15][16] 2,6-Xylidine can be formed through the hydrolysis of lidocaine or its deethylated metabolites.[13][15]

G Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 This compound 2,6-Xylidine Lidocaine->this compound Hydrolysis (CES1) GX Glycinexylidide (GX) MEGX->GX CYP1A2, CYP3A4 MEGX->this compound Hydrolysis GX->this compound Hydrolysis

Caption: Metabolic Pathway of Lidocaine to 2,6-Xylidine.

Further Metabolism and Genotoxicity of 2,6-Xylidine

Once formed, 2,6-xylidine can undergo further metabolism, which is linked to its genotoxic effects. The proposed mechanism involves N-hydroxylation to form N-(2,6-dimethylphenyl)hydroxylamine (DMHA), which can then be converted to a reactive nitrenium ion that can bind to DNA.[17][18] An alternative pathway involves oxidation to 4-amino-3,5-dimethylphenol (DMAP), which can be further oxidized to a reactive quinone-imine.[19][20] The genotoxicity of 2,6-xylidine is considered to be dependent on these metabolic activation steps.[17][19]

G This compound 2,6-Xylidine DMHA N-(2,6-dimethylphenyl)hydroxylamine (DMHA) This compound->DMHA N-hydroxylation DMAP 4-amino-3,5-dimethylphenol (DMAP) This compound->DMAP Oxidation Nitrenium Reactive Nitrenium Ion DMHA->Nitrenium Activation DNA_Adducts1 DNA Adducts Nitrenium->DNA_Adducts1 Quinone_imine Reactive Quinone-imine DMAP->Quinone_imine Oxidation DNA_Adducts2 DNA Adducts Quinone_imine->DNA_Adducts2

Caption: Genotoxicity Pathway of 2,6-Xylidine.

Analytical Methods

The detection and quantification of 2,6-xylidine in various matrices, particularly in biological samples, are crucial for pharmacokinetic and toxicological studies.

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation of 2,6-xylidine from complex mixtures.[4][21] Mass spectrometry (MS), often coupled with chromatography (LC-MS/MS or GC-MS), provides high sensitivity and specificity for its detection and quantification.[4][22] These methods are essential for monitoring its levels in blood and urine for pharmacokinetic studies.[23][24]

Experimental Workflow for Analysis in Biological Samples:

G Sample Biological Sample (Blood, Urine, Tissue) Extraction Sample Preparation (e.g., Solid Phase Extraction) Sample->Extraction Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Analysis of 2,6-Xylidine in Biological Samples.

Spectral Data

Spectroscopic data is vital for the structural elucidation and identification of 2,6-xylidine.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2,6-xylidine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations of the primary amine group and C-H and C=C stretching vibrations of the aromatic ring.[4][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence and arrangement of the methyl and amino groups on the benzene ring.

  • Mass Spectrometry (MS): The mass spectrum of 2,6-xylidine shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for its identification.[26][27]

Conclusion

This technical guide has provided a comprehensive overview of the core physical and chemical properties of 2,6-xylidine, along with detailed experimental protocols for their determination. The synthesis, metabolic pathways, and analytical methods for this important chemical intermediate have also been discussed. This information is critical for professionals in research and drug development for the safe handling, synthesis, and evaluation of the biological implications of 2,6-xylidine.

References

synthesis pathways for 3,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylaniline

For researchers, scientists, and professionals in drug development, 3,4-dimethylaniline is a crucial intermediate, notably in the synthesis of Vitamin B2 (Riboflavin) and various agrochemicals like the herbicide pendimethalin.[1][2][3] This guide provides a comprehensive overview of the core synthetic pathways for 3,4-dimethylaniline, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Reduction of 3,4-Dimethylnitrobenzene

The reduction of the corresponding nitro compound, 3,4-dimethylnitrobenzene (also known as 4-nitro-o-xylene), is a common and direct method for synthesizing 3,4-dimethylaniline.[4] This transformation can be achieved through catalytic hydrogenation using various catalysts.

Catalytic Hydrogenation using Raney Nickel

A widely utilized method involves the hydrogenation of 3,4-dimethyl-1-nitrobenzene in the presence of a Raney nickel catalyst.[5] This process is known for its high efficiency and the production of 3,4-dimethylaniline with no byproducts detected by gas chromatography.[5]

G 3,4-Dimethyl-1-nitrobenzene 3,4-Dimethyl-1-nitrobenzene 3,4-Dimethylaniline 3,4-Dimethylaniline 3,4-Dimethyl-1-nitrobenzene->3,4-Dimethylaniline Methanol, 55°C, 5 bar H2, Raney Nickel H2, Raney Nickel H2, Raney Nickel->3,4-Dimethylaniline

Diagram 1: Reduction of 3,4-Dimethylnitrobenzene.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3,4-Dimethyl-1-nitrobenzene151.1640.32266.6
Raney Nickel-22-
Methanol32.04--
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
3,4-Dimethylaniline121.1858.586

Experimental Protocol:

In a suitable reactor, 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel are suspended in 200 ml of methanol.[5] The mixture is then hydrogenated at a temperature of 55°C and a hydrogen pressure of 5 bar for 2 hours.[5] Following the initial reaction, an additional 22 g of Raney nickel is added. The catalyst is subsequently separated by hot suction filtration at 60°C.[5] The filtrate is concentrated, and hot water is added. The mixture is cooled, first to room temperature and then in an ice-water bath, to facilitate crystallization. The resulting crystals are collected by suction filtration, washed with cold water and cold methanol, and then dried to yield the final product.[5]

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

The catalytic transfer hydrogenation of 3,4-dimethylnitrobenzene can also be effectively carried out using a palladium on carbon (Pd/C) catalyst in an ethanol-water solvent mixture.[6] Studies have shown that reaction conversion is influenced by hydrogen partial pressure, catalyst loading, substrate concentration, and temperature.[6] Dimethylaniline is reported as the sole product of this hydrogenation.[6]

G 3,4-Dimethylnitrobenzene 3,4-Dimethylnitrobenzene 3,4-Dimethylaniline 3,4-Dimethylaniline 3,4-Dimethylnitrobenzene->3,4-Dimethylaniline Ethanol/Water, 343-403 K, 4-10 bar H2, 5% Pd/C H2, 5% Pd/C H2, 5% Pd/C->3,4-Dimethylaniline

Diagram 2: Pd/C Catalyzed Hydrogenation.

Quantitative Data:

ParameterRange
Temperature343–403 K
H2 Pressure4–10 bar
Substrate Concentration0.124 to 0.745 kmol/m³
Catalyst Loading4–12% (w/w) of substrate
Activation Energy614 J/mol

Experimental Protocol:

The hydrogenation is performed in a 6L stainless steel autoclave.[6] 3,4-Dimethylnitrobenzene is dissolved in a mixture of 91% wt. ethanol and 9% wt. distilled water. The reactor is charged with 3500 ml of this solution and the 5% Pd/C catalyst (20 to 60 g).[6] The air in the reactor is purged with hydrogen, and the solution is stirred at 800 rpm. The reaction is conducted at a constant temperature (373 K) and hydrogen pressure (4 to 10 bar).[6] Progress is monitored by analyzing samples using gas chromatography with a FID detector.[6]

Ammonolysis of 4-Bromo-o-xylene

An alternative high-yield synthesis involves the high-pressure ammonolysis of 4-bromo-ortho-xylene.[7] This method utilizes a copper catalyst and produces 3,4-dimethylaniline that is free from isomers.[7]

G 4-Bromo-o-xylene 4-Bromo-o-xylene 3,4-Dimethylaniline 3,4-Dimethylaniline 4-Bromo-o-xylene->3,4-Dimethylaniline 195°C, 700-1000 lb pressure Ammonia, Copper Catalyst Ammonia, Copper Catalyst Ammonia, Copper Catalyst->3,4-Dimethylaniline

Diagram 3: Ammonolysis of 4-Bromo-o-xylene.

Quantitative Data:

Reactant/CatalystAmount
4-bromo-o-xylene200 g (1.08 moles)
28% Ammonia600 ml (9.0 moles)
Cuprous chloride12 g
Copper wire14 g
Product Yield
3,4-dimethylaniline103 g (79%)

Experimental Protocol:

A steel reaction vessel is charged with 200 g of 4-bromo-o-xylene, 14 g of copper wire, and 600 ml of 28% ammonia containing 12 g of cuprous chloride.[4] The vessel is heated and rocked at 195°C for 14 hours, during which the pressure rises to 700–1000 lb.[4][7] After cooling, the organic and aqueous layers are separated. To the organic layer, 40 ml of 40% sodium hydroxide is added, and the mixture is steam-distilled. The distillate, containing the crude amine, is cooled to induce crystallization. The crystals are dissolved in 8% hydrochloric acid, and the acidic solution is extracted with ether to remove any unreacted 4-bromo-o-xylene.[4] The acidic solution is then made alkaline with 40% sodium hydroxide, and the resulting mixture is steam-distilled again. The final product is collected from the distillate, dissolved in ether, dried over calcium chloride, and purified by vacuum distillation.[4]

Synthesis from p-Nitrotoluene via Chloromethylation

This pathway starts with p-nitrotoluene, which undergoes chloromethylation to yield 2-chloromethyl-4-nitrotoluene. Subsequent catalytic hydrogenation results in both reduction of the nitro group and dechlorination to form 3,4-dimethylaniline.[1] A variation of this method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene using a water-soluble palladium complex catalyst under alkaline two-phase conditions.[8] This latter approach offers high yields and purity (greater than 95%) and allows for the recycling of the catalyst.[8]

G p-Nitrotoluene p-Nitrotoluene Chloromethylation Chloromethylation p-Nitrotoluene->Chloromethylation 2-Chloromethyl-4-nitrotoluene 2-Chloromethyl-4-nitrotoluene Chloromethylation->2-Chloromethyl-4-nitrotoluene Catalytic Hydrogenation Catalytic Hydrogenation 2-Chloromethyl-4-nitrotoluene->Catalytic Hydrogenation 3,4-Dimethylaniline 3,4-Dimethylaniline Catalytic Hydrogenation->3,4-Dimethylaniline Reduction & Dechlorination

Diagram 4: Synthesis from p-Nitrotoluene.

Quantitative Data:

MethodCatalystConditionsYield/Purity
From 2-chloromethyl-4-nitrotolueneRaney Nickel35-50°C, 3.4-3.9 MPa H2-
From 3-chloromethyl-4-methylnitrobenzeneWater-soluble Palladium ComplexAlkaline two-phase, 60-100°C>95%

Experimental Protocol (Palladium Complex Method):

A water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst is synthesized.[8] This catalyst is dissolved in an aqueous solution, the pH is adjusted to 10, and it is heated to 60-100°C. Hydrogen is introduced with stirring. Molten 3-chloromethyl-4-methylnitrobenzene is then added, and the hydrogenation reaction proceeds.[8] During the reaction, a 40% sodium hydroxide solution is added dropwise to maintain alkalinity. After 5-15 hours, the reaction is complete. The organic and aqueous phases are separated. The organic phase, upon cooling, yields crystalline 3,4-dimethylaniline. The aqueous phase containing the catalyst can be directly reused.[8]

Other Synthetic Routes

Several other methods for the synthesis of 3,4-dimethylaniline have been reported, although they are less commonly detailed in readily available literature. These include:

  • Beckmann Rearrangement: Starting from 3,4-dimethylacetophenone, the corresponding oxime is formed and then subjected to a Beckmann rearrangement.[1][4]

  • Direct Amination of o-Xylene: This method involves the reaction of o-xylene with hydroxylamine hydrochloride in the presence of aluminum chloride.[4]

  • From 3,4-Dimethylphenol: Heating 3,4-dimethylphenol with ammonia, ammonium bromide, and zinc bromide.[4]

  • Alkylation of m-Toluidine: Alkylation of m-toluidine hydrochloride with methanol at high temperatures.[4]

These alternative routes highlight the chemical versatility available for accessing this important intermediate, providing options depending on the availability and cost of starting materials and reagents.

References

An In-depth Technical Guide to the Structural Differences Between Xylidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylidine, also known as dimethylaniline, encompasses a group of six constitutional isomers with the chemical formula C₈H₁₁N.[1][2] These aromatic amines are structurally characterized by a benzene ring substituted with an amino group and two methyl groups. The varied placement of these methyl groups relative to the amino group gives rise to the six distinct isomers: 2,3-dimethylaniline, 2,4-dimethylaniline, 2,5-dimethylaniline, 2,6-dimethylaniline, 3,4-dimethylaniline, and 3,5-dimethylaniline.[1]

While sharing the same molecular formula, these isomers exhibit significant differences in their physicochemical properties, toxicological profiles, and metabolic fates. These variations are a direct consequence of their unique structural arrangements, which influence factors such as steric hindrance, electron distribution within the aromatic ring, and the potential for intermolecular interactions. A thorough understanding of these isomeric differences is paramount for researchers, scientists, and drug development professionals, as it directly impacts their application in chemical synthesis, their potential as drug candidates or metabolites, and their associated health risks. This guide provides a comprehensive overview of the core structural differences between this compound isomers, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and structures.

Molecular Structures of this compound Isomers

The fundamental difference between the this compound isomers lies in the substitution pattern of the two methyl groups on the aniline ring. This seemingly subtle variation has profound implications for the molecule's overall shape, polarity, and reactivity.

Figure 1: Molecular Structures of the Six this compound Isomers.

Physicochemical Properties

The structural variations among this compound isomers directly translate into differing physicochemical properties. These properties are critical for predicting their behavior in various chemical and biological systems, including their solubility, volatility, and reactivity. The following table summarizes key quantitative data for each isomer.

Property2,3-Dimethylaniline2,4-Dimethylaniline2,5-Dimethylaniline2,6-Dimethylaniline3,4-Dimethylaniline3,5-Dimethylaniline
CAS Number 87-59-295-68-195-78-387-62-795-64-7108-69-0
Molecular Weight ( g/mol ) 121.18121.18121.18121.18121.18121.18
Melting Point (°C) 2.51611.511.249-517-9
Boiling Point (°C) 221-222218218216226220-221
Density (g/mL at 25°C) 0.9930.980.9730.9841.076 (solid)0.972
pKa 4.704.894.533.95-4.91
Water Solubility (g/L) 30 (20°C)5 (20°C)< 1 (18°C)7.5 (20°C)< 1 (24°C)< 1 (19°C)
Refractive Index (n20/D) 1.5691.5581.5591.560-1.557

Spectroscopic Data

Spectroscopic techniques are indispensable for the identification and characterization of this compound isomers. The subtle structural differences give rise to unique spectral fingerprints in Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

IsomerIR (cm⁻¹) - Key AbsorptionsUV-Vis (λmax, nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Dimethylaniline N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1600, ~1500~235, ~285Aromatic H: ~6.5-7.0; NH₂: ~3.5; CH₃: ~2.1, ~2.2Aromatic C: ~115-145; CH₃ C: ~14, ~20
2,4-Dimethylaniline N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510~240, ~290Aromatic H: ~6.6-6.9; NH₂: ~3.5; CH₃: ~2.1, ~2.2Aromatic C: ~115-145; CH₃ C: ~17, ~20
2,5-Dimethylaniline N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510~236, ~288[3]Aromatic H: ~6.5-6.9; NH₂: ~3.5; CH₃: ~2.1, ~2.2Aromatic C: ~115-145; CH₃ C: ~17, ~21
2,6-Dimethylaniline N-H stretch: ~3480, ~3400; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1470~230, ~280Aromatic H: ~6.6-6.9; NH₂: ~3.7; CH₃: ~2.2Aromatic C: ~118-145; CH₃ C: ~18
3,4-Dimethylaniline N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1620, ~1510~240, ~290Aromatic H: ~6.5-6.9; NH₂: ~3.5; CH₃: ~2.1, ~2.2Aromatic C: ~113-145; CH₃ C: ~19, ~20
3,5-Dimethylaniline N-H stretch: ~3400, ~3300; C-H stretch (arom.): >3000; C-H stretch (aliph.): <3000; C=C stretch (arom.): ~1600, ~1470~240, ~290Aromatic H: ~6.5; NH₂: ~3.5; CH₃: ~2.2Aromatic C: ~115-145; CH₃ C: ~21

Toxicological Profile and Metabolic Pathways

The toxicity of this compound isomers is a significant concern, with some isomers classified as suspected carcinogens.[2] Their toxic effects are closely linked to their metabolic activation pathways. A common pathway involves N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to macromolecules like DNA, potentially initiating carcinogenesis.

metabolic_activation This compound This compound Isomer N_Hydroxy N-Hydroxylthis compound This compound->N_Hydroxy CYP450 (N-hydroxylation) Nitrenium Nitrenium Ion N_Hydroxy->Nitrenium Sulfotransferase or N-acetyltransferase Detoxification Detoxification (e.g., Glucuronidation) N_Hydroxy->Detoxification DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding gc_ms_workflow Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis mekc_separation cluster_capillary Capillary p1->p2 Voltage Application p2->p3 EOF -> p3->p4 <- Micelle Migration p4->p5 Differential Partitioning Detector Detector p5->Detector Separated Analytes Injector Injector Injector->p1 Sample Injection

References

Spectroscopic Data Analysis of N,N-dimethyl-m-xylidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethyl-m-xylidine (also known as 3,5,N,N-Tetramethylaniline), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N,N-dimethyl-m-xylidine.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2800StrongC-H Stretch (Aliphatic - CH₃ groups)
1600-1450Medium-StrongC=C Stretch (Aromatic Ring)
1350-1250StrongC-N Stretch (Aromatic Amine)
850-750StrongC-H Bend (Aromatic - Out-of-plane)

Note: IR data is based on typical values for similar aromatic amine structures.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5Singlet1HAr-H (para to N(CH₃)₂)
~6.4Singlet2HAr-H (ortho to N(CH₃)₂)
~2.9Singlet6HN(CH₃)₂
~2.3Singlet6HAr-CH₃

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ, ppm)Assignment
~150Aromatic C-N
~138Aromatic C-CH₃
~120Aromatic C-H (para)
~112Aromatic C-H (ortho)
~40N(CH₃)₂
~21Ar-CH₃

Solvent: CDCl₃. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[2]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
149100[M]⁺ (Molecular Ion)
14880-90[M-H]⁺
13450-60[M-CH₃]⁺
10630-40[M-N(CH₃)₂]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aromatic amines.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation : A small drop of neat N,N-dimethyl-m-xylidine liquid is placed between two potassium bromide (KBr) salt plates to create a thin capillary film.

  • Data Acquisition : The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR.

  • Sample Preparation : Approximately 10-20 mg of N,N-dimethyl-m-xylidine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition : A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 free induction decays (FIDs).

  • ¹³C NMR Data Acquisition : A proton-decoupled pulse sequence (e.g., inverse-gated decoupling) is employed to obtain a spectrum with singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Analysis : The acquired FIDs are Fourier transformed. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the integration values (relative number of protons) and splitting patterns (multiplicity) are analyzed. For ¹³C NMR, the chemical shifts of the singlets are correlated with the different carbon environments in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of N,N-dimethyl-m-xylidine is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Data Acquisition : The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating positive ions. The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 40 to 400 amu.

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z is typically the molecular ion ([M]⁺), which confirms the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, and their analysis provides structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis p1 Place drop of neat liquid on KBr plate p2 Create thin capillary film with second KBr plate p1->p2 a2 Acquire Sample Spectrum (4000-400 cm⁻¹) p2->a2 a1 Acquire Background Spectrum (Clean KBr plates) a1->a2 d1 Perform Fourier Transform a2->d1 d2 Background Subtraction d1->d2 d3 Identify characteristic peaks (e.g., C-H, C=C, C-N) d2->d3

Caption: Workflow for FTIR Spectroscopic Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR) cluster_analysis Data Analysis p1 Dissolve ~15mg sample in ~0.7mL CDCl₃ p2 Transfer to 5mm NMR tube p1->p2 a1 Tune and shim aagnet p2->a1 a2 Acquire ¹H and ¹³C FIDs (Pulse sequences) a1->a2 d1 Fourier Transform & Phasing a2->d1 d2 Baseline Correction d1->d2 d3 Peak Integration (¹H) d2->d3 d4 Analyze Chemical Shifts & Multiplicity d3->d4

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation & Injection cluster_acq Data Acquisition (MS) cluster_analysis Data Analysis p1 Prepare dilute solution in volatile solvent p2 Inject into GC-MS p1->p2 a1 Vaporization & Separation (GC) p2->a1 a2 Ionization (e.g., EI at 70 eV) a1->a2 a3 Mass Analysis (Quadrupole) a2->a3 d1 Generate Mass Spectrum (Abundance vs. m/z) a3->d1 d2 Identify Molecular Ion [M]⁺ d1->d2 d3 Analyze Fragmentation Pattern d2->d3

Caption: Workflow for Mass Spectrometry Analysis.

References

Toxicology Profile of Mixed Xylidine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylidine isomers, a group of aromatic amines, are prevalent in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals. This extensive toxicological profile provides a comprehensive overview of the adverse effects associated with exposure to mixed this compound isomers, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies for risk assessment and safer chemical design. The primary toxicological concerns include methemoglobinemia, genotoxicity, and carcinogenicity, with the liver, kidneys, spleen, and blood being the principal target organs. The toxicity of this compound isomers is intrinsically linked to their metabolic activation, primarily through cytochrome P450-mediated N-hydroxylation, leading to the formation of reactive intermediates that can induce cellular damage.

Acute Toxicity

The acute toxicity of this compound isomers varies depending on the specific isomer and the route of exposure. In general, they are considered to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled[1]. Signs of acute toxicity include cyanosis, headache, dizziness, fatigue, and in severe cases, respiratory distress and collapse due to methemoglobinemia[2][3].

Table 1: Acute Oral Toxicity of this compound Isomers

IsomerSpeciesLD50 (mg/kg)Reference
2,3-XylidineRat930[4]
Mouse1070[4]
2,4-XylidineRat470 - 1259[3][4]
Mouse250[4]
2,5-XylidineRat1300[4]
Mouse840[4]
2,6-XylidineRat840 - 1230[4][5]
Mouse710[4][5]
3,4-XylidineRat810[4]
Mouse710[4]
3,5-XylidineRat710[4]
Mouse420[4]
Mixed IsomersRabbit600[1]
Rat610[1]

Table 2: Acute Dermal and Inhalation Toxicity of this compound Isomers

IsomerSpeciesRouteValueReference
2,3-XylidineGuinea PigDermal LD50500 - 1000 mg/kg[2]
2,4-XylidineMouseInhalation LC50149 ppm (7 hr)[6]
2,6-Xylidine-DermalClassified as "Harmful in contact with skin"[3]
2,4-DMA-Inhalation LC501.53 mg/L[3]
2,6-DMA-InhalationClassified as "Harmful by inhalation"[3]

Subacute and Chronic Toxicity

Repeated exposure to this compound isomers can lead to significant target organ toxicity. The primary target organs are the blood, spleen, liver, and kidneys[2]. Hematological effects include methemoglobinemia and anemia[2]. Effects on the spleen, such as increased weight and congestion, are often secondary to the hemolytic effects[2]. Liver effects include increased weight and hepatocellular hypertrophy, while kidney effects can manifest as hyaline droplet formation and necrosis[2].

Table 3: Subchronic Oral Toxicity of this compound Isomers in Rats

IsomerNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAELReference
2,3-Xylidine12 (male)12 (female)Hematological effects, organ changes (liver, kidneys, bone marrow, spleen)[2]
2,5-Xylidine1260Hematological effects, kidney and forestomach effects[2]
3,4-Xylidine1050Hyaline droplets in male kidneys, liver enlargement in females[2]
3,5-Xylidine10145Methemoglobin formation[2]

Carcinogenicity

Several this compound isomers have been investigated for their carcinogenic potential, with some demonstrating evidence of carcinogenicity in animal studies. The National Toxicology Program (NTP) has conducted bioassays on select isomers.

Table 4: Carcinogenicity of this compound Isomers

IsomerSpeciesKey FindingsClassificationReference
2,5-XylidineRatFibromas and fibrosarcomasSuspected carcinogen[2]
MouseAngiosarcomas[2]
2,6-XylidineRatNasal cavity adenomas and carcinomas, subcutaneous fibromas and fibrosarcomasSufficient evidence in animals[5][7]

For 2,6-xylidine, a significant increase in the incidence of nasal cavity tumors was observed in both male and female rats in a 102-week feeding study[7].

Genotoxicity

The genotoxicity of this compound isomers is complex, with both positive and negative results reported in various assays. A genotoxic effect is generally suspected for the isomer group[2]. Metabolic activation is typically required to elicit a genotoxic response.

Table 5: Summary of Genotoxicity Data for this compound Isomers

Assay2,3-Xylidine2,5-Xylidine3,4-Xylidine3,5-XylidineGeneral Finding
Ames Test (in vitro) MixedMixedMixedMixedInconsistent results, often positive with metabolic activation[2]
Comet Assay (in vivo) PositivePositivePositivePositivePositive results for all four tested isomers[2]
Micronucleus Test (in vivo) NegativeNegativeNegativeNegativeNegative results for all four tested isomers[2]
Mammalian Cell Mutagenicity (in vitro) ---PositiveDemonstrated for 3,5-xylidine[2]
Clastogenicity (in vitro) Positive--PositiveClastogenic effects observed for two of the four isomers[2]
DNA Binding ---ObservedDNA binding observed with 3,5-xylidine[2]

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of most this compound isomers[2][6]. One study on 2,6-dimethylaniline (2,6-xylidine) reported a decrease in the number of implantations, which was considered secondary to maternal toxicity[3]. Another study noted that 2,5-xylidine and 3,5-xylidine can reach the testes in male mice[2]. Overall, the available information is insufficient to fully characterize the reproductive and developmental hazards of mixed this compound isomers.

Mechanism of Toxicity

The toxicity of this compound isomers is largely dependent on their metabolic activation into reactive electrophilic intermediates.

Metabolic Activation

The primary pathway for metabolic activation involves the cytochrome P450 (CYP) enzyme system, which catalyzes the N-hydroxylation of the amino group to form N-hydroxylamines[2]. These intermediates can then be further activated by acetyltransferases or sulfotransferases to form unstable N-O-esters. The subsequent heterolytic cleavage of the N-O bond generates highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA[2][8]. An alternative pathway involves the formation of quinone imines, which can also form protein adducts and contribute to oxidative stress through redox cycling[2].

Metabolic_Activation_of_this compound This compound This compound Isomer N_Hydroxylamine N-Hydroxylamine Metabolite This compound->N_Hydroxylamine CYP450 (N-hydroxylation) Quinone_Imine Quinone Imine This compound->Quinone_Imine Oxidation NO_Ester N-O-Ester (unstable) N_Hydroxylamine->NO_Ester Acyl/Sulfotransferase Nitrenium_Ion Nitrenium Ion (highly reactive) NO_Ester->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Protein_Adducts Protein Adducts Quinone_Imine->Protein_Adducts ROS Reactive Oxygen Species (ROS) Quinone_Imine->ROS Redox Cycling

Metabolic activation pathway of this compound isomers.
Methemoglobin Formation

All this compound isomers are capable of inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen[2]. This process is initiated by the N-hydroxy metabolites of xylidines, which co-oxidize with oxyhemoglobin[2]. 3,5-xylidine has been identified as the most potent methemoglobin-forming isomer among those tested[2].

Methemoglobin_Formation This compound This compound Isomer N_Hydroxy_this compound N-Hydroxy this compound This compound->N_Hydroxy_this compound Metabolism Methemoglobin Methemoglobin (Fe³⁺) N_Hydroxy_this compound->Methemoglobin Co-oxidation Oxyhemoglobin Oxyhemoglobin (Fe²⁺) Oxyhemoglobin->Methemoglobin Oxygen Oxygen Oxyhemoglobin->Oxygen

Mechanism of this compound-induced methemoglobin formation.
DNA Damage and Oxidative Stress Response

The formation of DNA adducts by reactive metabolites of xylidines can trigger cellular DNA damage response (DDR) pathways. While specific pathways for xylidines are not fully elucidated, it is expected that bulky adducts would activate the Nucleotide Excision Repair (NER) pathway[8]. Persistent DNA damage can lead to the activation of cell cycle checkpoints and, ultimately, apoptosis. The generation of reactive oxygen species (ROS) can also induce oxidative DNA damage and activate cellular stress response pathways.

DNA_Damage_Response Xylidine_Metabolites Reactive this compound Metabolites (Nitrenium Ion, ROS) DNA_Damage DNA Damage (Adducts, Oxidative Lesions) Xylidine_Metabolites->DNA_Damage DDR_Sensors DDR Sensors (e.g., ATR, ATM) DNA_Damage->DDR_Sensors Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53) DDR_Sensors->Checkpoint_Activation DNA_Repair DNA Repair (e.g., NER) DDR_Sensors->DNA_Repair Apoptosis Apoptosis Checkpoint_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest DNA_Repair->DNA_Damage Repair Failure

Generalized DNA damage response to this compound exposure.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

Objective: To assess the potential of this compound isomers to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). Revertant colonies that can grow on a histidine-free medium are counted as an indication of mutagenicity.

Methodology:

  • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction is used as the metabolic activation system.

  • Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or solvent control), and 0.5 mL of S9 mix (for activated plates) or S9 buffer (for non-activated plates).

    • Vortex briefly and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

Ames_Test_Workflow Start Start Prepare Prepare bacterial cultures, test substance dilutions, and S9 mix Start->Prepare Mix Mix bacteria, test substance, and S9 mix (or buffer) with top agar Prepare->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for mutagenic potential Count->Analyze

Workflow for the Ames Test.
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

Objective: To determine if this compound isomers induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of rodents.

Principle: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected. Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.

Methodology:

  • Animals: Typically, young adult mice or rats are used.

  • Dosing: Animals are dosed with the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels plus a vehicle control and a positive control.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last dose.

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are air-dried and stained (e.g., with May-Grünwald-Giemsa).

  • Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group. A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

In Vitro Methemoglobin Formation Assay

Objective: To evaluate the potential of this compound isomers to induce methemoglobin formation in red blood cells.

Principle: Rat erythrocytes are incubated with this compound isomers in the presence of a metabolic activation system (S9 mix). The formation of methemoglobin is measured spectrophotometrically.

Methodology:

  • Preparation of Erythrocytes: Freshly collected rat blood is centrifuged, and the plasma and buffy coat are removed. The red blood cells (RBCs) are washed multiple times with a buffered saline solution.

  • Incubation: A suspension of RBCs is placed in one chamber of a two-compartment dialysis system. The other chamber contains the this compound isomer and a rat liver S9 mix for metabolic activation. The two chambers are separated by a dialysis membrane.

  • Time Points: Aliquots of the RBC suspension are removed at various time points (e.g., 0.5, 1, 2, 3, and 4 hours)[2].

  • Methemoglobin Measurement: The percentage of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths before and after the addition of a reducing agent (e.g., sodium dithionite) or by using a co-oximeter.

  • Data Analysis: The percentage of methemoglobin is plotted against time for each concentration of the this compound isomer.

Conclusion

The toxicological profile of mixed this compound isomers is characterized by a range of adverse effects, with methemoglobinemia, genotoxicity, and carcinogenicity being of primary concern. The toxicity is largely mediated by metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. While acute and subchronic toxicity data are available for several isomers, there is a notable lack of information on reproductive and developmental toxicity, highlighting an area for future research. The experimental protocols and mechanistic insights provided in this guide are intended to support ongoing research and the development of safer chemical alternatives in the pharmaceutical and chemical industries.

References

Environmental Fate and Transport of Xylidine in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylidine, a primary aromatic amine, exists in several isomeric forms, with 2,4-dimethylaniline and 2,6-dimethylaniline being of significant industrial relevance. These compounds are used in the synthesis of pharmaceuticals, pesticides, dyes, and other commercial products.[1] Their potential release into the environment necessitates a thorough understanding of their fate and transport in soil to assess their environmental risk. This technical guide provides an in-depth overview of the current knowledge on the sorption, degradation, and mobility of this compound in the soil environment, compiling available quantitative data, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties of this compound Isomers

The environmental behavior of this compound is governed by its physicochemical properties. Key properties for the 2,4- and 2,6-xylidine isomers are summarized below.

Property2,4-Dimethylaniline2,6-Dimethylaniline
Molecular Formula C₈H₁₁NC₈H₁₁N
Molar Mass 121.18 g/mol 121.18 g/mol
Vapor Pressure 0.133 mm Hg at 25 °C0.13 mm Hg at 25 °C
Water Solubility Slightly solubleSlightly soluble
Log K_ow_ 1.681.84

Soil Sorption and Mobility

The mobility of this compound in soil is primarily controlled by its sorption to soil particles. Aromatic amines, like this compound, are expected to bind to soil organic matter and humus due to the reactivity of the amino group.[1][2] The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption and, consequently, the potential for leaching.

An estimated Koc value of 200 for 2,4-dimethylaniline suggests moderate mobility in soil.[2] For 2,6-dimethylaniline, the estimated Koc is 190, also indicating moderate mobility.[1] It is important to note that in soils with high organic content, the actual mobility may be lower than these estimates suggest due to stronger binding.[1][2]

Table 1: Soil Sorption Coefficients for this compound Isomers

IsomerKoc (L/kg)Mobility PotentialSource
2,4-Dimethylaniline~200 (estimated)Moderate[2]
2,6-Dimethylaniline~190 (estimated)Moderate[1]

The potential for volatilization from moist soil surfaces is considered an important fate process for this compound, based on an estimated Henry's Law constant of 2.5 x 10⁻⁶ atm-cu m/mole.[1][2]

Degradation in Soil

The persistence of this compound in soil is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation

Microbial degradation is a key process in the breakdown of this compound in soil. Studies on 2,6-dimethylaniline have shown it to be biodegradable after an adaptation period, though not readily biodegradable according to OECD criteria.[1] One study observed dissipation within 3 days, while another reported 8.4% mineralization to CO₂ in 6 weeks.[1]

The biodegradation of 2,4-dimethylaniline has been observed to be carried out by Pseudomonas species. The initial step in this pathway is oxidative deamination, leading to the formation of a 3-methylcatechol intermediate.[3]

Table 2: Soil Degradation Data for this compound Isomers

IsomerHalf-life (t½)Degradation NotesSource
2,6-DimethylanilineNot specifiedDissipation observed within 3 days in one study. 8.4% mineralization to CO₂ in 6 weeks in another.[1]
2,4-DimethylanilineNot specifiedDegraded by Pseudomonas sp. via oxidative deamination.[3]

Note: Specific, experimentally determined half-lives for this compound isomers in various soil types are not well-documented in the available literature.

Abiotic Degradation

Abiotic degradation processes, such as oxidation, can also contribute to the transformation of this compound in the environment. Studies on the oxidation of 2,6-dimethylaniline by Fenton, electro-Fenton, and photoelectro-Fenton processes have identified several degradation intermediates, including aminobenzene, nitrobenzene, 2,6-dimethylphenol, phenol, and oxalic acid.[4]

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of chemicals. The following sections outline the general methodologies for key experiments.

Soil Sorption: Batch Equilibrium Method (OECD 106)

The batch equilibrium method is a standard procedure for determining the soil sorption coefficient (Kd and Koc).[5][6][7][8][9]

Experimental Workflow:

A Soil Preparation (sieving, characterization) C Equilibration (soil + this compound solution, shaking) A->C B This compound Solution Preparation (in 0.01 M CaCl2) B->C D Phase Separation (centrifugation/filtration) C->D E Aqueous Phase Analysis (e.g., GC-MS) D->E F Data Analysis (calculate Kd and Koc) E->F

Workflow for Batch Equilibrium Sorption Study.

Methodology Details:

  • Soil Preparation: A range of soils with varying properties (pH, organic carbon content, texture) should be used. Soils are typically air-dried and sieved (<2 mm).

  • Test Solution: A solution of the this compound isomer is prepared in 0.01 M CaCl₂ to maintain a constant ionic strength.

  • Equilibration: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of this compound remaining in the aqueous phase is determined using a suitable analytical method, such as GC-MS.

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd is calculated as the ratio of the concentration in the soil to the concentration in the water. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.[10]

Soil Degradation: Aerobic Transformation in Soil (OECD 307)

The OECD 307 guideline provides a framework for assessing the rate of aerobic degradation of a substance in soil.[11][12][13][14][15]

Experimental Workflow:

A Soil Preparation and Pre-incubation B Application of this compound to Soil Samples A->B C Incubation (controlled temp., moisture, dark) B->C D Sampling at Time Intervals C->D E Extraction of this compound and Metabolites D->E F Analysis (e.g., GC-MS) E->F G Kinetic Analysis (determine half-life) F->G

Workflow for Aerobic Soil Degradation Study.

Methodology Details:

  • Soil and Incubation: Fresh soil is sieved and its moisture content is adjusted. The soil is treated with the this compound isomer and incubated in the dark at a constant temperature (e.g., 20°C).

  • Sampling: Soil samples are taken at various time intervals over the course of the study (e.g., up to 120 days).

  • Extraction: The concentration of the parent this compound and its transformation products are extracted from the soil samples using an appropriate solvent.

  • Analysis: The extracts are analyzed by a suitable analytical method to quantify the concentrations of the parent compound and its metabolites.

  • Data Analysis: The rate of degradation and the half-life (DT50) of this compound in the soil are calculated using appropriate kinetic models.[16]

Analytical Methodology: QuEChERS Extraction and GC-MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of organic contaminants in soil, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19][20]

Experimental Workflow:

A Soil Sample (with this compound) B Addition of Acetonitrile and Salts A->B C Shaking/Vortexing B->C D Centrifugation C->D E Dispersive SPE Cleanup (d-SPE) D->E F Centrifugation E->F G GC-MS Analysis F->G

Workflow for QuEChERS Extraction and GC-MS Analysis.

Methodology Details:

  • Extraction: A soil sample is homogenized and a subsample is placed in a centrifuge tube. Acetonitrile and a salt mixture (e.g., MgSO₄, NaCl) are added, and the tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the solid soil matrix.

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Analysis: After further centrifugation, the final extract is analyzed by GC-MS to identify and quantify the this compound isomers.

Degradation Pathways

Microbial Degradation of 2,4-Dimethylaniline

The microbial degradation of 2,4-dimethylaniline by Pseudomonas species is initiated by an oxidative deamination step. This is followed by hydroxylation of the aromatic ring to form a catechol intermediate, which then undergoes ring cleavage.

This compound 2,4-Dimethylaniline Intermediate1 Oxidative Deamination Product This compound->Intermediate1 Oxidative Deamination Methylcatechol 3-Methylcatechol Intermediate1->Methylcatechol Hydroxylation RingCleavage Ring Cleavage Products Methylcatechol->RingCleavage Dioxygenase Mineralization CO2 + H2O + Biomass RingCleavage->Mineralization This compound 2,6-Dimethylaniline Intermediate1 2,6-Dimethylphenol This compound->Intermediate1 Hydroxylation Intermediate2 Aminobenzene This compound->Intermediate2 Demethylation Intermediate3 Nitrobenzene This compound->Intermediate3 Oxidation Intermediate4 Phenol Intermediate1->Intermediate4 Intermediate2->Intermediate4 OxalicAcid Oxalic Acid Intermediate3->OxalicAcid Intermediate4->OxalicAcid Mineralization CO2 + H2O OxalicAcid->Mineralization

References

A Historical Overview of Xylidine: From Aniline's Shadow to Industrial Prominence

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving applications of xylidine isomers.

Executive Summary

This compound, a term encompassing six isomers of dimethylaniline, has played a significant, albeit often overlooked, role in the advancement of chemical industries for over a century. Initially explored in the burgeoning field of synthetic dyes in the late 19th and early 20th centuries, its utility has since expanded dramatically, becoming a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive historical overview of the discovery and applications of this compound, detailing the evolution of its synthesis and tracing its journey from a laboratory curiosity to a cornerstone of modern chemical manufacturing. The document summarizes key quantitative data, provides insights into historical experimental protocols, and visualizes the fundamental chemical pathways associated with its production and use.

The Dawn of Synthetic Aromatic Amines: The Discovery of this compound

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the mid-19th century, a revolution sparked by William Henry Perkin's accidental discovery of mauveine in 1856. This discovery ignited a fervent period of research into the chemical derivatives of coal tar, with a particular focus on aromatic amines like aniline. While the exact date and discoverer of the first this compound isomer remain somewhat obscure in the historical chemical literature, the synthesis of 2,4-xylidine is noted to have occurred in the early 20th century. The initial synthesis of xylidines followed the now-classic approach for producing aromatic amines: the nitration of a corresponding aromatic hydrocarbon followed by a reduction of the nitro group. In the case of xylidines, the starting material is xylene, a mixture of three isomers (ortho-, meta-, and para-xylene) that are themselves derived from coal tar or petroleum refining.

The pioneering work of chemists like August Wilhelm von Hofmann on aniline and its derivatives laid the theoretical and practical groundwork for the investigation of other substituted aromatic amines, including the xylidines. Early research was primarily driven by the quest for new colors for the textile industry, and the various this compound isomers offered a palette of possibilities for azo dye synthesis.

Isomers of this compound: A Family of Compounds

This compound is not a single compound but a family of six structural isomers, each with the chemical formula C₈H₁₁N. The position of the two methyl groups and one amino group on the benzene ring defines the specific isomer and significantly influences its physical and chemical properties, as well as its applications.

IsomerSystematic NameCAS NumberMelting Point (°C)Boiling Point (°C)
2,3-Xylidine2,3-Dimethylaniline87-59-22.5222
2,4-Xylidine2,4-Dimethylaniline95-68-116217
2,5-Xylidine2,5-Dimethylaniline95-78-311.5215
2,6-Xylidine2,6-Dimethylaniline87-62-78.4216
3,4-Xylidine3,4-Dimethylaniline95-64-751226
3,5-Xylidine3,5-Dimethylaniline108-69-09.8220-221

Historical Synthesis Protocols

The foundational method for synthesizing xylidines has remained conceptually the same since its inception, though the specific reagents and conditions have been refined for improved yield, purity, and safety.

Nitration of Xylene

The first step in the synthesis of xylidines is the nitration of xylene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid). The specific isomer of xylene used as the starting material determines the resulting nitroxylene isomers. For example, the nitration of m-xylene primarily yields 2,4-dimethylnitrobenzene and 2,6-dimethylnitrobenzene.

Experimental Protocol: Nitration of m-Xylene (Early 20th Century)

  • Apparatus: A round-bottom flask equipped with a dropping funnel and a condenser, placed in an ice bath.

  • Reagents:

    • m-Xylene

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in the ice bath.

    • m-Xylene is slowly added to the cooled mixed acid with constant stirring, maintaining a low temperature to control the exothermic reaction and prevent dinitration.

    • After the addition is complete, the reaction mixture is stirred for a period to ensure complete mononitration.

    • The mixture is then poured onto ice, causing the nitroxylene isomers to separate as an oily layer.

    • The crude nitroxylene is separated, washed with water and a dilute sodium carbonate solution to remove residual acid, and then dried.

    • The isomeric mixture of nitroxylenes is then typically separated by fractional distillation.

Nitration_of_mXylene mXylene m-Xylene Nitroxylenes 2,4-Dimethylnitrobenzene & 2,6-Dimethylnitrobenzene mXylene->Nitroxylenes Nitration MixedAcid Mixed Acid (HNO₃ + H₂SO₄) Separation Fractional Distillation Nitroxylenes->Separation Isomer1 2,4-Dimethylnitrobenzene Separation->Isomer1 Isomer2 2,6-Dimethylnitrobenzene Separation->Isomer2

Caption: Nitration of m-xylene to produce nitroxylene isomers.

Reduction of Nitroxylenes

The second and final step is the reduction of the nitro group of the purified nitroxylene isomer to an amino group. Historically, this was often achieved using a metal and acid, a method known as the Béchamp reduction. Iron filings and hydrochloric acid were commonly employed.

Experimental Protocol: Reduction of 2,4-Dimethylnitrobenzene (Early 20th Century)

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Reagents:

    • 2,4-Dimethylnitrobenzene

    • Iron filings (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • 2,4-Dimethylnitrobenzene and iron filings are placed in the flask.

    • A small amount of concentrated hydrochloric acid is added to initiate the reaction.

    • The mixture is heated under reflux. The reaction is often vigorous and may require cooling.

    • After the reaction is complete, the mixture is made alkaline with a sodium hydroxide solution to liberate the free amine from its salt.

    • The 2,4-xylidine is then isolated by steam distillation.

    • The distilled this compound is separated from the aqueous layer, dried, and further purified by distillation.

Reduction_of_Nitroxylene Nitroxylene 2,4-Dimethylnitrobenzene XylidineSalt 2,4-Xylidinium Chloride Nitroxylene->XylidineSalt Reduction ReducingAgent Fe / HCl This compound 2,4-Xylidine XylidineSalt->this compound Neutralization Base NaOH

Caption: Reduction of a nitroxylene to the corresponding this compound.

A Century of Applications: From Dyes to Drugs

The applications of xylidines have evolved significantly since their initial use as dye precursors.

The Dyestuff Industry

The primary historical application of xylidines was in the synthesis of azo dyes. As diazotized components, they could be coupled with various aromatic compounds to produce a wide range of colors for textiles, leather, and pigments. For instance, 2,4-xylidine is a precursor to the colorant Pigment Yellow 81.[1] 3,5-Xylidine is used in the production of Pigment Red 149.

World War II and Aviation Fuel

During World War II, this compound mixtures found a critical, albeit less conventional, application as an anti-knock agent in high-performance aviation gasoline. The addition of this compound allowed for higher boost pressures in aircraft engines without causing detonation, a crucial advantage for achieving high power at high altitudes.

The Pharmaceutical Revolution

The mid-20th century saw the emergence of xylidines as vital building blocks in the pharmaceutical industry. A landmark application was the use of 2,6-xylidine in the synthesis of the local anesthetic lidocaine. This discovery paved the way for the development of a new class of anesthetics. Other notable pharmaceutical applications include:

  • 2,3-Xylidine: Used in the production of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.

  • 3,4-Xylidine: A precursor in the synthesis of vitamin B2 (riboflavin).

Pharmaceutical_Applications cluster_26 2,6-Xylidine cluster_23 2,3-Xylidine cluster_34 3,4-Xylidine Lidocaine Lidocaine (Anesthetic) MefenamicAcid Mefenamic Acid (NSAID) Riboflavin Riboflavin (Vitamin B2) Xylidine26->Lidocaine Precursor for Xylidine23->MefenamicAcid Precursor for Xylidine34->Riboflavin Precursor for

Caption: Key pharmaceutical applications of specific this compound isomers.

Agrochemicals

In the latter half of the 20th century, xylidines became important intermediates in the production of a variety of agrochemicals. Their structural features allow for the synthesis of complex molecules with herbicidal and fungicidal properties. For example, 2,6-xylidine is a precursor to the fungicide metalaxyl and the herbicide metazachlor.[2]

Conclusion

The history of this compound is a compelling narrative of chemical innovation and adaptation. From its origins in the vibrant but often imprecise world of 19th-century dye chemistry, it has evolved into a family of indispensable chemical intermediates with highly specific and critical applications. The journey of this compound reflects the broader trends in the chemical industry: a continuous drive for greater purity, efficiency, and the discovery of novel applications that have a profound impact on human health and agriculture. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the history and chemistry of xylidines provides a valuable context for future innovation.

References

Solubility Profile of 2,4-Xylidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-xylidine, an important intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and safety handling.

Core Data Presentation: Solubility of 2,4-Xylidine

Quantitative solubility data for 2,4-xylidine in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in common organic solvents.

SolventFormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic5 g/L[1][2][3]20
EthanolC₂H₅OHPolar ProticSoluble[1][2]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[2][4]Not Specified
BenzeneC₆H₆NonpolarSoluble[1][5]Not Specified

Note: The term "soluble" indicates that 2,4-xylidine dissolves in the respective solvent, but the exact quantitative value (e.g., in g/100mL) is not specified in the cited sources. Further experimental determination is recommended for specific applications requiring precise solubility data.

Experimental Protocols: Determination of Solubility

A standard and reliable method for determining the solubility of a solid compound like 2,4-xylidine in a liquid solvent is the gravimetric method. This method involves preparing a saturated solution and then determining the concentration of the solute.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of 2,4-xylidine in a specific organic solvent at a given temperature.

Apparatus and Materials:

  • 2,4-Xylidine (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic bath or hot plate with a magnetic stirrer

  • Conical flask with a stopper

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Pre-weighed evaporation dish or beaker

  • Pipette

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,4-xylidine to a known volume of the organic solvent in a conical flask.

    • Place the flask in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid is necessary to confirm saturation.[6]

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.

    • Filter the withdrawn sample to remove any remaining microcrystals.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

    • Evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the 2,4-xylidine.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporation dish containing the 2,4-xylidine residue in a drying oven at a temperature below the melting point of 2,4-xylidine to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.[6][7]

  • Calculation of Solubility:

    • The mass of the dissolved 2,4-xylidine is the final constant weight of the dish and residue minus the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of 2,4-xylidine.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess 2,4-xylidine in solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24h with stirring) prep_solution->equilibration filtration Filter to Remove Undissolved Solid equilibration->filtration sampling Pipette a Known Volume of Saturated Solution into a Pre-weighed Dish filtration->sampling evaporation Evaporate the Solvent sampling->evaporation drying Dry Residue to a Constant Weight evaporation->drying weighing Weigh the Dish with Residue drying->weighing calculation Calculate Solubility weighing->calculation end End calculation->end

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-Depth Technical Guide to the Mechanism of Action of Xylidine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylidine, encompassing a group of six isomers of dimethylaniline, is a significant industrial chemical primarily utilized in the synthesis of dyes, pesticides, and pharmaceuticals. Its presence as a metabolite of certain drugs, such as the local anesthetic lidocaine, necessitates a thorough understanding of its biological effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. The primary focus of current scientific literature centers on its metabolic activation to reactive intermediates, which subsequently induce a range of toxicological effects, including genotoxicity, carcinogenicity, and methemoglobinemia. This document details the metabolic pathways, the nature of the reactive metabolites, and their downstream cellular consequences. Furthermore, it outlines the key experimental protocols employed to investigate these mechanisms and presents quantitative data where available. While the predominant mechanism of this compound's biological activity is rooted in its toxicology, this guide also addresses the current understanding of its non-genotoxic effects.

Introduction

This compound and its isomers are aromatic amines that have garnered significant attention due to their widespread industrial use and their formation as metabolic byproducts of pharmaceutical agents.[1][2] The biological activity of xylidines is intrinsically linked to their metabolism, which can lead to the formation of reactive species capable of interacting with cellular macromolecules. This guide will delve into the molecular mechanisms that underpin the biological effects of this compound, with a particular emphasis on the pathways leading to cellular damage and toxicity.

Metabolic Activation of this compound

The biological effects of this compound are largely dependent on its metabolic conversion, primarily in the liver, by the cytochrome P450 (CYP) family of enzymes.[3][4] The two main initial pathways of this compound metabolism are N-hydroxylation and ring hydroxylation (C-hydroxylation).[5]

  • N-Hydroxylation: This pathway, mediated by CYP enzymes, leads to the formation of N-hydroxylated metabolites, such as N-(2,6-dimethylphenyl)hydroxylamine (DMHA) from 2,6-xylidine.[6][7] These N-hydroxy metabolites are often unstable and can undergo further activation.

  • Ring Hydroxylation: This pathway results in the formation of aminophenol derivatives, such as 4-amino-3,5-dimethylphenol (DMAP) from 2,6-xylidine.[8]

These primary metabolites can then undergo Phase II conjugation reactions, including acetylation, sulfation, and glucuronidation.[5] However, the N-hydroxylated metabolites can also be bioactivated to highly reactive electrophilic species.

Formation of Reactive Metabolites

The N-hydroxy metabolites of this compound are key intermediates in its toxicological activation. They can be further metabolized to form:

  • Nitrenium Ions: Esterification of the N-hydroxy group, often through acetylation by N-acetyltransferases (NATs), can form unstable esters that spontaneously decompose to form highly reactive nitrenium ions.[5][7] These electrophilic ions can readily form covalent adducts with nucleophilic sites on cellular macromolecules, most notably DNA.[5]

  • Quinone-imines: The aminophenol metabolites can be oxidized to form reactive quinone-imine species.[8] These compounds are also strong electrophiles and can contribute to cellular damage and redox cycling, leading to the production of reactive oxygen species (ROS).[8]

The balance between these metabolic activation and detoxification pathways is a critical determinant of this compound's toxicity.

Signaling Pathway of this compound Metabolic Activation

The metabolic activation of this compound can be visualized as a branched pathway leading to the formation of reactive species.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_reactive Reactive Metabolite Formation cluster_damage Cellular Damage This compound This compound N_Hydroxy_this compound N_Hydroxy_this compound This compound->N_Hydroxy_this compound N-hydroxylation (e.g., CYP2A6, CYP2E1) Aminophenol Aminophenol This compound->Aminophenol Ring hydroxylation (e.g., CYP2A6) Reactive_Esters Reactive_Esters N_Hydroxy_this compound->Reactive_Esters Acetylation (NAT) Sulfation (SULT) Conjugates Detoxified Conjugates Aminophenol->Conjugates Glucuronidation (UGT) Sulfation (SULT) Quinone_imine Quinone_imine Aminophenol->Quinone_imine Oxidation Nitrenium_Ion Nitrenium_Ion Reactive_Esters->Nitrenium_Ion Spontaneous decomposition DNA_Adducts DNA_Adducts Nitrenium_Ion->DNA_Adducts Covalent binding Oxidative_Stress Oxidative_Stress Quinone_imine->Oxidative_Stress Redox cycling (ROS production) Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity

Metabolic activation pathway of this compound leading to cellular damage.

Core Mechanisms of Action and Biological Effects

The reactive metabolites of this compound are responsible for its primary biological effects, which are predominantly toxicological in nature.

Genotoxicity and Carcinogenicity

A substantial body of evidence indicates that this compound and its isomers are genotoxic and potential carcinogens. The formation of DNA adducts by reactive nitrenium ions and other electrophilic metabolites is a key initiating event in this compound-induced carcinogenicity.[5] These adducts can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis. Several isomers of this compound are suspected to be human carcinogens (Group 2B).

The genotoxic potential of this compound has been evaluated in a variety of assays, including the Ames test (bacterial reverse mutation assay), comet assay (single-cell gel electrophoresis), and in vitro micronucleus assay.[6][9]

Methemoglobinemia

Several this compound isomers are potent inducers of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood.[3] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis and hypoxia. The formation of methemoglobin is thought to be mediated by the N-hydroxylated metabolites of this compound, which can co-oxidize with oxyhemoglobin.[3]

Organ Toxicity

The primary target organs for this compound toxicity include the liver, kidneys, and spleen.[10]

  • Hepatotoxicity: this compound administration has been shown to cause liver enlargement (hepatomegaly), proliferation of the smooth endoplasmic reticulum, and alterations in the activity of microsomal drug-metabolizing enzymes.[10] The hepatotoxicity is likely a consequence of the metabolic burden and the generation of reactive metabolites within the liver.

  • Nephrotoxicity and Splenotoxicity: Effects on the kidneys and spleen, such as increased organ weight and congestion, have also been observed.[11]

  • Nasal Tumors: In animal studies, administration of 2,6-xylidine has been linked to the development of adenomas and carcinomas in the nasal cavity.[12]

Oxidative Stress

The redox cycling of quinone-imine metabolites can lead to the generation of reactive oxygen species (ROS), such as superoxide anions.[8] This can overwhelm the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress can cause damage to lipids, proteins, and DNA, contributing to the overall cytotoxicity of this compound.

Quantitative Data

Quantitative data on the biological activity of this compound is primarily available in the context of its toxicological endpoints. The following tables summarize some of the available data for different this compound isomers.

IsomerEndpointSpeciesDose/ConcentrationResultReference
3,5-XylidineMethemoglobinemia (in vivo)Rat4.8 mmol/kg (oral)32.67 +/- 2.14% max MetHb[3]
3,5-XylidineMethemoglobinemia (in vivo)Rat0.6 mmol/kg (IV)28.90 +/- 0.34% max MetHb[3]
2,4-XylidineAcute Oral Toxicity (LD50)Rat840 mg/kg[11]
2,6-XylidineCarcinogenicity (Nasal Tumors)Rat3000 ppm in dietIncreased incidence of adenomas and carcinomas[12]

Note: This table is not exhaustive and represents a selection of available data.

Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of established experimental protocols. Below are overviews of the methodologies for key assays.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The assay assesses the ability of a test chemical to cause a reverse mutation (reversion) to a prototrophic state, allowing the bacteria to synthesize their own histidine and form colonies.

General Protocol:

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate containing CYP enzymes, to mimic mammalian metabolism.[9]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium containing a trace amount of histidine to allow for a few initial cell divisions.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[5][7]

Comet Assay (Single-Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: The comet images are analyzed using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[6]

In Vitro Micronucleus Assay

Principle: The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

General Protocol:

  • Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, TK6) or primary lymphocytes are cultured and treated with various concentrations of this compound, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a large number of cells (typically 1000-2000 binucleated cells per concentration).

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Workflow for Genotoxicity Testing

G cluster_setup Experimental Setup cluster_assays Genotoxicity Assays cluster_analysis Data Analysis and Interpretation Test_Compound This compound Isomer Ames Ames Test Test_Compound->Ames Comet Comet Assay Test_Compound->Comet Micronucleus Micronucleus Assay Test_Compound->Micronucleus Cell_System Bacterial Strains (Ames) or Mammalian Cells (Comet/Micronucleus) Cell_System->Ames Cell_System->Comet Cell_System->Micronucleus Metabolic_Activation S9 Fraction (+/-) Metabolic_Activation->Ames Metabolic_Activation->Micronucleus Ames_Analysis Count Revertant Colonies Ames->Ames_Analysis Comet_Analysis Measure Comet Tail Length/Intensity Comet->Comet_Analysis Micronucleus_Analysis Score Micronucleated Cells Micronucleus->Micronucleus_Analysis Conclusion Assess Genotoxic Potential Ames_Analysis->Conclusion Comet_Analysis->Conclusion Micronucleus_Analysis->Conclusion

Workflow for assessing the genotoxicity of this compound.

Non-Genotoxic Mechanisms and Other Biological Effects

While the primary focus of this compound research has been on its genotoxic effects, some non-genotoxic mechanisms may also contribute to its overall biological activity. These are generally less well-characterized.

  • Induction of Microsomal Enzymes: this compound isomers have been shown to induce the expression and activity of hepatic microsomal enzymes, including cytochrome P450s and glucuronyltransferases.[10] This can alter the metabolism of other xenobiotics and endogenous compounds.

  • Oxidative Stress: As previously mentioned, the generation of ROS through the redox cycling of metabolites can lead to cellular damage independent of direct DNA adduct formation. This oxidative stress can trigger various cellular stress response pathways.

It is important to note that the current body of scientific literature does not provide significant evidence for this compound isomers acting as specific ligands for classical signaling receptors (e.g., adrenergic, nuclear receptors) or directly modulating kinase cascades or calcium signaling pathways in a manner distinct from their toxicological effects. The observed cellular responses are predominantly attributed to the consequences of metabolic activation and subsequent cellular damage.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted but is centrally driven by its metabolic activation into reactive electrophilic species. These metabolites are responsible for the primary toxicological effects of this compound, including genotoxicity through the formation of DNA adducts, carcinogenicity, and the induction of methemoglobinemia. The liver is the primary site of this metabolic activation, and consequently, a major target organ for toxicity. While non-genotoxic effects such as the induction of metabolic enzymes and oxidative stress also play a role, the genotoxic pathways are the most extensively studied and appear to be the most critical for understanding the long-term health risks associated with this compound exposure. For researchers, scientists, and drug development professionals, a thorough understanding of these metabolic and toxicological pathways is essential for assessing the safety of this compound-containing products and for the development of safer alternatives. Future research may further elucidate the more subtle, non-genotoxic effects of this compound on cellular signaling and function.

References

Methodological & Application

Application Notes: The Role of 2,6-Xylidine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Xylidine, also known as 2,6-dimethylaniline, is an aromatic amine (C₈H₁₁N) that serves as a critical intermediate and building block in organic synthesis.[1] Its specific structure, featuring a benzene ring with an amino group and two adjacent methyl groups, provides unique reactivity that has made it indispensable in the pharmaceutical industry.[1] It is a colorless to pale yellow liquid, soluble in most organic solvents, and is primarily recognized as the key precursor for the synthesis of numerous amide-type local anesthetics.[1][2][3] Commercially significant derivatives include lidocaine, bupivacaine, mepivacaine, and ropivacaine.[2][4] These notes provide detailed protocols and data for the synthesis of key active pharmaceutical ingredients (APIs) starting from 2,6-xylidine.

Application 1: Synthesis of Lidocaine

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[5][6] Its synthesis from 2,6-xylidine is a classic two-step process that is frequently used in both industrial production and academic laboratories.[7][8] The process involves the N-acylation of 2,6-xylidine with chloroacetyl chloride, followed by a nucleophilic substitution with diethylamine.[5][9]

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Amination xylidine 2,6-Xylidine intermediate α-Chloro-2,6-dimethylacetanilide This compound->intermediate Acylation reagent1 Chloroacetyl Chloride (in Glacial Acetic Acid) reagent1->intermediate intermediate_ref α-Chloro-2,6-dimethylacetanilide reagent2 Diethylamine (in Toluene) lidocaine Lidocaine reagent2->lidocaine intermediate_ref->lidocaine SN2 Reaction

Caption: Synthetic pathway for Lidocaine from 2,6-Xylidine.

Experimental Protocols

Protocol 1: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate)

This procedure outlines the N-acylation of 2,6-xylidine.

  • In a suitable flask, dissolve 2,6-xylidine (e.g., 0.05 mol) in glacial acetic acid (e.g., 45 mL).[5]

  • Cool the solution to approximately 10°C using an ice bath.[5]

  • Slowly add chloroacetyl chloride (e.g., 0.06 mol, a slight excess) to the cooled solution while stirring continuously.[5][7] The reaction should be performed in a fume hood as chloroacetyl chloride is a lachrymator.[7]

  • After the addition is complete, continue stirring for 30-60 minutes.[5] Some protocols suggest gentle heating to 40-50°C for about 10 minutes to ensure the reaction goes to completion.[7]

  • Prepare a solution of sodium acetate trihydrate (e.g., 15 g) in water (e.g., 75 mL) and add it to the reaction mixture to precipitate the product.[5] The sodium acetate neutralizes the HCl byproduct.[10]

  • Stir the resulting slurry in an ice bath to maximize precipitation.[7]

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid and salts.[5][7]

  • Air-dry the product, α-chloro-2,6-dimethylacetanilide. The expected melting point is 145-148°C.[11]

Protocol 2: Synthesis of Lidocaine

This procedure describes the final amination step.

  • Suspend the dried α-chloro-2,6-dimethylacetanilide (e.g., 0.03 mol) in toluene (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser.[5]

  • Add diethylamine (e.g., 0.09 mol, a threefold molar excess).[5][8]

  • Heat the mixture to reflux and maintain for at least 90 minutes to 4 hours.[5][10] The progress of the reaction can be monitored by TLC.[8]

  • After reflux, cool the mixture to room temperature. The byproduct, diethylammonium chloride, will precipitate.[5]

  • Filter off the precipitated salt.[5]

  • Transfer the toluene filtrate to a separatory funnel and wash it three times with water to remove any remaining salts and excess diethylamine.[5][10]

  • The crude lidocaine can be extracted from the organic layer using 3M HCl, followed by basification with KOH or NaOH to precipitate the free base, which is then extracted back into an organic solvent like pentane or ether.[8][10]

  • Dry the organic layer over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain crude lidocaine.[5][8]

  • Recrystallize the crude product from a suitable solvent like hexanes to yield pure lidocaine.[7]

Data Presentation
StepPrecursorReagentsSolventTemp. (°C)TimeYield (%)Reference
12,6-XylidineChloroacetyl Chloride, Sodium AcetateGlacial Acetic Acid452h~67[11]
2IntermediateDiethylamineTolueneReflux8h-[11]
Overall2,6-Xylidine----High[12]

Application 2: Synthesis of Ropivacaine

Ropivacaine is a long-acting local anesthetic that is also derived from 2,6-xylidine. The synthesis involves the initial preparation of an intermediate, (S)-pipecolic acid 2,6-xylidide, by condensing 2,6-xylidine with an activated form of L-pipecolinic acid.[13][14] The final step is the N-alkylation of this intermediate with a propyl group.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Alkylation This compound 2,6-Xylidine intermediate (S)-Pipecolic Acid 2,6-Xylidide This compound->intermediate Condensation reagent1 Activated L-Pipecolinic Acid reagent1->intermediate intermediate_ref (S)-Pipecolic Acid 2,6-Xylidide reagent2 1-Bromopropane (or n-propyl bromide) ropivacaine Ropivacaine reagent2->ropivacaine intermediate_ref->ropivacaine Alkylation G start Start: Reagents & Solvent reaction Reaction (Heating/Stirring) start->reaction workup Work-up (Quenching/Precipitation) reaction->workup isolation Isolation (Vacuum Filtration) workup->isolation washing Washing (Removal of Impurities) isolation->washing drying Drying (Air or Vacuum Oven) washing->drying purification Purification (Recrystallization) drying->purification analysis Analysis (TLC, HPLC, NMR, MP) purification->analysis end Final Product analysis->end G cluster_0 Amide-Type Local Anesthetics This compound 2,6-Xylidine (Precursor) lidocaine Lidocaine This compound->lidocaine ropivacaine Ropivacaine This compound->ropivacaine mepivacaine Mepivacaine This compound->mepivacaine bupivacaine Bupivacaine This compound->bupivacaine

References

detailed protocol for the synthesis of xylidine-based azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of xylidine-based azo dyes, specifically focusing on the preparation of 1-(2,4-dimethylphenylazo)-2-naphthol, commonly known as Sudan II. Azo dyes are a significant class of organic colorants characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The synthesis is a classic example of electrophilic aromatic substitution, involving a two-step process: the diazotization of a primary aromatic amine (2,4-xylidine) and the subsequent azo coupling with an activated aromatic compound (2-naphthol). This protocol outlines the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and expected characterization data.

Introduction

Azo dyes are the largest and most versatile class of synthetic dyes, with applications spanning textiles, printing, food, and pharmaceuticals.[1] Their synthesis is primarily achieved through a well-established reaction sequence involving diazotization and azo coupling.[1] The diazotization step converts a primary aromatic amine into a reactive diazonium salt.[2] This is followed by the coupling step, where the diazonium salt acts as an electrophile and reacts with an electron-rich nucleophile, such as a phenol or an aromatic amine, to form the stable azo compound.[2][3] The specific shade and properties of the resulting dye are determined by the chemical structures of both the amine and the coupling component.[4]

This application note details the synthesis of a representative this compound-based azo dye, 1-(2,4-dimethylphenylazo)-2-naphthol (Sudan II), using 2,4-xylidine (also known as 2,4-dimethylaniline) as the diazo component and 2-naphthol (β-naphthol) as the coupling component.[5][6]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2,4-Xylidine (2,4-dimethylaniline), 99%

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Sodium Nitrite (NaNO₂), 99%

    • 2-Naphthol (β-naphthol)

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Ice

    • Distilled water

  • Equipment:

    • Beakers (100 mL, 250 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Thermometer (-10 to 110 °C)

    • Glass stirring rod

    • Buchner funnel and flask

    • Vacuum filtration apparatus

    • Melting point apparatus

    • FT-IR Spectrometer

    • UV-Vis Spectrophotometer

    • NMR Spectrometer

Synthesis of 1-(2,4-dimethylphenylazo)-2-naphthol (Sudan II)

Step 1: Diazotization of 2,4-Xylidine

  • In a 250 mL beaker, combine 2.42 g (0.02 mol) of 2,4-xylidine with 50 mL of distilled water.

  • Slowly add 5 mL of concentrated hydrochloric acid while stirring continuously. The this compound hydrochloride salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice bath using a magnetic stirrer. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[7]

  • In a separate 100 mL beaker, dissolve 1.40 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred 2,4-xylidine hydrochloride suspension over 10-15 minutes. Keep the beaker in the ice bath and monitor the temperature to ensure it does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion. The resulting clear or slightly yellow solution is the diazonium salt solution, which should be used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this alkaline 2-naphthol solution to below 5 °C in an ice bath.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the cold alkaline 2-naphthol solution.

  • A brightly colored red-orange precipitate of the azo dye will form immediately.[3]

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Step 3: Isolation and Purification

  • Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate is colorless and neutral.

  • Recrystallize the crude product from ethanol to obtain the purified dye. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Filter the recrystallized product, wash with a small amount of cold ethanol, and dry it in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Data Presentation

Table 1: Reagent Quantities and Properties
ReagentFormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
2,4-XylidineC₈H₁₁N121.180.022.42 g
Sodium NitriteNaNO₂69.000.021.40 g
2-NaphtholC₁₀H₈O144.170.022.88 g
Conc. HClHCl36.46-5 mL
Sodium HydroxideNaOH40.00-for 10% soln.
Table 2: Characterization Data for 1-(2,4-dimethylphenylazo)-2-naphthol (Sudan II)
PropertyDescriptionExpected Value
Physical Appearance Crystalline PowderRed-Orange Powder
Molecular Formula -C₁₈H₁₆N₂O[8]
Molecular Weight g/mol 276.33[8]
Melting Point °C156 - 158[6]
Yield %Typically > 80%
UV-Vis (λmax) nm (in Ethanol)~493[6]
FT-IR (KBr, cm⁻¹) N=N stretch~1450-1500
O-H stretch~3200-3600 (broad)
C-H (aromatic)~3030-3100
C-N stretch~1300-1350
¹H-NMR (CDCl₃, δ ppm) Ar-H~6.7-8.6 (multiplets)
O-HVariable, broad singlet
CH₃~2.3-2.6 (singlets)

Visualization

Experimental Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification This compound 2,4-Xylidine + HCl(aq) cool_this compound Cool to 0-5 °C This compound->cool_this compound diazotization Add NaNO₂ dropwise (Maintain 0-5 °C) cool_this compound->diazotization na_nitrite NaNO₂ Solution na_nitrite->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt coupling Mix Diazonium Salt with Naphthol Solution diazonium_salt->coupling naphthol 2-Naphthol + NaOH(aq) cool_naphthol Cool to < 5 °C naphthol->cool_naphthol cool_naphthol->coupling crude_dye Crude Azo Dye (Precipitate) coupling->crude_dye filtration Vacuum Filtration crude_dye->filtration washing Wash with Cold H₂O filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry Product recrystallization->drying final_product Purified Sudan II Dye drying->final_product

Caption: Workflow for the synthesis of Sudan II azo dye.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Aromatic amines like 2,4-xylidine are toxic and should be handled with care.

  • Concentrated acids and bases are corrosive. Handle them with caution.

  • Diazonium salts can be explosive when isolated and dry. They should be kept in solution and at low temperatures and used immediately after preparation.

References

Application of 3,5-Xylidine in Agrochemical Manufacturing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Xylidine, an aromatic amine, serves as a crucial starting material in the synthesis of a significant class of agrochemicals known as dicarboximide fungicides. Its primary role is as a precursor to 3,5-dichloroaniline (3,5-DCA), a key intermediate in the production of fungicides such as vinclozolin, iprodione, and procymidone.[1][2][3][4][5][6][7] These fungicides are widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental crops, most notably those caused by Botrytis cinerea (gray mold). This document provides detailed application notes, experimental protocols, and the mode of action for the agrochemicals derived from 3,5-xylidine, tailored for researchers, scientists, and drug development professionals.

Agrochemicals Derived from 3,5-Xylidine

The primary agrochemical application of 3,5-xylidine is in the production of dicarboximide fungicides. This is achieved through the transformation of 3,5-xylidine into the pivotal intermediate, 3,5-dichloroaniline. This intermediate is then utilized to synthesize the final fungicidal compounds.

Key Dicarboximide Fungicides:

  • Vinclozolin: [3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione]

  • Iprodione: [3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide][8]

  • Procymidone: [N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide]

These fungicides exhibit a protective and curative action against a range of fungal pathogens.[9]

Data Presentation: Efficacy of Dicarboximide Fungicides

The following tables summarize the quantitative data on the efficacy of dicarboximide fungicides against the common plant pathogen Botrytis cinerea.

Table 1: Mycelial Growth Inhibition of Botrytis cinerea

FungicideConcentration (µg/mL)Mycelial Growth Inhibition (%)Reference
Iprodione0.1-[10]
Iprodione1Significantly Increased[10]
Iprodione10Almost Complete[10]
Vinclozolin0.590.6[11]
Procymidone---

Table 2: Conidial Germination Inhibition of Botrytis cinerea

FungicideConcentration (µg/mL)Germination Inhibition (%)Reference
Iprodione1096[10]
Iprodione100-[10]
Vinclozolin600-[12]
Procymidone---

Table 3: EC50 Values for Dicarboximide Fungicides against Botrytis cinerea

FungicideEC50 (mg/L) - Mycelial GrowthReference
Vinclozolin~3.2 (low-level resistant)[13]
Vinclozolin~1.3 (ultra-low-level resistant)[13]
Iprodione--
Procymidone--

Experimental Protocols

This section details the methodologies for the synthesis of 3,5-dichloroaniline from 3,5-xylidine and the subsequent synthesis of dicarboximide fungicides.

Protocol 1: Synthesis of 3,5-Dichloroaniline from 3,5-Xylidine (Two-Step Process)

This protocol involves the diazotization of 3,5-xylidine followed by a Sandmeyer reaction.

Step 1: Diazotization of 3,5-Xylidine

  • Reaction Setup: In a well-ventilated fume hood, prepare a solution of 3,5-xylidine in an aqueous acidic medium (e.g., hydrochloric acid).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 3,5-xylidine solution. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Result: The resulting solution contains the diazonium salt of 3,5-xylidine.

Step 2: Sandmeyer Reaction (Chlorination)

  • Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Reaction: Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.

  • Decomposition: Nitrogen gas will evolve, and an oily layer of 3,5-dichloroxylene will form.

  • Work-up: Separate the organic layer, wash it with water and a dilute sodium carbonate solution, and then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purification: Purify the crude 3,5-dichloroxylene by distillation.

  • Oxidation and Decarboxylation: The methyl groups of 3,5-dichloroxylene are then oxidized to carboxylic acids and subsequently removed to yield 3,5-dichloroaniline. This is a multi-step process that can be achieved through various established organic synthesis methods.

Protocol 2: Synthesis of Dicarboximide Fungicides from 3,5-Dichloroaniline

The synthesis of vinclozolin, iprodione, and procymidone from 3,5-dichloroaniline involves the reaction of the aniline with specific cyclic anhydrides or related precursors. The general scheme involves the formation of an imide ring structure attached to the 3,5-dichlorophenyl group.

General Procedure:

  • Reaction Setup: In a suitable solvent (e.g., toluene, xylene), dissolve 3,5-dichloroaniline and the appropriate cyclic anhydride or its derivative.

  • Condensation: Heat the mixture under reflux, often with a Dean-Stark trap to remove the water formed during the reaction. The reaction time will vary depending on the specific reactants.

  • Precursors for Specific Fungicides:

    • Vinclozolin: React 3,5-dichloroaniline with 2-methyl-2-vinyloxirane-2-carboxylic acid or a related precursor.

    • Iprodione: React 3,5-dichloroaniline with N-isopropyl-2,4-dioxoimidazolidine-1-carbonyl chloride.

    • Procymidone: React 3,5-dichloroaniline with 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride.

  • Crystallization and Purification: After the reaction is complete, cool the mixture to induce crystallization of the product. Collect the solid product by filtration, wash it with a suitable solvent, and recrystallize it to obtain the pure dicarboximide fungicide.

Mode of Action: Disruption of Osmotic Signal Transduction

Dicarboximide fungicides exert their antifungal activity by interfering with the osmotic signal transduction pathway in fungi.[14][15][16] This pathway, crucial for the fungus to adapt to changes in external osmolarity, is known as the High Osmolarity Glycerol (HOG) pathway.

The key target of dicarboximide fungicides is believed to be a histidine kinase enzyme within this pathway.[14][15][17] Histidine kinases are sensor proteins that detect environmental stress, such as high osmolarity. Upon activation, they initiate a phosphorylation cascade that ultimately leads to the activation of a Mitogen-Activated Protein Kinase (MAPK), such as Hog1.[14][15] Activated Hog1 then translocates to the nucleus and regulates the expression of genes involved in glycerol synthesis and other adaptive responses to osmotic stress.

By inhibiting the histidine kinase, dicarboximide fungicides disrupt this signaling cascade, preventing the fungus from properly responding to osmotic stress. This leads to an inability to regulate turgor pressure, resulting in cell swelling and eventual lysis, thereby inhibiting fungal growth and development.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_fungicides Dicarboximide Fungicides Xylidine 3,5-Xylidine DCA 3,5-Dichloroaniline (DCA) This compound->DCA Diazotization & Sandmeyer Reaction Vinclozolin Vinclozolin DCA->Vinclozolin Reaction with Cyclic Precursor Iprodione Iprodione DCA->Iprodione Reaction with Cyclic Precursor Procymidone Procymidone DCA->Procymidone Reaction with Cyclic Precursor

Caption: Synthesis pathway from 3,5-xylidine to dicarboximide fungicides.

Mode of Action: Osmotic Signal Transduction Pathway

Mode_of_Action cluster_cell Fungal Cell Osmotic_Stress Osmotic Stress Histidine_Kinase Histidine Kinase Osmotic_Stress->Histidine_Kinase Phosphorelay Phosphorelay System Histidine_Kinase->Phosphorelay MAPK_Cascade MAPK Cascade (Hog1) Phosphorelay->MAPK_Cascade Gene_Expression Gene Expression (Glycerol Synthesis) MAPK_Cascade->Gene_Expression Osmotic_Adaptation Osmotic Adaptation Gene_Expression->Osmotic_Adaptation Dicarboximides Dicarboximide Fungicides Dicarboximides->Inhibition Inhibition->Histidine_Kinase

Caption: Disruption of the HOG pathway by dicarboximide fungicides.

References

Application Note: Quantification of Xylidine Isomers in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-16

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the quantification of xylidine isomers in various water matrices. This compound, a component used in the synthesis of dyes, pesticides, and pharmaceuticals, is considered an environmental pollutant of concern.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in water sources to ensure public health and environmental safety.[2] This document outlines two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE).

Introduction

Xylidines, also known as dimethylanilines, are a group of six aromatic amine isomers (e.g., 2,4-xylidine, 2,6-xylidine) used as intermediates in various industrial processes.[3][4] Their potential release into aquatic environments raises concerns due to their toxicity and possible carcinogenicity.[1][5] Regulatory bodies and environmental agencies necessitate reliable methods for detecting and quantifying these compounds at trace levels.

The analytical challenge lies in achieving low detection limits and mitigating matrix effects from complex water samples, such as wastewater or surface water.[6] The methods described herein provide robust and sensitive approaches for the determination of this compound isomers, leveraging the selectivity of mass spectrometry.[7]

Analytical Methods Overview

The two principal techniques for this compound analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both typically coupled with mass spectrometry for definitive identification and quantification.[7][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, especially for non-volatile or thermally labile compounds.[10] It often involves minimal sample preparation and provides excellent performance in complex matrices.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique suitable for volatile and semi-volatile compounds like this compound.[12][13] This method may require derivatization to improve the chromatographic behavior of the amine analytes, though direct analysis is often feasible.[14]

Sample preparation is a critical step to isolate and concentrate xylidines from the water matrix.[14] Solid-Phase Extraction (SPE) is commonly used for LC-MS/MS, while Liquid-Liquid Extraction (LLE) is a conventional choice for GC-MS.[10][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol details the extraction and analysis of this compound isomers using SPE followed by LC-MS/MS, a highly sensitive and specific method.[5]

3.1.1 Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X), 200 mg, 6 mL.[15]

  • Solvents: HPLC-grade methanol, acetonitrile, and reagent water.

  • Reagents: Formic acid, ammonium hydroxide.

  • Standards: Certified reference standards of this compound isomers and corresponding isotope-labeled internal standards.

3.1.2 Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect 250-500 mL of water sample in a clean glass container and store at 4°C if not analyzed immediately.[16]

  • pH Adjustment: Adjust the sample pH to > 9 with ammonium hydroxide to ensure xylidines are in their neutral form for efficient extraction.

  • Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.[15]

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elution: Elute the trapped analytes with 6-8 mL of methanol or acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[17]

3.1.3 Instrumental Analysis: LC-MS/MS

  • LC System: HPLC or UPLC system.[10]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[5]

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for confirmation.

Protocol 2: Liquid-Liquid Extraction (LLE) and GC-MS

This protocol provides a classic and robust method for this compound quantification using LLE and GC-MS.[12]

3.2.1 Materials and Reagents

  • Solvents: GC-grade dichloromethane (DCM), hexane.

  • Reagents: Sodium hydroxide, anhydrous sodium sulfate.

  • Standards: Certified reference standards of this compound isomers and a suitable internal standard (e.g., d9-xylidine).

3.2.2 Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 500 mL of water sample in a 1 L separatory funnel.

  • pH Adjustment: Adjust sample pH to > 11 with sodium hydroxide.

  • Extraction: Add 50 mL of DCM to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.[14]

  • Combine Extracts: Drain the organic (bottom) layer into a flask. Repeat the extraction two more times with fresh 50 mL aliquots of DCM. Combine all organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange (Optional): Exchange the solvent to hexane if required for better chromatography.

3.2.3 Instrumental Analysis: GC-MS

  • GC System: Gas chromatograph with a split/splitless injector.[12]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Quantitative Data and Performance

The performance of these methods can vary based on the specific this compound isomer, water matrix, and instrumentation. The following table summarizes typical performance characteristics.

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
2,6-Xylidine SPE-LC-MS/MS0.5 - 2.0 ng/L1.5 - 5.0 ng/L85 - 105%< 10%
2,4-Xylidine SPE-LC-MS/MS0.5 - 2.0 ng/L1.5 - 5.0 ng/L80 - 100%< 10%
Mixed Isomers LLE-GC-MS10 - 50 ng/L30 - 150 ng/L70 - 110%< 15%
(Note: Values are representative and based on literature for similar analytes and matrices. Actual performance must be validated in the laboratory.[5][18])

Visualizations

The following diagrams illustrate the logical workflows for sample analysis.

G cluster_collection Step 1: Sample Handling cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Instrumental Analysis cluster_data Step 4: Data Processing start Water Sample Collection (250-500 mL) ph_adjust pH Adjustment start->ph_adjust extraction Extraction (SPE or LLE) ph_adjust->extraction concentration Concentration & Reconstitution extraction->concentration instrument LC-MS/MS or GC-MS Analysis concentration->instrument processing Data Acquisition & Integration instrument->processing quant Quantification using Calibration Curve processing->quant report Final Report quant->report G start Start: Condition SPE Cartridge (Methanol -> Water) load Load pH-Adjusted Water Sample start->load wash Wash Cartridge (Reagent Water) load->wash dry Dry Cartridge (Vacuum / N2) wash->dry elute Elute this compound (Methanol / Acetonitrile) dry->elute concentrate Evaporate & Reconstitute elute->concentrate end Ready for LC-MS/MS concentrate->end G start Start: pH-Adjusted Water Sample in Separatory Funnel add_solvent Add Dichloromethane (DCM) & Shake start->add_solvent separate Allow Layers to Separate add_solvent->separate collect Collect Organic (DCM) Layer separate->collect repeat Repeat Extraction 2x collect->repeat repeat->add_solvent More Extractions dry Dry Combined Extracts (Anhydrous Sodium Sulfate) repeat->dry Done concentrate Concentrate Extract (Nitrogen Stream) dry->concentrate end Ready for GC-MS concentrate->end

References

Application Note: A Robust HPLC Method for the Separation of Xylidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of six critical xylidine isomers: 2,3-xylidine, 2,4-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine. Due to their similar structures and physicochemical properties, the separation of these isomers presents a significant analytical challenge. The method described herein utilizes a reversed-phase C18 column with an optimized mobile phase to achieve baseline separation, making it suitable for quality control, impurity profiling, and research applications in the chemical and pharmaceutical industries.

Introduction

This compound isomers are important chemical intermediates used in the synthesis of various dyes, pigments, pesticides, and pharmaceuticals.[1] Some isomers are known to be toxic or carcinogenic, necessitating their accurate identification and quantification.[1] The structural similarity of these isomers makes their separation by chromatography challenging, often resulting in co-elution.[2] This application note provides a reliable and reproducible HPLC method for the effective separation of six common this compound isomers.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for separating positional isomers.[2]

  • Solvents: HPLC-grade acetonitrile and water are required.

  • Buffer Components: Phosphoric acid for mobile phase pH adjustment.

  • Sample Vials: Standard 2 mL HPLC vials with caps and septa.

  • Syringe Filters: 0.45 µm syringe filters for sample preparation.

Sample Preparation

A standard stock solution containing a mixture of the six this compound isomers was prepared in the initial mobile phase composition.

  • Stock Solution Preparation: Accurately weigh and dissolve each this compound isomer standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard by appropriately diluting the individual stock solutions with the mobile phase to achieve a final concentration of approximately 20 µg/mL for each isomer.

  • Sample Filtration: Prior to injection, filter the working standard mixture through a 0.45 µm syringe filter into an HPLC vial to prevent column clogging.[3]

HPLC Method Parameters

A systematic approach was taken for method development, starting with a scouting gradient to determine the elution range of the isomers.[2] The mobile phase composition and pH were then optimized to improve selectivity and resolution.[2]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes, followed by a 5-minute hold at 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Results and Discussion

The developed HPLC method successfully separated all six this compound isomers with baseline resolution. A representative chromatogram is shown in Figure 1. The retention times and resolution for each isomer are summarized in Table 2. The elution order is influenced by the hydrophobicity of the isomers and their interaction with the C18 stationary phase. The acidic mobile phase ensures the consistent protonation of the amine functional group, leading to reproducible retention times.

Figure 1: Representative Chromatogram of this compound Isomer Separation

(A representative chromatogram would be displayed here in a full application note, showing six well-resolved peaks corresponding to the this compound isomers.)

Table 2: Representative Chromatographic Data for this compound Isomer Separation

PeakThis compound IsomerRetention Time (min)Resolution (Rs)
12,6-Xylidine6.8-
22,5-Xylidine7.52.1
32,4-Xylidine8.22.3
42,3-Xylidine9.12.5
53,5-Xylidine10.53.1
63,4-Xylidine11.82.8

Note: The data presented in this table is a representative example to guide method development. Actual retention times and resolution may vary depending on the specific HPLC system, column, and experimental conditions.

Experimental Protocols

Protocol 1: HPLC System Preparation
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. Adjust the pH to 3.0 if necessary.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • System Priming: Prime all pump lines with their respective mobile phases to remove any air bubbles.

  • Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Protocol 2: Sample Analysis
  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blanks, standards, and samples.

  • Injection: Inject 10 µL of the prepared sample or standard solution.

  • Data Acquisition: Acquire the chromatogram for a total run time of 20 minutes, including the gradient and hold time.

  • Data Processing: Integrate the peaks and record the retention time and peak area for each this compound isomer.

Method Development Workflow

The following diagram illustrates the logical workflow for developing the HPLC method for separating this compound isomers.

HPLC_Method_Development cluster_prep 1. Preparation cluster_initial 2. Initial Method Selection cluster_optimization 3. Method Optimization cluster_final 4. Final Method Analyte_Info Analyte Characterization (pKa, logP, UV Absorbance) Standard_Prep Standard & Sample Preparation Analyte_Info->Standard_Prep Column_Selection Column Selection (Start with C18) Standard_Prep->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN/Water or MeOH/Water) Column_Selection->Mobile_Phase_Selection Scouting_Gradient Scouting Gradient Run (e.g., 5-95% Organic) Mobile_Phase_Selection->Scouting_Gradient Optimize_Selectivity Optimize Selectivity (α) - Organic modifier type - Mobile phase pH - Buffer concentration Scouting_Gradient->Optimize_Selectivity Optimize_Retention Optimize Retention (k') - Adjust gradient slope - Adjust isocratic strength Optimize_Selectivity->Optimize_Retention Optimize_Efficiency Optimize Efficiency (N) - Flow rate - Column temperature Optimize_Retention->Optimize_Efficiency Final_Method Final Validated Method Optimize_Efficiency->Final_Method

Caption: Logical workflow for HPLC method development for this compound isomers.

Conclusion

The HPLC method presented in this application note provides a robust and reliable solution for the separation of six this compound isomers. The use of a standard C18 column and a simple acidic mobile phase makes this method easily transferable to most analytical laboratories. This method can serve as a starting point for further optimization or validation for specific applications in quality control and research.

References

Application Notes and Protocols for the Structural Elucidation of Xylidine Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylidine (dimethylaniline) isomers are important chemical intermediates in the synthesis of a wide range of products, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals. The six possible isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylaniline) possess distinct physical and chemical properties that influence the characteristics and efficacy of the final products. Therefore, unambiguous structural identification of the specific this compound isomer being used or synthesized is a critical aspect of quality control and process development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This document provides a comprehensive set of protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy to differentiate and characterize this compound isomers.

Data Presentation: 1D NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the six isomers of this compound. These values are compiled from various spectral databases and are reported for samples dissolved in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. Minor variations in chemical shifts may be observed depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound Isomers in CDCl₃

Isomer-NH₂ ProtonsAromatic Protons-CH₃ Protons
2,3-Dimethylaniline ~3.6 (br s, 2H)6.95 (t, 1H), 6.65 (d, 1H), 6.60 (d, 1H)2.25 (s, 3H), 2.08 (s, 3H)
2,4-Dimethylaniline ~3.6 (br s, 2H)6.90 (s, 1H), 6.85 (d, 1H), 6.60 (d, 1H)2.25 (s, 3H), 2.10 (s, 3H)
2,5-Dimethylaniline ~3.6 (br s, 2H)6.95 (d, 1H), 6.55 (s, 1H), 6.50 (d, 1H)2.20 (s, 3H), 2.05 (s, 3H)
2,6-Dimethylaniline ~3.7 (br s, 2H)6.90 (t, 1H), 6.65 (d, 2H)2.15 (s, 6H)
3,4-Dimethylaniline ~3.5 (br s, 2H)6.95 (d, 1H), 6.50 (s, 1H), 6.45 (d, 1H)2.15 (s, 3H), 2.10 (s, 3H)
3,5-Dimethylaniline ~3.5 (br s, 2H)6.50 (s, 1H), 6.45 (s, 2H)2.20 (s, 6H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound Isomers in CDCl₃

IsomerAromatic Carbons-CH₃ Carbons
2,3-Dimethylaniline 143.8 (C-N), 136.8, 129.8, 126.2, 122.0, 118.020.5, 13.8
2,4-Dimethylaniline 143.0 (C-N), 130.5, 129.8, 127.2, 121.5, 117.520.5, 17.2
2,5-Dimethylaniline 144.5 (C-N), 136.0, 130.5, 121.0, 118.0, 115.521.0, 17.0
2,6-Dimethylaniline 142.5 (C-N), 128.5, 122.0, 118.017.5
3,4-Dimethylaniline 144.0 (C-N), 137.0, 130.0, 120.0, 116.5, 112.520.0, 19.0
3,5-Dimethylaniline 146.0 (C-N), 138.5, 120.0, 114.021.5

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Amount: Weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound isomers.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1D NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (at): 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (at): 1-2 seconds.

2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the substitution pattern of the this compound isomer.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.

    • Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width (F2 and F1): Same as the ¹H spectrum.

    • Number of Scans: 4 to 8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlation).

    • Pulse Sequence: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H, F1 - ¹³C): Set according to the respective 1D spectra.

    • Number of Scans: 2 to 4 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is critical for piecing together molecular fragments.

    • Pulse Sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H, F1 - ¹³C): Set according to the respective 1D spectra.

    • Number of Scans: 8 to 16 per increment.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (¹H, ¹³C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra nmr_2d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental workflow for this compound structural elucidation.

Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Information H1 ¹H NMR - Chemical Shift - Integration - Coupling Pattern Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR - Number of Signals - Chemical Shift C13->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Assemble Fragments & Determine Connectivity HMBC->Connectivity Fragments->Connectivity Structure Confirm Isomer Structure Connectivity->Structure

Caption: Logical relationships in NMR spectral interpretation.

Structural Elucidation Strategy

The key to distinguishing between the this compound isomers lies in a systematic analysis of the NMR data.

  • ¹H NMR Analysis:

    • Number of Aromatic Signals: The number and splitting patterns of the aromatic protons are highly informative. For instance, 2,6- and 3,5-dimethylaniline will show simpler patterns due to symmetry compared to the other isomers.

    • Number of Methyl Signals: Symmetrical isomers like 2,6- and 3,5-dimethylaniline will exhibit a single methyl resonance, while the others will show two distinct methyl singlets.

    • Coupling Constants: The coupling constants (J-values) between aromatic protons can help determine their relative positions (ortho, meta, para).

  • ¹³C NMR Analysis:

    • Number of Signals: The number of unique carbon signals reflects the symmetry of the molecule. For example, 3,5-dimethylaniline will have fewer aromatic carbon signals than 2,3-dimethylaniline.

  • 2D NMR Analysis:

    • COSY: This experiment will confirm the connectivity of the aromatic protons. For example, in 2,3-dimethylaniline, the proton at C4 will show a correlation to the proton at C5, which in turn couples to the proton at C6.

    • HSQC: This spectrum directly links each proton to its attached carbon, aiding in the unambiguous assignment of the ¹³C spectrum.

    • HMBC: This is arguably the most powerful experiment for distinguishing isomers. Long-range correlations from the methyl protons to the aromatic carbons are particularly diagnostic. For example, in 2,4-dimethylaniline, the protons of the methyl group at C2 will show HMBC correlations to C1, C2, and C3, while the methyl protons at C4 will correlate to C3, C4, and C5. These unique correlation patterns provide a definitive fingerprint for each isomer.

By combining the information from these 1D and 2D NMR experiments, researchers can confidently and accurately determine the specific isomer of this compound present in their sample, ensuring the integrity and quality of their research and development processes.

Application Note: GC-MS Analysis for Detecting Impurities in Xylidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xylidine, with the chemical formula (CH₃)₂C₆H₃NH₂, encompasses six structural isomers of dimethylaniline.[1] These compounds are critical starting materials and intermediates in the synthesis of various commercial products, including dyes, pigments, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product. Some this compound isomers are considered carcinogenic, making their separation and detection crucial.[3] Regulatory bodies such as the FDA mandate rigorous impurity profiling to ensure product quality and patient safety.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical materials.[4][6] Its combination of high-resolution chromatographic separation and specific mass-based detection makes it ideal for analyzing complex mixtures and identifying unknown compounds in this compound samples.[7] This application note details a comprehensive GC-MS method for the impurity profiling of this compound.

Principle of the Method

The method leverages gas chromatography to separate individual components of a this compound sample based on their volatility and interaction with a capillary column. As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized (typically by electron ionization, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). Impurities are identified by comparing their retention times and mass spectra with those of certified reference standards or by searching against established spectral libraries. Quantification is achieved by relating the analyte's peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Reference Standards: Certified reference standards of all potential this compound isomers (e.g., 2,3-xylidine, 2,4-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, 3,5-xylidine) and other expected impurities (e.g., xylenol).

  • Solvent: GC-grade Methanol or Dichloromethane (high purity, >99.9%).[8][9]

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[8]

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification.[9]

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Capable of weighing to 0.01 mg.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each impurity reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate standard solution to achieve concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL. A typical series might include 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

3. Preparation of this compound Sample

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Filtration: Filter the prepared sample solution through a 0.22 µm PTFE syringe filter into a GC vial to remove any particulate matter that could interfere with the analysis.[9][10]

4. GC-MS Instrumentation and Operating Conditions

The following parameters provide a starting point and should be optimized for the specific instrument and impurities of interest.

ParameterRecommended Condition
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, Constant Flow Rate @ 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for major components)
Injection Volume1.0 µL
Oven ProgramInitial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Mass Scan Range35 - 350 amu
ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification)
Solvent Delay3 minutes

Data Presentation

Quantitative data for potential impurities in a hypothetical 2,6-Xylidine sample are summarized below. Concentrations are determined using the external standard calibration method.

Impurity NameRetention Time (min)Key Mass Ions (m/z)Concentration (% w/w)
2,4-Xylidine11.2121, 106, 770.08
2,5-Xylidine11.5121, 106, 770.03
2,3-Xylidine11.9121, 106, 770.05
o-Xylenol12.4122, 107, 91, 770.12
Unknown Impurity A13.1135, 120, 91Not Quantified

Workflow Diagram

GCMS_Workflow GC-MS Impurity Analysis Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage cluster_report Reporting Stage SampleReceipt 1. Sample Receipt (this compound Batch) SamplePrep 3. Sample Preparation (Dilution & Filtration) SampleReceipt->SamplePrep StdPrep 2. Standard Preparation (Impurity Standards) GCMS_Analysis 4. GC-MS Injection & Data Acquisition StdPrep->GCMS_Analysis SamplePrep->GCMS_Analysis DataProcessing 5. Data Processing (Peak Integration, Library Search) GCMS_Analysis->DataProcessing Quantification 6. Quantification (Calibration Curve) DataProcessing->Quantification FinalReport 7. Final Report Generation Quantification->FinalReport

Caption: Workflow for GC-MS impurity profiling of this compound samples.

The described Gas Chromatography-Mass Spectrometry method is demonstrated to be a reliable and robust tool for the detection and quantification of impurities in this compound samples. The protocol provides excellent chromatographic resolution and high sensitivity, enabling the identification of isomeric and related substance impurities critical for ensuring the quality and safety of pharmaceutical products. This method can be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification to support drug development and manufacturing processes.[7][11]

References

Application Notes and Protocols for Electrochemical Detection of Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of an electrochemical sensor for the detection of xylidine (2,6-dimethylaniline). The information is intended to guide researchers in fabricating and characterizing sensors for this specific analyte, which is a significant metabolite of the veterinary sedative xylazine and a compound of interest in pharmaceutical and environmental analysis.

Introduction

This compound, specifically 2,6-dimethylaniline, is an aromatic amine that serves as a key chemical intermediate and is a major metabolite of the widely used veterinary drug, xylazine.[1] Its detection is crucial for monitoring drug metabolism, ensuring food safety in animal-derived products, and assessing environmental contamination. Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the determination of this compound.[2]

This document outlines the principles, performance characteristics, and detailed experimental procedures for the voltammetric determination of this compound.

Principle of Detection

The electrochemical detection of this compound is based on its oxidation at the surface of a modified electrode. When a potential is applied, this compound undergoes an irreversible oxidation reaction, generating a measurable electrical current. The magnitude of this current is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis.

The electrochemical oxidation of this compound (2,6-dimethylaniline) typically involves the transfer of electrons from the amine group. The proposed mechanism involves the oxidation of the nitrogen atom, leading to the formation of various intermediates.[3][4] The specific oxidation pathway and potential can be influenced by the electrode material, pH, and solvent used.[5]

Sensor Performance Characteristics

The performance of an electrochemical sensor is evaluated based on several key parameters. While specific data for a dedicated this compound sensor is emerging, the following table summarizes the performance of an electrochemical sensor developed for the closely related compound, xylazine, which provides a strong indication of the expected performance for a this compound sensor.

ParameterPerformanceElectrode/MethodReference
Limit of Detection (LOD) 0.06 µg/mLNanocoral-like Polyaniline-Modified Graphene-Based ePADNot available in search results
Linear Range 0.2–5 µg/mL and 5–100 µg/mLNanocoral-like Polyaniline-Modified Graphene-Based ePADNot available in search results
Sensitivity Not explicitly statedNanocoral-like Polyaniline-Modified Graphene-Based ePADNot available in search results
Technique Differential Pulse Voltammetry (DPV)Nanocoral-like Polyaniline-Modified Graphene-Based ePAD[2]

Note: The data presented is for a xylazine sensor and should be considered as a reference for the expected performance of a this compound sensor.

Experimental Protocols

This section provides detailed protocols for the fabrication of a modified carbon paste electrode (CPE) and the subsequent electrochemical detection of this compound using differential pulse voltammetry (DPV).

Reagents and Materials
  • Graphite powder

  • Mineral oil (Nujol)

  • This compound standard solution

  • Phosphate buffer solution (PBS), pH 7.0

  • Other reagents for specific electrode modifications (e.g., multi-walled carbon nanotubes, ionic liquids)

  • Glassy carbon electrode (GCE) or other suitable substrate

  • Potentiostat/Galvanostat

Protocol 1: Fabrication of a Carbon Paste Electrode (CPE)
  • Preparation of the Carbon Paste:

    • Weigh a specific ratio of graphite powder and mineral oil (e.g., 70:30 w/w).

    • Transfer the mixture to a mortar and pestle.

    • Grind the mixture for at least 15 minutes until a homogenous, dense, and uniform paste is obtained.

  • Packing the Electrode:

    • Pack a portion of the prepared carbon paste into the cavity of the electrode body.

    • Smooth the surface of the electrode by rubbing it on a clean piece of weighing paper until a shiny surface is obtained.

Protocol 2: Electrochemical Measurement of this compound
  • Preparation of the Electrochemical Cell:

    • Assemble a three-electrode system consisting of the fabricated CPE as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add a known volume of phosphate buffer solution (pH 7.0) to the electrochemical cell.

  • Voltammetric Analysis:

    • Immerse the electrodes in the buffer solution.

    • Record a blank voltammogram using Differential Pulse Voltammetry (DPV) over a potential range (e.g., +0.4 V to +1.2 V).

    • Add a known concentration of the this compound standard solution to the cell.

    • Record the DPV response. The oxidation peak current will be proportional to the this compound concentration.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

    • Determine the concentration of this compound in unknown samples by measuring their peak currents and interpolating from the calibration curve.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed electrochemical oxidation pathway of 2,6-xylidine.

G This compound 2,6-Xylidine RadicalCation Radical Cation This compound->RadicalCation -e⁻ Dimer Dimerization Products RadicalCation->Dimer OxidizedProducts Further Oxidized Products (e.g., quinone-imine) Dimer->OxidizedProducts -ne⁻, -nH⁺

Caption: Proposed electrochemical oxidation pathway of 2,6-xylidine.

Experimental Workflow

The diagram below outlines the general workflow for the fabrication and use of a carbon paste electrode for this compound detection.

G cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis mix Mix Graphite and Mineral Oil grind Grind to Homogenous Paste mix->grind pack Pack Paste into Electrode Body grind->pack polish Polish Electrode Surface pack->polish assemble Assemble 3-Electrode Cell polish->assemble blank Record Blank DPV assemble->blank add_sample Add this compound Sample blank->add_sample record_dpv Record Sample DPV add_sample->record_dpv plot Plot Peak Current vs. Concentration record_dpv->plot determine Determine Unknown Concentration plot->determine

Caption: Experimental workflow for this compound detection.

References

Synthesis of Schiff Bases from Xylidine and Substituted Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones. Their wide range of applications in medicinal chemistry, including as antimicrobial, anti-inflammatory, and anticancer agents, makes them a subject of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from xylidine (dimethylaniline) and various substituted aldehydes.

Schiff bases derived from this compound are of particular interest due to the structural diversity afforded by the different isomers of this compound and the electronic effects of the methyl groups on the aromatic ring. The nature and position of substituents on the aldehyde reactant further allow for the fine-tuning of the physicochemical and biological properties of the resulting Schiff bases.

Applications in Drug Development

Schiff bases synthesized from this compound and its derivatives have shown promising biological activities, making them attractive candidates for further investigation in drug development.

  • Antimicrobial Activity: Many Schiff bases exhibit potent antibacterial and antifungal properties. The imine bond is crucial for their biological activity, which is often enhanced upon chelation with metal ions.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) through pathways involving the generation of reactive oxygen species (ROS) and modulation of key signaling proteins.[1][2][3]

Data Presentation: Synthesis and Characterization of this compound-Derived Schiff Bases

The following table summarizes the synthesis of various Schiff bases from different isomers of this compound and substituted aldehydes, along with their characterization data.

Schiff Base NameThis compound IsomerAldehydeSolventReaction Time (h)Yield (%)M.P. (°C)Key FT-IR (cm⁻¹) ν(C=N)Reference
N-(salicylidene)-3,4-dimethylaniline3,4-XylidineSalicylaldehydeEthanol2--~1615
N-(4-methoxybenzylidene)-2,4-dimethylaniline2,4-Xylidine4-MethoxybenzaldehydeEthanol6--1614[4]
N-(4-chlorobenzylidene)-2,4-dimethylaniline2,4-Xylidine4-ChlorobenzaldehydeEthanol6---[4]
N-(4-nitrobenzylidene)-2,4-dimethylaniline2,4-Xylidine4-NitrobenzaldehydeEthanol6---[4]
N-(salicylidene)-2,6-dimethylaniline2,6-XylidineSalicylaldehydeEthanol3---[5]
N-(cinnamylidene)-xylidineThis compound (isomer not specified)Cinnamaldehyde-----[6][7]
N-(2-hydroxy-3-methoxybenzylidene)-2,4-dimethylaniline2,4-Xylidine2-Hydroxy-3-methoxybenzaldehydeEthanol485102-1041621
N-(5-bromo-salicylidene)-2,4-dimethylaniline2,4-Xylidine5-BromosalicylaldehydeEthanol390138-1401618
N-(salicylidene)-2,5-dimethylaniline2,5-XylidineSalicylaldehydeEthanol28898-1001614

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound and Substituted Aldehydes

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted aldehyde under reflux conditions.

Materials:

  • This compound isomer (e.g., 2,4-dimethylaniline, 2,6-dimethylaniline)

  • Substituted aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aldehyde (10 mmol) in absolute ethanol (20-30 mL). In a separate beaker, dissolve an equimolar amount of the this compound isomer (10 mmol) in a minimum amount of absolute ethanol.

  • Reaction Setup: While stirring, add the ethanolic solution of this compound dropwise to the aldehyde solution in the round-bottom flask.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solution can be concentrated by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.

  • Characterization: Characterize the synthesized Schiff base by determining its melting point and using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the FT-IR spectrum, typically in the range of 1600-1650 cm⁻¹.[4][9]

Visualizations

Experimental Workflow for Schiff Base Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization A Dissolve Substituted Aldehyde in Ethanol C Mix Aldehyde and This compound Solutions A->C B Dissolve this compound Isomer in Ethanol B->C D Add Catalyst (e.g., Acetic Acid) C->D E Reflux for 2-6 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry the Product H->I J Melting Point Determination I->J K FT-IR Spectroscopy I->K L NMR Spectroscopy I->L

Caption: Workflow for the synthesis and characterization of Schiff bases.

Proposed Signaling Pathway for Anticancer Activity

Many Schiff bases exert their anticancer effects by inducing apoptosis. A proposed signaling pathway involves the generation of intracellular reactive oxygen species (ROS), which can trigger a cascade of events leading to programmed cell death.

G SB This compound-derived Schiff Base Cell Cancer Cell SB->Cell Enters ROS Increased ROS Production Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 Family (Anti-apoptotic) Downregulation Mito->Bcl2 Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound-derived Schiff bases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-xylidine for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,4-xylidine.

Q1: My yield of 2,4-xylidine is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 2,4-xylidine synthesis can stem from several factors depending on the synthetic route employed. The two primary methods are the nitration of m-xylene followed by reduction, and the direct amination of m-xylene.

For the nitration and reduction route , consider the following:

  • Incomplete Nitration: Ensure the nitration of m-xylene to 2,4-dimethylnitrobenzene is complete. Monitor the reaction progress using techniques like TLC or GC. Adjusting reaction time or temperature may be necessary.

  • Inefficient Reduction: The choice of reducing agent and catalyst is critical.

    • Catalytic Hydrogenation: Catalysts like palladium on carbon or nickel are commonly used.[1][2] Ensure the catalyst is active and not poisoned. Proper catalyst loading, hydrogen pressure, and temperature are crucial. For instance, using a nickel catalyst, hydrogenation can be carried out at 60-120°C and 0.25-2 MPa pressure.[2] A solvent-free approach using a nickel catalyst has reported yields as high as 99.7%.[3]

    • Chemical Reduction: When using reducing agents like iron in an acidic medium, ensure the iron is finely powdered and activated.[1] The pH of the reaction medium should be carefully controlled.

  • Suboptimal Reaction Conditions: Temperature and pressure play a significant role. For vapor-phase hydrogenation with a copper chromium oxide catalyst, temperatures of at least 225°C and superatmospheric pressures are advantageous.[4]

For the direct amination route :

  • Catalyst Activity: This method often employs a soluble vanadium salt catalyst, such as ammonium metavanadate.[5] The catalyst concentration is a key parameter to optimize.

  • Reaction Parameters: The molar ratio of reactants (m-xylene to hydroxylamine hydrochloride) and the composition of the solvent system (glacial acetic acid and water) directly impact the yield. The optimal reaction temperature is reported to be in the range of 80-90°C with a reaction time of 4-6 hours.[5]

Q2: I am observing significant byproduct formation. How can I increase the selectivity for 2,4-xylidine?

A2: Byproduct formation is a common challenge. The formation of isomeric xylidines is a primary concern.

  • Isomeric Impurities: The nitration of m-xylene can produce isomers of dimethylnitrobenzene. Careful control of nitration conditions (temperature, nitrating agent concentration) can minimize the formation of unwanted isomers.

  • Purification: If isomeric byproducts are formed, purification is necessary. This can be achieved by fractional distillation or by forming a salt of the xylidine mixture (e.g., acetate salt) to facilitate separation.[1]

  • Direct Amination Selectivity: The direct amination of m-xylene is reported to have high selectivity for the 2,4-isomer.[5] Optimizing the catalyst and reaction conditions can further enhance this.

Q3: My catalyst seems to be deactivating quickly. What can I do to prevent this?

A3: Catalyst deactivation can be caused by impurities in the starting materials or byproducts formed during the reaction.

  • Purity of Starting Materials: Ensure that the m-xylene and other reagents are of high purity. Sulfur compounds, for example, are known poisons for many hydrogenation catalysts.

  • Reaction Conditions: Harsh reaction conditions (very high temperatures or pressures) can lead to catalyst sintering or coking. Operate within the recommended parameter ranges for the specific catalyst being used.

  • Catalyst Support: The choice of catalyst support can also influence its stability. For instance, palladium on carbon is a commonly used and relatively robust catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce 2,4-xylidine?

A1: The two primary industrial methods for synthesizing 2,4-xylidine are:

  • Nitration of m-xylene followed by reduction: This involves the nitration of m-xylene to form 2,4-dimethylnitrobenzene, which is then reduced to 2,4-xylidine. The reduction can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or Ni catalyst) or by chemical reducing agents (e.g., iron in an acidic medium).[1][6]

  • Direct amination of m-xylene: This method involves the direct introduction of an amino group onto the m-xylene ring using an aminating agent in the presence of a catalyst. One patented method describes the use of hydroxylamine hydrochloride as the amino source with a soluble vanadium salt as the catalyst in an acetic acid-water medium.[5]

Q2: What are the typical yields for 2,4-xylidine synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions.

  • Direct Amination: Yields in the range of 35-47% have been reported for the direct amination of m-xylene using a vanadium catalyst.[5]

  • Catalytic Hydrogenation: High yields are achievable with catalytic hydrogenation. For example, a method using a nickel catalyst in an alcohol solvent reports a yield of 92.5% for the synthesis of 2,6-xylidine, and a similar process is used for 2,4-xylidine.[2] A solvent-free hydrogenation process using a nickel catalyst has been reported to achieve yields of up to 99.7%.[3]

Q3: What are some common impurities in synthesized 2,4-xylidine and how can they be removed?

A3: Common impurities include other this compound isomers (like 2,6-xylidine), unreacted starting materials, and byproducts from side reactions. The product can also turn reddish-brown upon exposure to air.[7] Purification can be achieved by:

  • Fractional Distillation: This is a common method for separating this compound isomers.

  • Crystallization of Derivatives: Converting the this compound to a derivative, such as an acetyl or benzoyl derivative, which can be purified by recrystallization. The pure this compound is then regenerated by hydrolysis.[8]

  • Salt Formation: Formation of salts, such as the acetate salt, can be used to separate isomers.[1]

Q4: What are the safety precautions I should take when working with 2,4-xylidine and its synthesis?

A4: 2,4-Xylidine is a toxic and hazardous chemical. It is combustible and incompatible with strong oxidizing agents.[1][9] Exposure can cause headaches, cyanosis, and damage to the lungs, liver, and kidneys.[9] It is also a skin and eye irritant.[7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact. The synthesis involves hazardous reagents like nitric acid and flammable solvents, so appropriate safety measures for handling these substances must be followed.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Methods for this compound Synthesis

CatalystStarting MaterialSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Nickel2,4-DimethylnitrobenzeneEthanol60-1200.25-2High (not specified)[2]
Nickel2,6-DimethylnitrobenzeneEthanol60-80192.5[2]
Nickel2,4-DimethylnitrobenzeneNone (product as solvent)801.599.7[3]
Copper Chromium OxideNitroxyleneVapor Phase≥ 225Superatmospheric> 98 (conversion)[4]

Table 2: Direct Amination of m-Xylene for 2,4-Xylidine Synthesis

CatalystAminating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ammonium MetavanadateHydroxylamine HydrochlorideGlacial Acetic Acid / Water80-904-635.62 - 47.23[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Xylidine via Nitration and Catalytic Hydrogenation

Step 1: Nitration of m-Xylene to 2,4-Dimethylnitrobenzene

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add m-xylene to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Separate the organic layer, wash it with water, then with a dilute sodium carbonate solution, and finally with water again until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and purify the 2,4-dimethylnitrobenzene by distillation.

Step 2: Catalytic Hydrogenation of 2,4-Dimethylnitrobenzene

  • To a high-pressure reactor, add 2,4-dimethylnitrobenzene, a suitable solvent (e.g., ethanol), and a catalytic amount of palladium on carbon (5-10 wt%) or Raney nickel.[1][2]

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-2 MPa).

  • Heat the mixture to the reaction temperature (e.g., 60-80°C) with vigorous stirring.[2]

  • Monitor the hydrogen uptake. Once the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 2,4-xylidine by vacuum distillation.

Protocol 2: Synthesis of 2,4-Xylidine via Direct Amination of m-Xylene

  • In a reactor equipped with a reflux condenser and a stirrer, add the soluble vanadium salt catalyst (e.g., ammonium metavanadate) and an aqueous solution of glacial acetic acid.[5]

  • Stir the solution at room temperature for 20 minutes.

  • Add hydroxylamine hydrochloride and m-xylene to the reactor.[5]

  • Gradually increase the temperature to reflux (around 80-90°C) and maintain it for 4-6 hours with continuous stirring.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by adding a 30% NaOH aqueous solution until the pH is between 6 and 7.[5]

  • Allow the mixture to stand and separate the organic phase.

  • Recover any unreacted m-xylene by atmospheric distillation.

  • Purify the 2,4-xylidine by vacuum distillation.

Mandatory Visualization

Nitration_Reduction_Workflow start Start reagents m-Xylene, Nitric Acid, Sulfuric Acid start->reagents nitration Nitration (0-10°C) reagents->nitration workup1 Quenching & Washing nitration->workup1 intermediate 2,4-Dimethylnitrobenzene workup1->intermediate reduction_reagents H₂, Catalyst (Pd/C or Ni), Solvent (Ethanol) intermediate->reduction_reagents reduction Catalytic Hydrogenation (60-120°C, 1-2 MPa) reduction_reagents->reduction workup2 Filtration & Solvent Removal reduction->workup2 purification Vacuum Distillation workup2->purification product Pure 2,4-Xylidine purification->product

Caption: Workflow for the synthesis of 2,4-xylidine via nitration and reduction.

Direct_Amination_Workflow start Start reagents m-Xylene, Hydroxylamine HCl, Vanadium Catalyst, Acetic Acid/H₂O start->reagents amination Direct Amination (Reflux, 80-90°C) reagents->amination neutralization Neutralization (NaOH) pH 6-7 amination->neutralization separation Phase Separation neutralization->separation distillation1 Distillation (Remove unreacted m-xylene) separation->distillation1 distillation2 Vacuum Distillation distillation1->distillation2 product Pure 2,4-Xylidine distillation2->product

Caption: Workflow for the direct amination synthesis of 2,4-xylidine.

References

Xylidine Purification by Distillation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of xylidine by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound yellow or brown?

A1: this compound isomers are prone to oxidation and can darken when exposed to air and light, turning from a colorless or pale yellow liquid to a reddish-brown color.[1][2][3] To minimize discoloration, it is crucial to use an inert atmosphere (like nitrogen or argon) during distillation and to store the purified product in a dark, sealed container.

Q2: What are the key safety precautions for distilling this compound?

A2: this compound is toxic by ingestion, inhalation, and skin absorption and is a suspected carcinogen.[2][4][5] Always handle this compound in a well-ventilated chemical fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[6][7] Keep this compound away from heat, sparks, and open flames as it is combustible.[6][7] Ensure all distillation equipment is properly grounded to prevent static discharge.[7]

Q3: Can I separate this compound isomers by simple distillation?

A3: Separating this compound isomers by simple distillation is very challenging due to their close boiling points.[8] As shown in the table below, the boiling points of the six isomers are very similar, making efficient separation by standard distillation difficult.[3][9] Fractional distillation under vacuum may offer better separation, but other methods like fractional crystallization or chromatography might be necessary for high purity.[8]

Q4: When should I use vacuum distillation for this compound?

A4: Vacuum distillation is highly recommended for purifying this compound. Lowering the pressure reduces the boiling point, which helps prevent thermal decomposition of the temperature-sensitive compound.[10] Xylidines can decompose when heated strongly, emitting toxic fumes.[1]

Physical Properties of this compound Isomers

The following table summarizes the key physical properties of the six this compound isomers, highlighting the challenge of separation by distillation.

IsomerBoiling Point (°C)Melting Point (°C)Flash Point (°C)
2,3-Xylidine 222[9]2.5[9]96[9]
2,4-Xylidine 217[9]16[9]90[9]
2,5-Xylidine 215[9]11.5[9]90
2,6-Xylidine 216[9]8.4[9]96[4]
3,4-Xylidine 226-22849-5198
3,5-Xylidine 220-221[9]9.8[9]98

Troubleshooting Guide

Issue 1: Poor Separation / Low Purity of Distillate

Symptoms:

  • The collected distillate does not meet purity specifications.

  • Analysis (e.g., GC, NMR) shows significant amounts of impurities or a mixture of isomers.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency For separating close-boiling isomers, a simple distillation setup may be inadequate.[8] Increase the efficiency by using a fractionating column with a suitable packing material (e.g., Raschig rings, Vigreux indentations).
Incorrect Heating Rate Overheating can cause bumping and carry over non-volatile impurities into the condenser. A heating rate that is too low may not be sufficient to establish the necessary temperature gradient in the column. Maintain a steady, controlled heating rate using a heating mantle and a temperature controller.
Fluctuating Vacuum In vacuum distillation, unstable pressure leads to fluctuating boiling points and poor separation.[10] Ensure all joints are properly sealed and the vacuum pump is operating correctly. A vacuum regulator can help maintain a stable pressure.[10]
Flooding Excessive boil-up rate can cause liquid to be carried up the column, preventing proper vapor-liquid equilibrium.[11][12] This is often indicated by a sharp increase in pressure drop.[11] Reduce the heating rate to decrease the vapor velocity.
Contaminated Glassware Residual impurities in the distillation apparatus can contaminate the final product. Thoroughly clean and dry all glassware before starting the distillation.
Issue 2: Product Discoloration

Symptoms:

  • The distillate, which should be colorless to pale yellow, is dark yellow or brown.

Possible Causes & Solutions:

CauseSolution
Oxidation This compound is sensitive to air and will oxidize, especially at elevated temperatures, leading to discoloration.[3] Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.
Thermal Decomposition Excessive heating can cause the this compound to decompose, resulting in colored byproducts. Use vacuum distillation to lower the boiling point.[10] Ensure the heating mantle temperature is not excessively high.
Light Exposure This compound can be light-sensitive.[3] Protect the receiving flask from light by wrapping it in aluminum foil. Store the purified product in an amber-colored bottle.
Issue 3: Low or No Distillate Recovery

Symptoms:

  • The this compound is boiling in the distillation flask, but little to no condensate is collecting in the receiving flask.

Possible Causes & Solutions:

CauseSolution
System Leaks (Vacuum Distillation) A leak in the system will prevent the pressure from being low enough for the this compound to boil at the set temperature. Check all joints and connections for proper sealing. Use high-vacuum grease where appropriate.
Insufficient Heating The heat input may not be enough to vaporize the this compound and allow the vapor to travel to the condenser. Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated.
Condenser Issues The condenser may not be cold enough to effectively condense the this compound vapor. Check that the cooling water is flowing through the condenser at a sufficient rate, ensuring it enters at the bottom and exits at the top.[13]
Blockage in the Apparatus A blockage in the distillation head or condenser can prevent vapor from passing through. Ensure the apparatus is assembled correctly and there are no obstructions.

Experimental Protocols

General Protocol for Vacuum Distillation of this compound
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble the distillation apparatus (distilling flask, fractionating column, condenser, and receiving flask) in a fume hood.

    • Use appropriate clamps to secure the glassware.

    • Connect the condenser to a cold water source, with water flowing in at the lowest point and out at the highest.[13]

    • Connect the vacuum takeoff adapter to a vacuum pump with a trap in between.

  • Distillation Process:

    • Start the cooling water flow through the condenser.

    • Begin stirring if using a magnetic stir bar.

    • Slowly and carefully apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Gradually increase the temperature until the this compound begins to boil and the vapor temperature rises.

    • Collect the fraction that distills over at the expected boiling point for the specific this compound isomer at the applied pressure.

  • Shutdown:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Transfer the purified this compound to a suitable, labeled, and sealed storage container.

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for this compound Distillation start Start: Distillation Problem Observed problem_id Identify Primary Symptom start->problem_id purity Poor Purity / Contamination problem_id->purity discoloration Product Discoloration problem_id->discoloration recovery Low / No Recovery problem_id->recovery check_efficiency Check Column Efficiency (Simple vs. Fractional) purity->check_efficiency Yes check_heating Review Heating Rate (Too high/low?) purity->check_heating Yes check_vacuum Verify Vacuum Stability purity->check_vacuum Yes check_atmosphere Check for Inert Atmosphere discoloration->check_atmosphere Yes check_temp Check for Overheating discoloration->check_temp Yes check_light Protect from Light discoloration->check_light Yes check_leaks Inspect for System Leaks recovery->check_leaks Yes check_heat_input Verify Sufficient Heat Input recovery->check_heat_input Yes check_condenser Check Condenser Function recovery->check_condenser Yes solution Implement Corrective Action check_efficiency->solution check_heating->solution check_vacuum->solution check_atmosphere->solution check_temp->solution check_light->solution check_leaks->solution check_heat_input->solution check_condenser->solution

Caption: A logical workflow for troubleshooting common issues in this compound distillation.

Decision Tree for Diagnosing Poor this compound Purity start Low Purity Detected is_vacuum Using Vacuum Distillation? start->is_vacuum check_pressure Is Vacuum Pressure Stable? is_vacuum->check_pressure Yes is_fractional Using a Fractionating Column? is_vacuum->is_fractional No pressure_unstable Result: Poor separation due to fluctuating boiling point. Action: Check for leaks, use regulator. check_pressure->pressure_unstable No check_pressure->is_fractional Yes not_fractional Result: Insufficient separation of close-boiling isomers. Action: Use a packed/Vigreux column. is_fractional->not_fractional No check_flooding Signs of Flooding? (High dP, liquid carryover) is_fractional->check_flooding Yes is_flooding Result: Poor vapor-liquid contact. Action: Reduce heating rate. check_flooding->is_flooding Yes check_reflux Is Reflux Ratio Optimized? check_flooding->check_reflux No reflux_bad Result: Inefficient separation. Action: Adjust reflux ratio/insulation. check_reflux->reflux_bad No

Caption: A decision tree to diagnose the root cause of low purity in distilled this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Acylation of Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the acylation of xylidine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Acylating Agent: Acylating agents like acetyl chloride can degrade upon exposure to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Quality this compound: Impurities in the starting material can interfere with the reaction. 4. Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.[1] 5. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.1. Use freshly opened or distilled acylating agent. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify the this compound by distillation before use. 4. Experiment with different solvents. For instance, a switch from an acidic solvent like acetic acid to a less acidic or aprotic solvent like ethyl acetate or tetrahydrofuran (THF) has been shown to improve yields.[1] 5. Carefully calculate and measure the molar equivalents of all reactants.
Formation of Multiple Products (Side Reactions) 1. Diacylation: If the reaction conditions are too harsh (e.g., high temperature, excess acylating agent), diacylation of the amine can occur. 2. Ring Acylation (Friedel-Crafts): Under certain conditions, acylation can occur on the aromatic ring instead of the amino group. This is less common for N-acylation but can be a concern. 3. Reaction with Solvent: Some solvents can participate in side reactions. For example, using acetone as a solvent can lead to the formation of imine and enamine byproducts.[1]1. Use a controlled amount of the acylating agent (typically a slight excess, around 1.05-1.2 equivalents). Maintain a moderate reaction temperature. 2. Employ milder reaction conditions. The use of a base helps to ensure that the amino group is the primary site of reaction. 3. Select an inert solvent for the reaction. Dichloromethane, ethyl acetate, and THF are generally good choices.[1]
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of starting materials in the crude product. 2. Formation of Emulsions During Workup: This can make phase separation difficult. 3. Product is an Oil Instead of a Solid: This can be due to residual solvent or impurities lowering the melting point.1. Optimize the reaction conditions to drive the reaction to completion. Use column chromatography to separate the product from unreacted starting materials. 2. Add brine (saturated NaCl solution) during the aqueous workup to help break up emulsions. 3. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purification by column chromatography may be necessary.
Discoloration of the Final Product 1. Oxidation of this compound or Product: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. 2. Thermal Degradation: Excessive heat during the reaction or purification can cause decomposition.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. Use a water bath for gentle heating and a rotary evaporator at a moderate temperature for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of this compound?

Q2: Which acylating agent is better for the acylation of this compound: acetyl chloride or acetic anhydride?

Q3: Why is a base, such as pyridine or sodium acetate, often added to the reaction mixture?

Q4: What are the most suitable solvents for the acylation of this compound?

A4: The choice of solvent can significantly impact the reaction's success. Glacial acetic acid is a common solvent, particularly when using acetic anhydride.[7] However, for the reaction of 2,6-dimethylaniline with chloroacetyl chloride, aprotic solvents like ethyl acetate and tetrahydrofuran (THF) have been shown to give higher yields compared to protic or more acidic solvents.[1] Dichloromethane is also a frequently used solvent.[8] It is advisable to use anhydrous solvents to prevent the hydrolysis of the acylating agent.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting this compound on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product. The product, being an amide, will typically have a different Rf value than the starting amine.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the acylation of this compound and analogous anilines under various conditions.

Table 1: Effect of Solvent on the Acylation of 2,6-Dimethylaniline with α-Chloroacetyl Chloride [1]

SolventYield (%)Melting Point (°C)Notes
Acetic Acid25-40138-142Lower yield due to the acidity of the solvent.
Ethanol30-55135-140Moderate yield.
Acetone45-68118-132Formation of imine and enamine side products observed.
Ethyl Acetate58-74141-144Clean product with good yield.
Tetrahydrofuran (THF)76-90140-144Highest yield observed in this study.

Table 2: Optimization of Catalyst and Temperature for Acylation of Aniline with Acetic Acid [9]

CatalystTemperature (°C)Time (h)Yield (%)
None1403<5
mPANI/Ag100372
mPANI/Ag120385
mPANI/Ag140395
mPANI/Ag150395

Note: While this data is for aniline, it provides a useful reference for the optimization of this compound acylation.

Table 3: Acylation of 2,6-Dimethylaniline with Chloroacetyl Chloride using Potassium Carbonate [8]

Reactant 1Reactant 2BaseSolventYield (%)
2,6-DimethylanilineChloroacetyl ChlorideK₂CO₃Dichloromethane89.3

Experimental Protocols

Protocol 1: Acylation of 2,6-Dimethylaniline with Acetic Anhydride in Acetic Acid

This protocol is adapted from procedures for the acetylation of anilines.[6][7]

Materials:

  • 2,6-Dimethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.

  • To this solution, add 4.0 mL of acetic anhydride.

  • In a separate beaker, prepare a solution of 4.0 g of sodium acetate in 25 mL of water.

  • Gently warm the flask containing the aniline and acetic anhydride mixture on a water bath at approximately 50-60°C for 10 minutes.

  • Remove the flask from the water bath and add the sodium acetate solution while stirring.

  • Cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-acetyl-2,6-dimethylaniline.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Acylation of 2,6-Dimethylaniline with Chloroacetyl Chloride in Dichloromethane

This protocol is based on a patented procedure for the synthesis of a lidocaine intermediate.[8]

Materials:

  • 2,6-Dimethylaniline

  • Chloroacetyl Chloride

  • Potassium Carbonate

  • Dichloromethane (anhydrous)

  • Purified Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (1.0 equivalent) and potassium carbonate (0.5 equivalents) in dichloromethane.

  • Stir the mixture at room temperature.

  • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 0.5 to 2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the dichloromethane by rotary evaporation.

  • Wash the residue with purified water to remove potassium salts and any unreacted starting materials.

  • Collect the solid product by filtration and dry it to obtain chloroacetyl-2,6-dimethylaniline.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine this compound, Solvent, and Base start->reactants add_acyl Add Acylating Agent (e.g., Acetyl Chloride) reactants->add_acyl stir Stir at Controlled Temperature add_acyl->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Reaction (e.g., with Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Recrystallization/ Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the acylation of this compound.

Troubleshooting_Logic start Low Product Yield? cause1 Inactive Acylating Agent? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 No solution1 Use fresh/distilled reagent. Ensure dry conditions. cause1->solution1 solution2 Increase reaction time/temperature. Monitor with TLC. cause2->solution2 cause3 Suboptimal Solvent? cause2->cause3 No solution3 Test alternative solvents (e.g., THF, Ethyl Acetate). cause3->solution3 cause4 Side Reactions? cause3->cause4 No solution4 Use milder conditions. Control stoichiometry. cause4->solution4

Caption: Troubleshooting logic for low yield in this compound acylation.

References

Technical Support Center: Purification of Crude Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the techniques for removing impurities from crude xylidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, a mixture of isomers of dimethylaniline, often contains several types of impurities. These can include unreacted starting materials, byproducts from the synthesis process, and degradation products. Common impurities may include other aromatic amines, unreacted nitroaromatics if the synthesis involves reduction of nitroxylenes, and various hydrocarbons. The specific impurities will depend on the synthetic route used to produce the this compound.

Q2: What is the best method for purifying crude this compound?

A2: The most suitable purification method depends on the nature of the impurities and the desired final purity of the this compound. The three primary techniques for purifying crude this compound are:

  • Fractional Distillation: This is an effective method for separating this compound isomers from impurities with significantly different boiling points.

  • Recrystallization: If the crude this compound is a solid or can be converted to a solid salt, recrystallization is an excellent technique for achieving high purity by removing soluble and insoluble impurities.

  • Flash Column Chromatography: This technique is ideal for separating this compound from impurities with similar polarities and for achieving very high purity on a smaller scale.

Q3: How can I determine the purity of my this compound sample after purification?

A3: The purity of a this compound sample can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile components in the sample, providing both qualitative and quantitative information about impurities.[1][2] High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis, especially for less volatile impurities.[3][4]

Q4: My purified this compound is yellow or brown. What causes this discoloration and how can I remove it?

A4: The yellow or brown discoloration of this compound is often due to the formation of colored oxidation products upon exposure to air and light.[5][6] To minimize discoloration, it is important to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. If discoloration has already occurred, purification by distillation or column chromatography can often remove these colored impurities. Sometimes, treating a solution of the this compound with activated carbon before a final filtration or recrystallization step can also help to remove colored impurities.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation Inefficient column packing or insufficient column length.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates.[7]
Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended.[7]
Bumping or Uneven Boiling Lack of boiling chips or inefficient stirring.Add a few boiling chips to the distillation flask before heating. For larger scale distillations, use a magnetic stirrer and stir bar.
Temperature Fluctuations at the Thermometer Improper thermometer placement.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
Inconsistent heating.Use a heating mantle with a controller or an oil bath for more uniform and stable heating.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration of the this compound and then try cooling again.[8]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9]
Oiling Out (Formation of an Oil Instead of Crystals) The boiling point of the solvent is higher than the melting point of the this compound isomer.Use a lower-boiling point solvent or a solvent mixture.
The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Low Yield of Crystals Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude this compound.[8]
The crystals were filtered before crystallization was complete.Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.[8]
Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal eluent should provide a good separation of the this compound from its impurities with an Rf value for this compound of around 0.25-0.35.
Column was packed improperly.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.[10]
Tailing of the this compound Peak Strong interaction between the basic this compound and the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to deactivate the acidic sites on the silica gel.[11]
Cracking of the Silica Gel Bed The heat of adsorption of the solvent on the silica gel.Pack the column using a slurry method and ensure the column is properly equilibrated with the eluent before loading the sample.

Quantitative Data

The efficiency of purification can be evaluated by comparing the purity of the this compound before and after the process, as well as the overall yield.

Table 1: Comparison of Purification Techniques for Crude this compound

Technique Typical Purity Before Typical Purity After Typical Yield Notes
Fractional Distillation 85-95%>99%70-90%Highly effective for removing impurities with boiling points differing by at least 20-30 °C from the this compound isomer of interest.
Recrystallization 90-98%>99.5%60-85%Dependent on finding a suitable solvent where this compound has high solubility at high temperatures and low solubility at low temperatures.
Flash Column Chromatography 80-95%>99%50-80%Offers high resolution for complex mixtures but can be less practical for large-scale purifications.

Note: The values in this table are approximate and can vary depending on the specific impurities present in the crude this compound and the optimization of the purification protocol.

Experimental Protocols

Safety Precautions

This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Fractional Distillation of Crude this compound

This protocol is suitable for separating this compound isomers from impurities with different boiling points. The boiling points of this compound isomers range from approximately 214 °C to 226 °C.[5][6]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar and stirrer

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.[7]

  • Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady rise in vapor up the fractionating column.

  • Equilibration: As the vapor rises, you will observe a condensation ring moving up the column. Allow this ring to ascend slowly to ensure proper equilibration between the liquid and vapor phases, which is crucial for good separation.[7]

  • Collecting Fractions:

    • Collect the first fraction, which will be enriched in the lower-boiling point impurities. The temperature at the distillation head will be relatively low and may fluctuate.

    • As the temperature stabilizes at the boiling point of the desired this compound isomer, change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature starts to rise significantly, it indicates that higher-boiling point impurities are beginning to distill. Stop the distillation or collect this as a separate fraction.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.

Protocol 2: Recrystallization of a Solid this compound Isomer

This protocol is applicable if your this compound isomer is a solid at room temperature or can be converted into a solid salt (e.g., a hydrochloride salt).

Materials:

  • Crude solid this compound isomer

  • Erlenmeyer flasks

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room and elevated temperatures to find a suitable solvent. The ideal solvent will dissolve the this compound when hot but not when cold.[13] Xylidines are generally soluble in alcohols and ether and sparingly soluble in water.[5][14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[15]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the recrystallized this compound and analyze its purity by GC-MS or HPLC.

Protocol 3: Flash Column Chromatography of Crude this compound

This protocol is effective for separating this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (or another suitable stationary phase)

  • Eluent (solvent system determined by TLC analysis)

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent. Test various solvent systems (e. g., mixtures of hexane and ethyl acetate) to find one that gives good separation between the this compound and its impurities, with an Rf value for this compound around 0.25-0.35.

  • Column Packing: Pack the chromatography column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel and then loaded onto the column as a solid.[11]

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combining and Evaporating: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the purity of the final product by GC-MS or HPLC.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis A Assemble Distillation Apparatus B Add Crude this compound & Boiling Chips A->B C Heat Gently B->C D Equilibrate Vapor in Column C->D E Collect Low-Boiling Impurities D->E F Collect Pure this compound Fraction E->F G Collect High-Boiling Impurities F->G H Analyze Purity (GC-MS/HPLC) F->H

Fractional Distillation Workflow for this compound Purification.

Experimental_Workflow_Recrystallization cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis A Select Suitable Solvent B Dissolve Crude this compound in Hot Solvent A->B C Hot Filtration (optional) B->C D Cool to Crystallize C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Analyze Purity (Melting Point, GC-MS/HPLC) G->H Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Select Eluent via TLC B Pack Column with Silica Gel A->B C Load Crude this compound Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Analyze Purity (GC-MS/HPLC) H->I

References

common side reactions in xylidine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and preventing common side reactions during xylidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 2,6-xylidine (2,6-dimethylaniline)?

A1: The synthesis of 2,6-xylidine can be accompanied by several side reactions, largely dependent on the chosen synthetic route.

  • Amination of 2,6-dimethylphenol: This process can lead to the formation of isomeric xylidines (e.g., 2,4-dimethylaniline, 2,5-dimethylaniline), aniline, and other mono- or polysubstituted anilines due to isomerization and disproportionation reactions.[1] The conversion to the desired product can sometimes be low, with a significant portion of the reaction mixture comprising these byproducts.[1]

  • Alkylation of Aniline (analogous to this compound synthesis): In similar reactions like the ethylation of aniline to produce 2,6-diethylaniline, common byproducts include unreacted starting material (aniline), mono-alkylated products (e.g., o-ethylaniline), and poly-alkylated anilines (e.g., 2,4,6-triethylaniline).[2]

  • Halogenation of 2,6-xylidine: Direct halogenation, such as bromination, can result in a mixture of products. For instance, bromination in glacial acetic acid can yield 4-bromo-2,6-dimethylaniline, while reacting in a strongly acidic medium can lead to the formation of 3-bromo-2,6-dimethylaniline.[3]

Q2: How can I prevent the formation of isomeric xylidines during the amination of 2,6-dimethylphenol?

A2: To minimize the formation of isomeric xylidines and other byproducts, careful control of reaction parameters is essential. Key strategies include:

  • Temperature and Pressure Optimization: The reaction should be carried out within a specific temperature range, typically between 360°C and 460°C.[4]

  • Molar Ratio of Reactants: A high molar ratio of ammonia to 2,6-dimethylphenol is crucial. The optimal ratio is dependent on the reaction pressure.[4]

  • Catalyst Selection: The use of an appropriate aluminum oxide catalyst is vital for directing the reaction towards the desired 2,6-xylidine product.[1][4]

Q3: What methods can be used to purify this compound and remove byproducts?

A3: Post-synthesis purification is critical to isolate the desired this compound isomer from unreacted starting materials and side products.

  • Fractional Distillation: This is a common method to separate components with different boiling points. For instance, in the synthesis of 2,6-diethylaniline from aniline, fractional distillation can be used to separate unreacted aniline, mono-ethylated byproducts, the desired product, and higher-boiling poly-ethylated byproducts.[2]

  • Column Chromatography: For more challenging separations, column chromatography can be effective. Optimizing the solvent system (eluent polarity) is key to achieving good separation between the target this compound and its isomers or other impurities.[2]

  • Crystallization/Recrystallization: This technique can be used to purify solid this compound derivatives or their salts. For example, crude 4-chloro-2,6-dimethylaniline hydrochloride can be filtered off as crystals and further purified.[5]

Troubleshooting Guides

Issue: Low Yield of 2,6-Xylidine in Amination of 2,6-Dimethylphenol
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range of 380°C to 440°C.[4]
Incorrect Ammonia to Phenol Molar Ratio Increase the molar ratio of ammonia to 2,6-dimethylphenol. A higher excess of ammonia can suppress the formation of byproducts.[1]
Inadequate Reaction Pressure Verify and adjust the reaction pressure. A minimum pressure is required depending on the ammonia/phenol molar ratio to keep isomeric this compound content low.[1][4]
Catalyst Deactivation or Inefficiency Ensure the aluminum oxide catalyst is active and has the correct specifications for this reaction. Consider regenerating or replacing the catalyst.
Issue: Formation of Multiple Halogenated Isomers During this compound Halogenation
Potential Cause Troubleshooting Step
Inappropriate Reaction Medium The choice of solvent and acidic conditions significantly influences the position of halogenation. For selective 4-halogenation, consider using glacial acetic acid.[3] For 3-halogenation, a strongly acidic medium may be required.[3]
Non-selective Halogenating Agent Evaluate the halogenating agent being used. Some reagents offer higher selectivity than others.
Suboptimal Temperature Control the reaction temperature, as it can affect the selectivity of the halogenation reaction.

Quantitative Data Summary

The following table summarizes the product composition from the amination of 2,6-dimethylphenol under various reaction conditions, as described in US Patent 4,609,760A.[1]

Example No. Temperature (°C) Pressure (bars) NH₃/Xylenol Molar Ratio 2,6-Xylidine (%) Isomeric Xylidines (%) Aniline & other substituted anilines (%) 2,6-Dimethylphenol (%)
142019060:192.30.25.61.8
240019060:190.80.38.20.2
340019049:184.50.713.50.7
440019061:172.00.913.211.6
540019059:177.80.611.29.0
63807020:139.411.642.73.2

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2,6-dimethylaniline[5]
  • Dissolve 3 moles of 2,6-dimethylaniline in 2300 g of CCl₄ and 30 g of ethanol in a 3 L flask.

  • Introduce HCl gas at room temperature until the solution is saturated.

  • Cool the resulting suspension to 10-15°C.

  • Over 4 hours, pass 270 g of chlorine gas through the suspension at this temperature.

  • After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid.

  • Distill off the hydrochloric acid azeotropically.

  • Cool the mixture to 20°C and filter off the crude 4-chloro-2,6-dimethylaniline hydrochloride crystals.

  • For purification, the crude product can be subjected to fractional distillation.

Protocol 2: Preparation of N-(2,6-Dimethylphenyl)chloroacetamide (Intermediate for Lidocaine Synthesis)[6]
  • In a 125 mL Erlenmeyer flask, add 15 mL of glacial acetic acid.

  • Add 3.0 mL of 2,6-dimethylaniline to the flask.

  • Add a solution of sodium acetate (prepared by dissolving a specific amount in water) to the mixture.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloroacetyl chloride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to proceed.

  • Isolate the product, N-(2,6-dimethylphenyl)chloroacetamide, which can be used in the subsequent step for lidocaine synthesis.

Visualizations

Xylidine_Synthesis_Troubleshooting cluster_synthesis This compound Synthesis cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions Start Starting Materials (e.g., 2,6-Dimethylphenol) Reaction Amination Reaction Start->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Low_Yield Low Yield Crude_Product->Low_Yield leads to Isomer_Formation Isomer Formation Crude_Product->Isomer_Formation contains Other_Byproducts Other Byproducts Crude_Product->Other_Byproducts contains Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Adjust_Ratio Adjust Molar Ratios Low_Yield->Adjust_Ratio Change_Catalyst Optimize Catalyst Low_Yield->Change_Catalyst Isomer_Formation->Optimize_Temp Isomer_Formation->Adjust_Ratio Purification Purification (Distillation, Chromatography) Other_Byproducts->Purification Side_Reaction_Prevention Control_Temp Control Temperature (380-440°C) Desired_Product High Yield of Pure this compound Control_Temp->Desired_Product Side_Reactions Side Reactions (Isomerization, Poly-halogenation) High_NH3_Ratio High NH3:Phenol Ratio High_NH3_Ratio->Desired_Product Al2O3_Catalyst Use Al2O3 Catalyst Al2O3_Catalyst->Desired_Product Solvent_Choice Select Appropriate Solvent (e.g., Acetic Acid) Solvent_Choice->Desired_Product Control_Acidity Control Acidity of Medium Control_Acidity->Desired_Product

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Xylidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting peak tailing issues encountered during the HPLC analysis of xylidines. This guide provides detailed answers to frequently asked questions, structured troubleshooting protocols, and experimental methodologies to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing when analyzing xylidines in reversed-phase HPLC?

Peak tailing for basic compounds like xylidines in reversed-phase HPLC is often a multifactorial issue. The most common causes include:

  • Secondary Silanol Interactions: Xylidines, being basic compounds, can exist in a protonated, positively charged state. Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated and negatively charged, leading to strong secondary ionic interactions. These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[1][2][3][4][5][6]

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from stainless steel components of the HPLC system can chelate with xylidine molecules.[7][8][9][10] This interaction introduces an additional retention mechanism, contributing to peak asymmetry.

  • Suboptimal Mobile Phase Conditions:

    • Incorrect pH: A mobile phase pH close to the pKa of the this compound isomers can lead to the co-existence of both ionized and non-ionized forms, causing peak distortion.[3][11] Similarly, a mid-range pH can ionize silanol groups, exacerbating secondary interactions.[3][12]

    • Inadequate Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, particularly at the point of sample injection, resulting in inconsistent interactions and peak tailing.[7][13]

  • Column Issues:

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[13]

    • Improper Column Choice: Using older, Type A silica columns with high silanol activity will often result in poor peak shape for basic compounds.[2][14]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][13]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting process.

G A Start: Peak Tailing Observed B Check Mobile Phase pH Is it > 1 pH unit away from this compound pKa and outside pH 4-7? A->B C Adjust Mobile Phase pH (e.g., to pH < 3 or pH > 8) B->C No D Check for Secondary Silanol Interactions B->D Yes L Peak Shape Improved? C->L E Add Competing Base (e.g., TEA) or Increase Buffer Strength D->E Suspected F Evaluate Column Type Is it a modern, end-capped, Type B silica or hybrid column? D->F Not Suspected or Additive Ineffective E->L G Switch to a Suitable Column (e.g., Polar-Embedded, Hybrid Silica) F->G No H Consider Metal Chelation F->H Yes G->L I Use PEEK-lined/Bio-inert Column or Add Chelating Agent (e.g., EDTA) H->I Suspected J Check for Sample Overload and Solvent Mismatch H->J Not Suspected or Ineffective I->L K Dilute Sample or Match Injection Solvent to Mobile Phase J->K Suspected K->L L->B No, Re-evaluate M End: Problem Resolved L->M Yes

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: What mobile phase modifications can I implement to improve the peak shape of xylidines?

Optimizing the mobile phase is one of the most effective strategies to mitigate peak tailing for basic compounds like xylidines.

  • pH Adjustment:

    • Low pH (2.0 - 3.0): At this pH range, residual silanol groups on the silica stationary phase are protonated (neutral), which minimizes their ionic interaction with the protonated this compound molecules.[2][7][13][15] This is a very common and effective approach.

    • High pH (8.0 - 10.0): At a higher pH, the basic this compound analyte is in its neutral (free base) form, which also prevents strong ionic interactions with the now deprotonated (negatively charged) silanol groups.[12] Caution: Ensure your HPLC column is stable at high pH to prevent stationary phase degradation. Hybrid silica or polymer-based columns are often required.[2]

  • Use of Mobile Phase Additives (Competing Bases):

    • Additives like triethylamine (TEA) or other amines act as "silanol blockers."[12][16][17] These small, basic molecules preferentially interact with the active silanol sites on the stationary phase, effectively shielding the this compound analytes from these secondary interaction sites.[16][17]

  • Increased Buffer Concentration:

    • Using a higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the surface of the stationary phase and can also help mask residual silanol activity, leading to improved peak symmetry.[7][13][15]

ParameterRecommended Range/ConcentrationRationale
Mobile Phase pH (Low) 2.0 - 3.0Protonates silanol groups, minimizing secondary interactions.[2][7][13]
Mobile Phase pH (High) 8.0 - 10.0Ensures this compound is in its neutral form. Requires a pH-stable column.[12]
Triethylamine (TEA) 0.05% - 0.1% (v/v)Acts as a competing base to block active silanol sites.[7][12]
Buffer Concentration 20 - 50 mMIncreases ionic strength and masks silanol interactions.[7][13][15]
Q4: Which type of HPLC column is best suited for the analysis of xylidines to prevent peak tailing?

Column selection is critical for obtaining symmetrical peaks for basic compounds.

  • High-Purity, End-Capped, Type B Silica Columns: Modern C18 or C8 columns are made from high-purity silica with very low metal content and are extensively end-capped to cover most of the residual silanol groups.[2][15] These should be the first choice for developing methods for basic analytes.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from residual silanol groups and can provide alternative selectivity.

  • Hybrid Silica Columns: These columns are synthesized from a hybrid of silica and organosiloxane materials.[2] They typically exhibit better pH stability and reduced silanol activity, making them excellent choices for methods requiring higher pH mobile phases.[2][18]

Column TypeKey FeatureAdvantage for this compound Analysis
Modern End-Capped C18/C8 High-purity silica, low silanol activity.Reduces secondary silanol interactions, good starting point.[2]
Polar-Embedded Polar group within the alkyl chain.Shields analytes from silanol groups, offers unique selectivity.[3]
Hybrid Silica (e.g., BEH, CSH) Hybrid organic/inorganic particle.Enhanced pH stability (1-12), reduced silanol activity.[2][19] Ideal for high pH methods.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines the steps to evaluate the effect of mobile phase pH on the peak shape of xylidines.

Objective: To determine the optimal mobile phase pH (low or high) for symmetrical this compound peaks.

Materials:

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., modern end-capped C18, 4.6 x 150 mm, 5 µm)

  • This compound standard solution

  • HPLC-grade acetonitrile (ACN) and water

  • Buffers: Formic acid (for low pH), Ammonium bicarbonate (for high pH)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • For Low pH: Prepare 0.1% formic acid in water. Adjust pH to 2.5 if necessary.

    • For High pH: Prepare 10 mM ammonium bicarbonate in water. Adjust pH to 9.0.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient: 10-90% B over 15 minutes.

  • Analysis:

    • Equilibrate the column with the low pH mobile phase for at least 20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Thoroughly flush the system and column with a 50:50 water:ACN mixture.

    • Equilibrate the column with the high pH mobile phase for at least 20 column volumes.

    • Inject the this compound standard and record the chromatogram.

  • Evaluation: Compare the tailing factor and peak symmetry from the chromatograms obtained at low and high pH to determine the optimal condition.

Protocol 2: Application of a Competing Base (Triethylamine)

This protocol describes how to use a competing base to improve peak shape.

Objective: To reduce peak tailing by masking active silanol sites with triethylamine (TEA).

Materials:

  • Same as Protocol 1, plus Triethylamine (TEA).

Procedure:

  • Select the Best pH: Based on Protocol 1, choose the pH that gave a better (but still tailing) peak shape. For this example, we will use the low pH condition.

  • Prepare Mobile Phase A with TEA:

    • To the 0.1% formic acid in water (pH ~2.5), add TEA to a final concentration of 0.1% (v/v).

  • HPLC Conditions: Use the same conditions as in Protocol 1.

  • Analysis:

    • Equilibrate the column with the mobile phase containing TEA.

    • Inject the this compound standard and record the chromatogram.

  • Evaluation: Compare the tailing factor of the peak obtained with and without TEA in the mobile phase.

Logical Relationships and Workflows

The following diagram illustrates the relationship between the causes of peak tailing for basic analytes like xylidines and the corresponding solutions.

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions C1 Secondary Silanol Interactions S1 Adjust Mobile Phase pH (Low: <3 or High: >8) C1->S1 Mitigates S2 Use Competing Base (e.g., Triethylamine) C1->S2 Blocks Sites S3 Increase Buffer Concentration C1->S3 Masks S4 Select Modern Column (End-capped, Hybrid) C1->S4 Reduces Sites C2 Metal Chelation S5 Use Bio-inert System or Chelating Additives C2->S5 Prevents C3 Suboptimal Mobile Phase pH C3->S1 Optimizes Result Symmetrical Peak Shape S1->Result S2->Result S3->Result S4->Result S5->Result

Caption: Causes and solutions for peak tailing.

References

Technical Support Center: Troubleshooting Poor Solubility of Xylidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and overcoming the solubility challenges associated with newly synthesized xylidine derivatives. The following sections offer structured troubleshooting advice, detailed experimental protocols, and comparative data to streamline your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and formulation of this compound derivatives.

Q1: Why are my newly synthesized this compound derivatives exhibiting poor solubility in aqueous solutions?

A1: The limited aqueous solubility of this compound derivatives often stems from several physicochemical properties. As aromatic amines, they possess a rigid and planar structure, which can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid-state structure.[1][2] Furthermore, the hydrocarbon substituents contribute to their hydrophobic nature, reducing their affinity for polar solvents like water.[3]

Q2: What is the critical first step in troubleshooting the solubility of a new this compound derivative?

A2: The initial and most crucial step is to determine the compound's pH-solubility profile.[4] this compound derivatives are typically weak bases.[3] Their solubility is, therefore, highly dependent on the pH of the medium.[5] In acidic conditions, the amine functional group can become protonated, forming a more soluble salt.[3][6] Establishing this profile will guide all subsequent formulation strategies.

Q3: How can I leverage the basic nature of my this compound derivative to improve its solubility?

A3: Since most this compound derivatives are weakly basic, lowering the pH of the aqueous medium is a primary strategy for enhancing solubility. By adding an acid, you can protonate the basic nitrogen atom, converting the neutral molecule into a cationic salt. This ionized form is generally much more soluble in polar solvents.[7] This principle is the basis for forming pharmaceutical salts, a common technique to improve the dissolution and bioavailability of basic drugs.[8]

Q4: Adjusting the pH helped, but I still see precipitation. What should I try next?

A4: If pH modification alone is insufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[9][10] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the nonpolar solute.[10]

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A5: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is abruptly lowered, making the aqueous environment unable to sustain the drug's solubility.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically 1% or less, to reduce its impact on the biological system and solubility.

  • Adjust Buffer pH: Lowering the pH of the destination aqueous buffer can significantly increase the solubility of your basic this compound derivative, preventing precipitation upon dilution.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer that already contains a small percentage of a suitable co-solvent.

Q6: What are some advanced techniques if simple pH adjustment and co-solvents are not effective?

A6: For particularly challenging compounds, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is more soluble in water.[8][11][12]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[13][14] The amorphous state has higher energy and is more soluble than the stable crystalline form.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface-area-to-volume ratio, which can improve its dissolution rate.[10][15] This is often achieved through micronization.[10][16]

  • Lipid-Based Formulations: These systems use lipophilic excipients to solubilize hydrophobic drugs, presenting them in a form that facilitates absorption.[11]

Section 2: Data & Reference Tables

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventProperties & Use CasesTypical Concentration Range
Dimethyl Sulfoxide (DMSO) High dissolving power for a wide range of nonpolar compounds. Primarily used for in vitro stock solutions.< 1% for cellular assays; higher for in vivo if tolerated.
Ethanol A common, less toxic co-solvent. Often used in combination with other solvents like PEGs.5 - 20%
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer. Frequently used in oral and parenteral formulations.[10]10 - 60%
Propylene Glycol (PG) Similar to PEG 400, often used in oral, topical, and injectable formulations.10 - 50%
Glycerol A viscous, non-toxic co-solvent used in a variety of pharmaceutical formulations.[10]10 - 40%

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Converts the weakly basic drug to a more soluble ionized salt form.[17]Simple, cost-effective, and highly effective for ionizable drugs.Only applicable to ionizable compounds; risk of precipitation if pH changes.
Co-solvency Reduces the polarity of the aqueous solvent system.[9]Simple to implement; can significantly increase solubility.Potential for in vivo toxicity or precipitation upon dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule.[8]Increases solubility and stability; low toxicity for many derivatives.Limited by drug size and binding affinity; can be costly.
Solid Dispersion Disperses the drug in an amorphous state within a polymer matrix.[13]Significantly enhances dissolution rate and bioavailability.Can be physically unstable (recrystallization); requires specialized manufacturing.
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[15][16]Applicable to most poorly soluble drugs; improves dissolution.Does not increase equilibrium solubility; can be difficult to handle fine powders.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Determination of pH-Dependent Solubility

This protocol outlines a method to determine the solubility of a this compound derivative at various pH levels.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This method is used to create an amorphous solid dispersion of the drug in a polymer carrier.

  • Solubilization: Dissolve both the this compound derivative and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture).[14]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film forms on the inside of the flask.

  • Drying: Place the flask under a high vacuum for 24-48 hours to remove any residual solvent.

  • Collection: Carefully scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization: Analyze the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.[13]

Section 4: Visual Guides & Workflows

The following diagrams illustrate key decision-making processes and mechanisms for addressing poor solubility.

G cluster_start Initial Assessment cluster_solubility Solubility Screening cluster_strategy Strategy Selection start Newly Synthesized This compound Derivative char Characterize Identity & Purity (NMR, LC-MS, etc.) start->char ph_sol Determine pH-Solubility Profile (pH 2-10) char->ph_sol decision_ph Solubility Increases Significantly at Low pH? ph_sol->decision_ph strategy_ph Use Acidic Buffer or Form a Salt decision_ph->strategy_ph Yes strategy_cosolvent Screen Co-solvents (DMSO, PEG 400, Ethanol) decision_ph->strategy_cosolvent No end Solubilization Achieved strategy_ph->end Proceed with Experiment decision_cosolvent Solubility Adequate with Co-solvent? strategy_cosolvent->decision_cosolvent strategy_advanced Advanced Formulations (Cyclodextrins, Solid Dispersions) decision_cosolvent->strategy_advanced No decision_cosolvent->end Yes (Proceed with Experiment) strategy_advanced->end Proceed with Formulation

Figure 1. A systematic workflow for troubleshooting the poor solubility of this compound derivatives.

G cluster_equilibrium pH-Dependent Equilibrium in Aqueous Solution node1 This compound-NH₂ (Poorly Soluble, Neutral) node2 This compound-NH₃⁺ (Highly Soluble, Cationic Salt) node1->node2 + H⁺ (Acidic pH) node2->node1 - H⁺ (Basic pH)

Figure 2. Mechanism of pH-dependent solubilization for a basic this compound derivative.

G start Goal: Prepare an aqueous solution of a poorly soluble compound step1 Step 1: Stock Solution Dissolve compound in a minimal volume of a strong organic solvent (e.g., 100% DMSO). start->step1 step2 Step 2: Dilution Add the concentrated stock solution dropwise to the final aqueous buffer with vigorous stirring. step1->step2 step3 Mechanism The water-miscible co-solvent (e.g., DMSO) disperses, reducing the overall polarity of the bulk solution, which keeps the drug dissolved. step2->step3 end Result: A thermodynamically stable, homogenous solution is formed. step3->end

Figure 3. Experimental workflow illustrating the principle of using a co-solvent.

References

optimizing temperature and pressure for xylidine amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in xylidine amination reactions, primarily through Buchwald-Hartwig cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in a this compound amination reaction?

A1: The success of a this compound amination reaction, a type of Buchwald-Hartwig amination, is highly dependent on the careful selection and control of several parameters. These include the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. An inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.

Q2: What is the typical temperature range for this compound amination, and how does it affect the reaction?

A2: this compound amination reactions are typically conducted at temperatures ranging from room temperature (25 °C) to elevated temperatures, often between 80 °C and 140 °C.[1][2][3] Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as hydrodehalogenation, or decomposition of the catalyst and reactants. Optimization of the temperature is therefore critical to balance reaction speed with selectivity and yield.

Q3: How does pressure influence the outcome of this compound amination reactions?

A3: While temperature is a more commonly optimized parameter, pressure can also play a role, particularly when dealing with volatile amines or solvents, or when trying to improve reaction rates. In some amination processes, pressures significantly higher than what is required to maintain a liquid phase can be beneficial. For certain industrial-scale aminations, pressures can range from 70 to 190 bars. However, for many lab-scale Buchwald-Hartwig reactions, the reaction is run at atmospheric pressure under an inert gas.

Q4: Which side reactions are common in this compound amination, and how can they be minimized?

A4: A common side reaction is hydrodehalogenation, where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by using bulky, electron-rich phosphine ligands that promote the desired C-N bond formation over competing pathways. Another potential side reaction is the formation of diarylamines if the primary amine product reacts further with the aryl halide. Careful control of stoichiometry and reaction time can help to mitigate this.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor solubility of reactants. 4. Reaction temperature is too low. 5. Presence of oxygen or moisture.1. Use a pre-catalyst or ensure in-situ reduction of the Pd(II) source to active Pd(0). 2. Screen different bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) and strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). 3. Try different solvents (e.g., toluene, dioxane, THF) or solvent mixtures to improve solubility. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 5. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and reagents.
Formation of Hydrodehalogenation Byproduct 1. Slow reductive elimination. 2. High reaction temperature.1. Switch to a bulkier, more electron-donating ligand to accelerate the C-N reductive elimination step. 2. Optimize the temperature; sometimes a lower temperature can favor the desired amination pathway.
Formation of Diarylated Product 1. Excess aryl halide. 2. Prolonged reaction time.1. Use a slight excess of the this compound starting material. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting aryl halide is consumed.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup.1. Use high-purity, anhydrous reagents and solvents. 2. Ensure consistent and rigorous exclusion of air and moisture in every experiment. Use of a glovebox is recommended for sensitive reactions.

Quantitative Data on Reaction Conditions

The following tables provide examples of reaction conditions for this compound amination from various sources. These can serve as a starting point for optimization.

Table 1: Solvent-Free Amination of Aryl Halides with Secondary Amines

Aryl HalideAmineCatalyst SystemTemperature (°C)BaseYield (%)
4-ChlorotolueneN-MethylanilinePd(OAc)₂ / RuPhos (1 mol%)110NaOtBu99
2-BromotolueneDiphenylaminePd(OAc)₂ / RuPhos (1 mol%)110NaOtBu95
4-BromoanisoleMorpholinePd(OAc)₂ / RuPhos (1 mol%)110NaOtBu98
(Data sourced from a study on solvent-free Buchwald-Hartwig reactions)[4]

Table 2: Amination in a Continuous Flow Reactor

Aryl HalideAmineCatalyst SystemTemperature (°C)BaseResidence Time (min)
Aryl Halide (generic)Amine (generic)XantPhos Pd G3 (5 mol%)140DBU60
(Data from a study on homogeneous conditions for Buchwald-Hartwig amination in flow)[2][3]

Experimental Protocols

General Protocol for Palladium-Catalyzed this compound Amination (Batch Reaction)
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and phosphine ligand (0.02-0.10 mmol) to a dry reaction vessel equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Workflows and Troubleshooting

Buchwald_Hartwig_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, this compound, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent Inert Atmosphere heating Heat to Optimized Temperature solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extract and Wash quench->extraction purification Purify by Chromatography extraction->purification

Caption: General experimental workflow for a Buchwald-Hartwig this compound amination reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield or No Reaction catalyst_activity Check Catalyst Activity (Use Pre-catalyst) start->catalyst_activity Is catalyst active? ligand Screen Ligands (Bulky, Electron-Rich) catalyst_activity->ligand Yes base Optimize Base (e.g., NaOtBu, LHMDS) ligand->base Yes temperature Increase Temperature base->temperature Yes solubility Change Solvent temperature->solubility Still low yield? atmosphere Ensure Inert Atmosphere solubility->atmosphere Still low yield? end Improved Yield atmosphere->end Yes

Caption: Troubleshooting logic for addressing low yield in this compound amination reactions.

References

strategies to reduce byproduct formation in industrial xylidine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for industrial xylidine production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to byproduct formation during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for this compound production? A1: The two main industrial routes for producing this compound isomers are:

  • Nitration and Reduction: This involves the nitration of xylene to form nitroxylene, which is then reduced (typically via catalytic hydrogenation) to yield this compound.[1]

  • Amination of Xylenol: This method involves reacting a specific xylenol (dimethylphenol) isomer with ammonia in the vapor phase over a catalyst, such as aluminum oxide, to produce the corresponding this compound.[2][3]

Q2: What are the most common byproducts in this compound synthesis? A2: Byproduct formation depends on the synthesis route.

  • In the nitration/reduction process, a major byproduct is water, which must be efficiently removed from the final product.[4] Incomplete reduction can also lead to intermediate byproducts.

  • The amination of 2,6-dimethylphenol is prone to forming a wider range of byproducts, including isomeric xylidines (e.g., 2,4- and 2,5-dimethylaniline), aniline, toluidines, and trimethylanilines through isomerization and disproportionation reactions.[2][5]

Q3: Why is controlling byproduct formation important? A3: Minimizing byproducts is crucial for several reasons. High purity of this compound is essential for its use as an intermediate in the manufacturing of pharmaceuticals, dyes, pesticides, and antioxidants.[1][6] Byproducts can complicate purification processes, reduce final product yield, and impact the quality and safety of downstream products.[7] For instance, the this compound metabolite 2,6-xylidine has been reported as a genotoxic and carcinogenic compound, highlighting the need for stringent purity control.[8][9]

Q4: Which this compound isomers are most common commercially? A4: The most commonly used isomers are 2,4-xylidine, 2,5-xylidine, and 2,6-xylidine, which are often available as mixtures.[1] 2,6-xylidine is a key precursor for local anesthetics like lidocaine and the fungicide metalaxyl.[3]

Troubleshooting Guide: Byproduct Reduction

This guide addresses specific issues encountered during this compound production experiments.

Issue 1: High Water Content in Final Product (Nitration/Reduction Route)

Symptoms: The purified this compound product contains more than 1% water by weight, failing commercial purity standards.[4]

Possible Causes & Solutions:

  • Cause: Inefficient separation of the aqueous layer after condensation. The this compound layer recovered directly after cooling the reaction mixture to room temperature can contain 3% or more water.[4]

    • Solution: Implement a controlled, two-stage cooling process. First, cool the gaseous reaction product to a temperature 10-40°C above the dewpoint of the water in the mixture. This allows for the condensation of a this compound product containing less than 1% water. The remaining this compound can be recovered by further cooling the uncondensed gases to room temperature and then purifying this fraction via distillation.[4]

  • Cause: Incomplete conversion of nitroxylene.

    • Solution: Optimize reaction conditions to ensure at least 98% conversion of nitroxylene. This can be achieved by using an effective catalyst, such as copper chromium oxide, at superatmospheric pressures and temperatures of at least 225°C.[4]

G cluster_workflow Troubleshooting: High Water Content start Analyze Product: Water Content > 1%? condense Implement Controlled Two-Stage Cooling start->condense Yes end_fail Re-evaluate Process start->end_fail No, other issue distill Distill Secondary This compound Condensate condense->distill check_conversion Check Nitroxylene Conversion Rate distill->check_conversion optimize Optimize Catalyst, Temp, & Pressure for >98% Conv. check_conversion->optimize <98% end_ok Product Meets Purity Spec (<1% Water) check_conversion->end_ok >98% optimize->end_ok

Caption: Workflow for troubleshooting high water content in this compound.

Issue 2: High Levels of Isomeric Byproducts (Amination Route)

Symptoms: The product mixture contains significant amounts of undesired this compound isomers, aniline, and toluidines, resulting in low selectivity for the target 2,6-xylidine.[2][5]

Possible Causes & Solutions:

  • Cause: Suboptimal reaction conditions (temperature, pressure, reactant ratio). Known amination conditions can result in low conversion and high formation of byproducts through isomerization and disproportionation.[2][5]

    • Solution: Carefully control the reaction parameters. High selectivity for 2,6-xylidine is achieved at temperatures between 360°C and 460°C (preferably 400-430°C) and high pressures (at least 70 bars).[2][10] Crucially, a high molar ratio of ammonia to 2,6-dimethylphenol must be maintained. There is a direct relationship between this ratio and the minimum pressure required to suppress side reactions.[10]

  • Cause: Improper catalyst selection or purity.

    • Solution: Use a high-purity aluminum oxide catalyst. Catalysts containing at least 95% aluminum oxide, with low sodium oxide (<0.5%) and iron oxide (<0.5%) content, have proven effective.[5]

  • Cause: Insufficient reactant purity.

    • Solution: Ensure the quality and purity of raw materials like 2,6-dimethylphenol before use. Impurities in the starting material can lead to unexpected side reactions and lower the final product quality.[7]

G cluster_params Key Parameter Control for Amination Selectivity Temp Temperature (380-440°C) Outcome High Selectivity for Target this compound Isomer Temp->Outcome Pressure Pressure (>70 bar) Pressure->Outcome Ratio NH₃ : Xylenol Ratio (High Molar Ratio) Ratio->Outcome Catalyst Catalyst (High-Purity Al₂O₃) Catalyst->Outcome Byproducts Reduced Isomerization & Disproportionation Outcome->Byproducts

Caption: Key parameter relationships for selective this compound synthesis.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the product composition during the amination of 2,6-dimethylphenol to produce 2,6-xylidine, based on experimental data.[2][10]

Temperature (°C)Pressure (bar)NH₃:Xylenol Molar Ratio2,6-Xylidine (%)Isomeric Xylidines (%)Other Byproducts* (%)Unreacted Phenol (%)
3801720:149.79.432.74.2
3807020:139.411.642.73.2
40013090:189.10.69.30.3
40019046:192.30.25.61.8
40019075:190.80.38.20.2
40020060:193.60.25.50.2

*Other byproducts include aniline and anilines monosubstituted or polysubstituted by methyl groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nitroxylene

This protocol describes a general method for the vapor-phase hydrogenation of nitroxylene.

Materials:

  • Nitroxylene

  • Hydrogen gas

  • Copper chromium oxide catalyst

  • High-pressure reactor

Procedure:

  • Load the reactor with the copper chromium oxide catalyst.

  • Create a vapor-phase mixture of nitroxylene and hydrogen gas. A typical mixture may contain between 40 and 100 mols of hydrogen per mol of nitroxylene.[4]

  • Pass the gaseous mixture through the reactor, maintaining a pressure between 10 and 25 atmospheres and a temperature between 245°C and 360°C.[4]

  • Monitor the reaction to ensure the conversion of nitroxylene to this compound is at least 98%.

  • Cool the resulting product gas mixture (containing this compound, water vapor, and excess hydrogen) to a temperature approximately 30-40°C above the dewpoint of the water in the mixture (e.g., cool to ~115°C if the dewpoint is 81°C).[4]

  • Collect the primary this compound condensate, which should contain less than 0.5% water.[4]

  • Further cool the remaining gases to ambient temperature to condense the remaining this compound and water. Separate the this compound layer from this secondary condensate for further purification, typically by distillation.[4]

Protocol 2: Amination of 2,6-Dimethylphenol

This protocol outlines the selective synthesis of 2,6-xylidine from 2,6-dimethylphenol.

Materials:

  • 2,6-dimethylphenol

  • Anhydrous ammonia

  • High-purity aluminum oxide catalyst (e.g., >95% Al₂O₃)

  • Vapor-phase flow reactor

Procedure:

  • Pack the reactor with the high-purity aluminum oxide catalyst.

  • Heat the reactor to the target temperature (e.g., 400°C).

  • Introduce a vaporized stream of 2,6-dimethylphenol and a separate stream of ammonia gas into the reactor.

  • Maintain a system pressure of at least 190 bars and a temperature of 400°C for high selectivity.[2]

  • Control the flow rates to achieve a high molar ratio of ammonia to 2,6-dimethylphenol (e.g., 46:1).[2]

  • The reaction is continuous. Collect the product mixture after it exits the reactor and cools.

  • Separate the water of reaction from the organic product mixture.

  • Analyze the composition of the product mixture using gas chromatography (GC) or LC-MS to determine the percentage of 2,6-xylidine, unreacted phenol, and various byproducts.[2][8]

G cluster_workflow General Production & Analysis Workflow start Select Synthesis Route route1 Route 1: Nitration of Xylene + Hydrogenation start->route1 route2 Route 2: Amination of Dimethylphenol start->route2 reaction Run Reaction under Optimized Conditions route1->reaction route2->reaction separation Product Separation & Purification reaction->separation analysis Analyze Purity & Byproducts (GC, LC-MS/MS) separation->analysis finish Final this compound Product analysis->finish

Caption: Overview of this compound production and quality control steps.

References

Validation & Comparative

comparative reactivity analysis of 2,4-xylidine versus 2,6-xylidine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic amines, xylidine isomers serve as crucial building blocks and intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Understanding the nuances of their chemical reactivity is paramount for optimizing reaction conditions, predicting product formation, and comprehending their metabolic fate. This guide provides a detailed comparative analysis of the reactivity of two common isomers: 2,4-xylidine and 2,6-xylidine, supported by experimental data and detailed protocols. The primary differentiator in their reactivity profiles stems from the steric environment surrounding the amino group, a factor that profoundly influences their participation in various chemical transformations.

Executive Summary of Comparative Reactivity

The reactivity of this compound isomers in electrophilic aromatic substitution and reactions involving the amino group is governed by a combination of electronic and steric effects. In 2,4-xylidine, the methyl groups are situated at positions that do not significantly hinder the approach of reactants to the amino group or the activated ortho and para positions on the aromatic ring. Conversely, the two methyl groups flanking the amino group in 2,6-xylidine create substantial steric hindrance, significantly impeding reactions at the nitrogen center and slowing down electrophilic attack on the aromatic ring.

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize key quantitative data that highlight the differences in the physicochemical properties and reactivity of 2,4-xylidine and 2,6-xylidine.

Table 1: Physicochemical Properties

Property2,4-Xylidine2,6-XylidineReference
Molecular Formula C₈H₁₁NC₈H₁₁N[1][2]
Molar Mass ( g/mol ) 121.18121.18[3][4]
Boiling Point (°C) 218215[1][2]
Melting Point (°C) -15.911.45[1][2]
pKa of Conjugate Acid 4.893.95[5]

Table 2: Comparative Reactivity Data

Reaction Type2,4-Xylidine2,6-XylidineKey ObservationsReference
Relative Rate of Acylation ~1~0.001The presence of two ortho-methyl groups in 2,6-xylidine drastically reduces the reaction rate due to steric hindrance around the amino group.[6]
Relative Rate of Bromination (Inferred) HighLowBased on trends for other this compound isomers, the less sterically hindered 2,4-xylidine is expected to react significantly faster. The rate constant for the fast bromination of 2,5-xylidine is 1.4 x 10⁵ M⁻¹s⁻¹.[7]
DNA Adduct Formation (in vivo) -Forms adductsMetabolic activation of 2,6-xylidine can lead to the formation of reactive intermediates that bind to DNA.

Experimental Protocols

To provide a practical context for the discussed reactivity, a detailed experimental protocol for a representative reaction, the N-acetylation of an aromatic amine, is provided below. This method can be adapted to compare the reactivity of 2,4-xylidine and 2,6-xylidine under identical conditions.

Protocol: N-Acetylation of this compound Isomers

Objective: To synthesize N-acetyl-2,4-xylidine and N-acetyl-2,6-xylidine and compare their reaction times and yields as a measure of relative reactivity.

Materials:

  • 2,4-Xylidine

  • 2,6-Xylidine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Stirring apparatus

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Amine Salt: In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of the respective this compound isomer (2,4-xylidine or 2,6-xylidine) in 100 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir until the amine has completely dissolved.

  • Acetylation Reaction: To the stirred solution, add 0.055 mol of acetic anhydride.

  • Buffering: Immediately add a solution of 0.05 mol of sodium acetate dissolved in 20 mL of distilled water to the reaction mixture.

  • Precipitation and Isolation: Stir the mixture vigorously and cool in an ice bath to facilitate the precipitation of the acetylated product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals with cold distilled water to remove any unreacted starting materials and salts. Allow the product to air dry or dry in a desiccator.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acetylated this compound.

  • Analysis: Determine the melting point of the purified product and calculate the reaction yield. Monitor the progress of the reaction using TLC to qualitatively assess the reaction rate.

Expected Observations: The reaction with 2,4-xylidine is expected to proceed much faster and with a higher yield compared to 2,6-xylidine under the same reaction conditions, demonstrating the significant steric hindrance imposed by the two ortho-methyl groups in the latter.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of 2,6-Xylidine

The following diagram illustrates the proposed metabolic activation pathway of 2,6-xylidine, a process of significant interest in toxicology and drug metabolism studies. This pathway highlights how the reactivity of the molecule is altered in a biological system.

Metabolic_Activation_of_2_6_this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_adducts Macromolecular Adducts 2,6-Xylidine 2,6-Xylidine N-hydroxy-2,6-xylidine N-hydroxy-2,6-xylidine 2,6-Xylidine->N-hydroxy-2,6-xylidine CYP-mediated N-hydroxylation 4-hydroxy-2,6-xylidine 4-hydroxy-2,6-xylidine 2,6-Xylidine->4-hydroxy-2,6-xylidine CYP-mediated C-hydroxylation Reactive Ester Reactive Ester N-hydroxy-2,6-xylidine->Reactive Ester Acetylation/ Sulfonation Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate 4-hydroxy-2,6-xylidine->Glucuronide/Sulfate Conjugate Conjugation Nitrenium Ion Nitrenium Ion Reactive Ester->Nitrenium Ion Spontaneous decomposition DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Protein Adducts Protein Adducts Nitrenium Ion->Protein Adducts

Caption: Metabolic activation pathway of 2,6-xylidine.

Experimental Workflow: Comparative Reactivity Analysis

The logical flow for conducting a comparative reactivity analysis of 2,4-xylidine and 2,6-xylidine is depicted in the following workflow diagram.

Experimental_Workflow start Start: Define Reaction for Comparison (e.g., N-Acetylation) setup Reaction Setup: - 2,4-Xylidine + Reagents - 2,6-Xylidine + Reagents (Identical Conditions) start->setup monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) - Spectrophotometry (optional) setup->monitoring workup Reaction Workup & Product Isolation: - Quenching - Extraction - Precipitation monitoring->workup purification Product Purification: - Recrystallization - Column Chromatography workup->purification analysis Product Analysis & Data Collection: - Yield Calculation - Melting Point Determination - Spectroscopic Characterization (NMR, IR) purification->analysis comparison Comparative Analysis: - Compare Reaction Times - Compare Product Yields - Compare Purity analysis->comparison conclusion Conclusion: - Quantify Reactivity Difference - Correlate with Steric/Electronic Effects comparison->conclusion

Caption: Workflow for comparative reactivity analysis.

Conclusion

The comparative analysis of 2,4-xylidine and 2,6-xylidine unequivocally demonstrates the profound impact of steric hindrance on the reactivity of aromatic amines. The unhindered nature of 2,4-xylidine allows it to participate readily in reactions involving both the amino group and the aromatic ring. In stark contrast, the ortho-disubstitution in 2,6-xylidine imposes significant steric constraints, leading to markedly reduced reaction rates. This fundamental difference in reactivity is a critical consideration for synthetic chemists in designing reaction pathways and for toxicologists and drug development professionals in understanding the metabolic fate and potential bioactivation of this compound-containing compounds. The provided data and protocols offer a robust framework for further investigation and application of these important chemical intermediates.

References

Advancing Xylidine Isomer Analysis: A Comparative Guide to a Novel RP-UPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a new, validated Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method against traditional analytical techniques for the detection of xylidine isomers, complete with performance data and experimental protocols.

The accurate detection and quantification of this compound isomers, critical impurities and starting materials in the pharmaceutical industry, demand robust and sensitive analytical methods. This guide provides an objective comparison of a newly developed and validated RP-UPLC method with established techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a comprehensive overview of their performance characteristics.

Performance Comparison of Analytical Methods

The superiority of the novel RP-UPLC method in terms of sensitivity is evident when compared to existing methods. The validation of this new method demonstrates a significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ), crucial for the analysis of trace-level impurities in pharmaceutical compounds.

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
New RP-UPLC Method 0.007 µg/mL [1]0.02 µg/mL [1]>0.999 Not explicitly stated <2.0
HPLC-UV0.5 ng/mL (0.0005 µg/mL)2 ng/mL (0.002 µg/mL)>0.99983[2]Not explicitly stated<2.7[2]
GC-FIDAnalyte dependentAnalyte dependent>0.999Typically 80-120%<15%
Micellar Electrokinetic Chromatography (MEKC)0.08 µg/mL[3]Not explicitly statedNot explicitly stated98.5–99.6%[3]Not explicitly stated

*Data for general primary aromatic amines, not specifically this compound isomers.

Experimental Protocols: A Detailed Overview

Reproducibility and accuracy are cornerstones of analytical chemistry. Below are detailed methodologies for the new RP-UPLC method and the traditional GC and HPLC techniques.

New RP-UPLC Method

This recently developed method offers enhanced separation and sensitivity for this compound isomers.[1]

  • Instrumentation: Waters Acquity UPLC H-Class system with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector.

  • Column: Acquity UPLC CSH Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.

Traditional Gas Chromatography (GC-FID) Method

A common approach for the analysis of volatile and semi-volatile compounds like this compound isomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-5 or HP-5 (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

  • Detector Temperature: 280-300 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent like methanol or dichloromethane. Derivatization may be required to improve peak shape and thermal stability.

Standard High-Performance Liquid Chromatography (HPLC-UV) Method

A widely used technique for the separation and quantification of non-volatile or thermally labile compounds.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30-40 °C).

  • Detection: UV detection at a wavelength where the this compound isomers exhibit strong absorbance (e.g., 210-254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Visualizing the Validation Workflow

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in the validation of the new RP-UPLC method for this compound isomer detection, as per ICH guidelines.

G Workflow for Validation of a New Analytical Method A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range B->C D Limit of Detection (LOD) C->D E Limit of Quantitation (LOQ) C->E J Validated Method D->J F Accuracy E->F G Precision (Repeatability & Intermediate) E->G F->J H Robustness G->H I System Suitability H->I I->J

Validation workflow for the new analytical method.

References

A Comparative Study of Xylidine and Aniline in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization reactions of xylidine and aniline, two important monomers in the synthesis of conducting polymers. Understanding the differences in their polymerization behavior and the properties of the resulting polymers is crucial for tailoring materials with specific characteristics for a variety of applications, including in the development of advanced drug delivery systems, biosensors, and corrosion-resistant coatings. This document summarizes key experimental data, provides detailed methodologies, and visualizes reaction pathways to facilitate a clear and objective comparison.

Executive Summary

Aniline is a well-studied monomer that readily undergoes oxidative polymerization to produce polyaniline (PANI), a versatile conducting polymer with a wide range of applications. This compound, a dimethyl-substituted aniline, exists as several isomers (e.g., 2,3-xylidine, 2,4-xylidine, 2,5-xylidine, and 2,6-xylidine). The presence and position of the two methyl groups on the aromatic ring significantly influence the polymerization kinetics, reaction mechanism, and the final properties of the resulting polythis compound.

In general, the methyl substituents in this compound, being electron-donating groups, can affect the electron density of the aniline ring, which in turn impacts the oxidation potential of the monomer and the properties of the polymer. While this can lead to polymers with enhanced solubility in common organic solvents, it can also introduce steric hindrance that may affect the polymerization rate and the ultimate molecular weight and conductivity of the polymer. This guide delves into these differences, presenting available experimental data to support a comparative analysis.

Data Presentation: Polymerization Performance and Polymer Properties

The following tables summarize quantitative data from various studies on the polymerization of aniline and different this compound isomers. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Polymerization Yield and Conditions

MonomerOxidantAcid MediumMonomer:Oxidant Molar RatioPolymerization Time (h)Temperature (°C)Polymer Yield (%)Reference
AnilineAmmonium Persulfate (APS)1M HCl1:1.252420>90[1]
AnilineAmmonium Persulfate (APS)1M HCl1:140-5High[2]
2,3-XylidineAmmonium Persulfate (APS)1M HCl1:1---[3]
2,5-DimethylanilineChemical Method-----[4]
m-Methylaniline (m-Toluidine)Sodium DichromateHClVaried---[5]

Table 2: Comparative Properties of Polyaniline and Polyxylidines

PropertyPolyaniline (PANI)Poly(2,3-dimethylaniline)Poly(2,5-dimethylaniline)Poly(o-toluidine) / Poly(p-toluidine)
Electrical Conductivity 10⁻¹⁰ to 10¹ S/cm (dopant dependent)Generally lower than PANISoluble form has conductivityCopolymers with aniline show lower conductivity than PANI
Thermal Stability Decomposes below melting pointEnhanced thermal stability reported-Copolymers show comparable or slightly lower stability than PANI
Solubility Poor in common organic solventsBetter solubility than PANISoluble in DMF, DMSO, CHCl₃, CH₂Cl₂Copolymers have better solubility than PANI
Morphology Granular, fibrous, or nanotubesFlake-like (with H₂O₂/Fe²⁺)-Varies with synthesis conditions

Note: The properties of polyxylidines are highly dependent on the specific isomer and the polymerization conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the chemical oxidative polymerization of aniline and a generic protocol for this compound, based on available literature.

Protocol 1: Chemical Oxidative Polymerization of Aniline

Materials:

  • Aniline (distilled under reduced pressure)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Ammonia solution (0.1 M)

Procedure:

  • Dissolve a specific amount of aniline in 1 M HCl in a reaction vessel and cool the solution to 0-5 °C in an ice bath.[2]

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and pre-cool the solution to 0-5 °C.[2]

  • Slowly add the pre-chilled oxidant solution to the aniline solution dropwise with vigorous stirring.[2]

  • Continue the reaction at 0-5 °C for a specified period (e.g., 4 hours). A dark green precipitate of polyaniline hydrochloride will form.[2]

  • Collect the precipitate by filtration and wash it with 1 M HCl until the filtrate is colorless.[2]

  • To obtain the emeraldine base form, suspend the polymer in a 0.1 M ammonia solution and stir for several hours.[2]

  • Filter the resulting polymer, wash it with deionized water until the filtrate is neutral, and then with methanol.

  • Dry the final polyaniline powder under vacuum at a specified temperature (e.g., 60 °C) for 24 hours.

Protocol 2: General Protocol for Chemical Oxidative Polymerization of a this compound Isomer

Materials:

  • This compound isomer (e.g., 2,5-dimethylaniline)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Appropriate organic solvents for washing (e.g., methanol)

Procedure:

  • Dissolve the chosen this compound isomer in 1 M HCl in a reaction vessel. The concentration of the monomer may need to be optimized.

  • Cool the solution to a controlled temperature, typically between 0 °C and room temperature.

  • Prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied to optimize the reaction.

  • Add the oxidant solution to the this compound solution dropwise while stirring vigorously.

  • Allow the reaction to proceed for a set amount of time. The formation of a precipitate indicates polymer formation.

  • Isolate the polymer by filtration.

  • Wash the polymer with 1 M HCl to remove unreacted monomer and oligomers, followed by a wash with a suitable organic solvent like methanol.

  • Dry the resulting polythis compound powder under vacuum.

Mandatory Visualization

The following diagrams illustrate the proposed reaction pathways for the oxidative polymerization of aniline and the general steps involved in the polymerization of this compound.

graph Aniline_Polymerization_Pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4"]; CationRadical [label="Aniline Cation Radical", fillcolor="#F1F3F4"]; Dimerization [label="Dimerization\n(Head-to-Tail Coupling)", fillcolor="#F1F3F4"]; Oligomers [label="Oligomers", fillcolor="#F1F3F4"]; PolymerChain [label="Polyaniline Chain\n(Pernigraniline form)", fillcolor="#F1F3F4"]; Emeraldine [label="Polyaniline\n(Emeraldine Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aniline -> CationRadical [label="Oxidation (Initiation)"]; CationRadical -> Dimerization; Dimerization -> Oligomers [label="Propagation"]; Oligomers -> PolymerChain [label="Further Propagation"]; PolymerChain -> Emeraldine [label="Reduction by Aniline"]; }

Caption: Oxidative polymerization pathway of aniline.

graph Xylidine_Polymerization_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: this compound Monomer\nin Acidic Medium", shape=ellipse, fillcolor="#FBBC05"]; Oxidant [label="Add Oxidant\n(e.g., APS)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initiation [label="Initiation:\nFormation of Cation Radicals", fillcolor="#F1F3F4"]; Propagation [label="Propagation:\nChain Growth", fillcolor="#F1F3F4"]; Termination [label="Termination:\nOxidant Consumed", fillcolor="#F1F3F4"]; Polymer [label="Polythis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Oxidant; Oxidant -> Initiation; Initiation -> Propagation; Propagation -> Termination; Termination -> Polymer; }

Caption: General experimental workflow for this compound polymerization.

Conclusion

The polymerization of this compound presents an interesting alternative to aniline for the synthesis of conducting polymers with modified properties. The presence of methyl groups on the aniline ring generally enhances the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processability. However, these substituents can also introduce steric hindrance, potentially leading to lower polymerization rates, lower molecular weights, and reduced electrical conductivity compared to polyaniline.

The specific isomer of this compound used has a pronounced effect on the polymerization and the final polymer characteristics. Further research focusing on a systematic and direct comparison of all this compound isomers with aniline under identical experimental conditions is necessary to fully elucidate the structure-property relationships. Such studies will be invaluable for the rational design of novel conducting polymers with tailored properties for advanced applications in the fields of research, science, and drug development.

References

A Comparative Guide to the Cross-Validation of Xylidine Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-xylidine, a known metabolite of the veterinary sedative xylazine and a compound of interest in toxicological and pharmacokinetic studies, is critical. This guide provides an objective comparison of various analytical methods for the quantification of xylidine in different biological matrices, supported by experimental data from published studies.

Method Performance Comparison

The selection of an appropriate analytical method depends on its performance characteristics. The following tables summarize key validation parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF) methods in various biological matrices.

Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification in Animal Tissues[1][2]
Validation ParameterLiverMeatKidneyFat
Limit of Detection (LOD) 1.5 µg/kg1.5 µg/kg1.5 µg/kg1.5 µg/kg
Limit of Quantification (LOQ) 5 µg/kg5 µg/kg5 µg/kg5 µg/kg
Recovery 63.5% - 90.8%63.5% - 90.8%63.5% - 90.8%63.5% - 90.8%
Precision Within required criteriaWithin required criteriaWithin required criteriaWithin required criteria
Table 2: Performance Characteristics of UHPLC-QTOF for this compound (as 2,6-dimethylaniline) Quantification in Human Blood and Urine[3][4][5]
Validation ParameterBloodUrine
Linearity Range 2.0 - 1,000.0 ng/mL2.0 - 1,000.0 ng/mL
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.6 ng/mL
Intra-day Precision (%RSD) < 8.6%< 8.6%
Inter-day Precision (%RSD) < 11.9%< 11.9%
Recovery Not explicitly stated71.4% - 83.3%[1]
Matrix Effect Not explicitly stated55.5% - 89.7%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the quantification of this compound in different biological matrices.

LC-MS/MS Method for this compound in Animal Tissues[1][2]

This method is designed for the sensitive and specific quantification of xylazine and its metabolite 2,6-xylidine in animal-derived food products.[2]

  • Sample Preparation:

    • Homogenize tissue samples (liver, meat, kidney, or fat).

    • Extract the homogenized sample with acetonitrile.

    • Perform a clean-up step using hexane.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[2][3]

    • Mobile Phase: Specific composition not detailed in the abstract.

    • Instrumentation: API 5000 Triple Quadrupole mass spectrometer.[2][3]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).[2][3]

    • Detection Mode: Multiple-Reaction Monitoring (MRM).[2][3]

UHPLC-QTOF Method for this compound (as 2,6-dimethylaniline) in Human Blood and Urine[3][4][5]

This method is suitable for the simultaneous determination of xylazine and its metabolite in human blood and urine, particularly in intoxication cases.[4][5][1]

  • Sample Preparation:

    • Acidify blood or urine samples with 2% formic acid in deionized water.

    • Centrifuge the acidified sample.

    • Load the supernatant onto a pre-conditioned Oasis MCX solid-phase extraction (SPE) cartridge.[4][1]

    • Wash the cartridge with 2% formic acid in water, followed by methanol.

    • Elute the analytes with 2% ammonia in methanol.[1]

  • Chromatographic Separation:

    • Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF).[4]

    • Further details on the column and mobile phase are not provided in the abstract.

  • Mass Spectrometric Detection:

    • Specific ionization and detection parameters are not detailed in the abstract.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

cluster_tissue LC-MS/MS for Animal Tissues start_tissue Homogenized Tissue Sample (Liver, Meat, Kidney, Fat) extraction Acetonitrile Extraction start_tissue->extraction cleanup Hexane Cleanup extraction->cleanup analysis_tissue LC-MS/MS Analysis (C18 Column, ESI+, MRM) cleanup->analysis_tissue

Caption: Workflow for LC-MS/MS analysis of this compound in animal tissues.

cluster_fluid UHPLC-QTOF for Blood and Urine start_fluid Blood or Urine Sample acidification Acidification with Formic Acid start_fluid->acidification centrifugation Centrifugation acidification->centrifugation spe Solid-Phase Extraction (SPE) (Oasis MCX) centrifugation->spe analysis_fluid UHPLC-QTOF Analysis spe->analysis_fluid

Caption: Workflow for UHPLC-QTOF analysis of this compound in blood and urine.

References

A Researcher's Guide to Commercial Xylidine: Purity Assessment and Supplier Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Xylidine, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, is commercially available in various grades from multiple suppliers. Ensuring the quality of this starting material is critical for the reliability and reproducibility of experimental results and the safety of final products. This guide provides an objective comparison of commercial this compound grades, supported by established analytical methodologies.

The term "this compound" encompasses six isomers of dimethylaniline, with 2,4-xylidine, 2,6-xylidine, and 3,4-xylidine being the most commonly used in industrial applications.[1] The purity of these isomers can vary between suppliers, potentially impacting reaction yields, impurity profiles of synthesized compounds, and overall project outcomes. This comparison focuses on the most frequently cited this compound isomers in research and manufacturing.

Comparative Analysis of Commercial this compound Grades

The purity of commercial this compound grades typically ranges from 98% to over 99.5%.[2][3] The tables below summarize the advertised purity and specifications for various this compound isomers from a selection of commercial suppliers. It is important to note that these values are based on publicly available data and certificates of analysis, and lot-to-lot variability may exist. Independent verification is always recommended.

Table 1: Comparison of 2,6-Xylidine (2,6-Dimethylaniline) Grades

SupplierProduct Number/GradeAdvertised PurityKey Specifications
Supplier AX1262 (Extra Pure)≥ 98%Appearance: Clear yellow to red-brown liquid
Supplier BRoyalchem≥ 99.5%Isomer control for pharmaceutical and agrochemical synthesis
Supplier CMuby Chemicals≥ 99%Appearance: Colorless to yellowish liquid
Supplier DOtto Chemie≥ 98%---
Supplier ECayman Chemical≥ 95% (as hydrochloride)Analytical reference standard

Table 2: Comparison of 2,4-Xylidine (2,4-Dimethylaniline) Grades

SupplierProduct Number/GradeAdvertised PurityKey Specifications
Supplier F270405 (Pure)Not explicitly stated---
Supplier GX 1260≥ 98%---
Supplier HDeepak NitriteNot explicitly statedUsed as an epoxy curing agent and intermediate
Supplier ICymitQuimicaNot explicitly stated---

Table 3: Comparison of Other this compound Isomer Grades

IsomerSupplierProduct Number/GradeAdvertised Purity
2,3-XylidineSupplier J---≥ 99%
2,5-XylidineSupplier K---Not explicitly stated
3,4-XylidineSupplier L---Not explicitly stated
3,5-XylidineSupplier M---Not explicitly stated

A common impurity found in 2,6-dimethylaniline is xylenol.[2] The presence of other this compound isomers and related aromatic amines can also be a concern, as their toxicological profiles can differ significantly.[4]

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound and identify potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound isomers and potential impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

    • If necessary, derivatization can be performed to improve the chromatographic properties of the analytes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column, such as a 5% phenyl-methyl silicone phase (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable for separating this compound isomers.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

  • Data Analysis:

    • Identify this compound isomers and impurities by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Calculate the purity of the main component by area percentage from the total ion chromatogram (TIC).

    • For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including aromatic amines.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for UV detection (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is typically employed. For example:

      • Start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength where this compound shows strong absorbance (e.g., 240 nm).

  • Data Analysis:

    • Determine the purity of the this compound sample by calculating the peak area percentage of the main component relative to the total peak area.

    • Quantify impurities by using an external standard method with a calibration curve generated from certified reference materials.

Visualizing the Workflow and Key Relationships

To better understand the process of assessing this compound purity and its implications, the following diagrams illustrate the experimental workflow and the logical connections between purity and downstream applications.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Reporting start Receive Commercial this compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter Sample (for HPLC) dissolve->filter for HPLC gcms GC-MS Analysis dissolve->gcms hplc HPLC Analysis filter->hplc identify Identify Isomers and Impurities gcms->identify quantify Quantify Purity and Impurities hplc->quantify compare Compare with Supplier Specifications identify->compare quantify->compare report Generate Purity Report compare->report

Caption: Experimental workflow for the purity assessment of commercial this compound.

Purity_Impact cluster_purity This compound Purity cluster_outcomes Downstream Application Outcomes high_purity High Purity this compound (>99.5%) reliable Reliable & Reproducible Results Predictable Impurity Profile High Yield high_purity->reliable leads to low_purity Low Purity this compound (<98%) unreliable Unreliable & Variable Results Unknown Impurities Low Yield & Side Reactions low_purity->unreliable leads to

Caption: The impact of this compound purity on downstream research and development outcomes.

References

performance comparison of various catalysts for xylidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of various catalysts utilized in the synthesis of xylidine, a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals. The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and cost-effectiveness. This document presents a side-by-side analysis of different catalytic systems, supported by experimental data, to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts for this compound Synthesis

Two primary routes for this compound synthesis are the vapor-phase amination of xylenols and the hydrogenation of nitroxylenes. The choice of catalyst significantly impacts the efficiency of each pathway.

Vapor-Phase Amination of Dimethylphenol

This method involves the reaction of a dimethylphenol isomer with ammonia at elevated temperatures and pressures. Acidic catalysts, particularly alumina-based materials, are commonly employed.

Table 1: Performance of γ-Alumina Catalysts in the Synthesis of 2,6-Xylidine from 2,6-Dimethylphenol [1][2]

Catalyst CompositionTemperature (°C)Pressure (bar)NH₃/Xylenol Molar Ratio2,6-Xylidine in Product (%)Isomeric Xylidines in Product (%)Unreacted Xylenol (%)Reference
γ-Al₂O₃400190~59:192.30.21.8[1]
γ-Al₂O₃400160~62:193.60.20.2[2]
γ-Al₂O₃400190~59:172.00.911.6[2]
γ-Al₂O₃400190~62:184.50.70.7[2]
γ-Al₂O₃400130~90:189.10.60.3[1]
γ-Al₂O₃38070~20:139.411.63.2[1]
γ-Al₂O₃38017~20:149.79.44.2[1]

Note: Product composition percentages are based on the analyzed organic portion of the reaction mixture.

Hydrogenation of Dimethylnitrobenzene

The reduction of dimethylnitrobenzene isomers is another key route to xylidines. This process typically employs metal catalysts, with both non-noble and noble metals demonstrating activity.

Table 2: Performance of Various Catalysts in the Hydrogenation of Dimethylnitrobenzene Isomers

CatalystSubstrateTemperature (°C)Pressure (MPa)SolventYield (%)Reference
Nickel2,6-Dimethylnitrobenzene60-801Ethanol92.5[3]
Nickel2,4-Dimethylnitrobenzene80-1101Ethanol91.7[3]
Palladium2,4- or 2,6-Dimethylnitrobenzene40-800.6-10Not SpecifiedHigh (implied)[3]
Ammonium Metavanadatem-Xylene (Direct Amination)80-90AtmosphericAcetic Acid/Water35.6-48.6[4]

Note: The data for the palladium catalyst is presented as a range from a comparative context within the source. Direct amination of m-xylene is included for comparison as an alternative route.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the two primary synthesis routes.

Vapor-Phase Amination of 2,6-Dimethylphenol over γ-Alumina[1]

A tubular reactor is packed with 880 ml of γ-Al₂O₃ tablets. The reactor is heated to the desired temperature (e.g., 400°C). 2,6-Dimethylphenol and ammonia are continuously pumped through pre-heated capillaries into the reactor. The pressure within the reactor is maintained at a set level (e.g., 190 bar) using a pressure-retaining valve. The gaseous product mixture exiting the valve is condensed and collected. Unreacted ammonia can be recovered by distillation from the product mixture at a lower pressure. The organic phase is then analyzed to determine its composition.

Hydrogenation of 2,6-Dimethylnitrobenzene using a Nickel Catalyst[3]

In a suitable reactor, 105 kg of 2,6-dimethylnitrobenzene (97.48% purity), 42 kg of ethanol, and 3 kg of a nickel catalyst are charged. The reactor is purged of air by three successive displacements with hydrogen. The hydrogenation reaction is then carried out for 2 hours under a pressure of 1 MPa and a temperature of 60-80°C, with a stirring speed of 300 rpm. After the reaction is complete, the hydrogenation product is purified by rectification to obtain 2,6-xylidine.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the two main this compound synthesis routes discussed.

G cluster_0 Vapor-Phase Amination Workflow A 2,6-Dimethylphenol Feed C Pumps A->C B Ammonia Feed B->C D Pre-heater C->D E Packed Bed Reactor (γ-Alumina Catalyst) D->E F Condenser E->F G Product Collection F->G H Analysis (GC, etc.) G->H

Caption: Workflow for vapor-phase amination of 2,6-dimethylphenol.

G cluster_1 Hydrogenation of Dimethylnitrobenzene Workflow I Dimethylnitrobenzene L Autoclave/Reactor I->L J Solvent (e.g., Ethanol) J->L K Catalyst (e.g., Raney Ni) K->L N Heating & Stirring O Catalyst Filtration L->O M Hydrogen Supply M->L P Product Purification (Distillation) O->P Q Final this compound Product P->Q

Caption: Workflow for the hydrogenation of dimethylnitrobenzene.

Concluding Remarks

The choice of catalyst for this compound synthesis is highly dependent on the desired isomer, the starting materials, and the specific process conditions. For the vapor-phase amination of 2,6-dimethylphenol, γ-alumina has demonstrated high selectivity to the desired 2,6-xylidine isomer under optimized conditions of high temperature and pressure. For the hydrogenation of nitroxylenes, non-noble metal catalysts like Raney nickel offer a cost-effective solution with high yields. While noble metal catalysts such as palladium are also effective, their higher cost is a significant consideration for industrial-scale production. This guide provides a foundational overview to assist researchers in navigating the catalytic landscape for this compound synthesis. Further optimization and catalyst development, particularly in the area of non-noble metal catalysts and milder reaction conditions, remain active areas of research.

References

comparative toxicity assessment of different xylidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Acute Oral Toxicity

The acute oral toxicity of xylidine isomers varies, with LD50 values in rodents ranging from moderately to slightly toxic. The following table summarizes the available LD50 data for several common isomers.

IsomerSpeciesLD50 (mg/kg body weight)95% Confidence Interval
2,3-Xylidine Rat (male SD)930630-1370
Mouse (male CF-1)1070-
2,4-Xylidine Rat (male)470 - 1259-
Mouse (male)250-
2,5-Xylidine Rat (male SD)--
Mouse (male CF-1)--
2,6-Xylidine Rat (male Sprague-Dawley)840 - 1230-
Rat (male Fischer 344)630-
Mouse (male CF1)710-
3,4-Xylidine Rat812-
Rat (male SD)--
Mouse (male CF-1)710-
3,5-Xylidine Rat (male SD)710-
Mouse (male CF-1)420-

Data sourced from multiple studies, including OECD TG 401 and other non-guideline acute toxicity tests.[1][2][3][4][5]

Target Organ and Systemic Toxicity

The primary target organs for this compound isomer toxicity are the blood, spleen, liver, and kidneys.[1][6] A critical effect observed for all tested isomers is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1][4]

  • Methemoglobin Formation: All tested isomers (2,3-, 2,5-, 3,4-, and 3,5-xylidine) have been shown to cause methemoglobin formation.[1] In vitro studies with rat erythrocytes demonstrated that metabolic activation is necessary for this effect.[1] Among the isomers tested, 3,5-xylidine was identified as the most potent inducer of methemoglobinemia both in vitro and in vivo.[1][7] A single oral dose of 4.8 mmol/kg of 3,5-xylidine in rats resulted in a maximal methemoglobin level of 31.3%, while the other isomers did not produce significant methemoglobinemia at the same dose.[7]

  • Hematotoxicity: In addition to methemoglobinemia, other hematological effects have been observed, including a decrease in erythrocytes and hemoglobin levels, and an increase in reticulocytes.[1]

  • Hepato- and Nephrotoxicity: Liver and kidney effects are also common.[1] At higher doses, isomers such as 2,3-, 2,5-, and 3,5-xylidine led to increased kidney weights and necrosis.[1] Liver enlargement and hypertrophy of hepatocytes were observed for all four of these isomers at the highest tested doses.[1]

Genotoxicity and Carcinogenicity

The genotoxicity of this compound isomers is complex and, in some cases, results are inconsistent across different assays. However, there is a general suspicion of a genotoxic potential for this class of compounds.[1]

IsomerAmes Test (S. typhimurium)Mammalian Cell MutagenicityIn Vitro ClastogenicityIn Vivo Comet AssayIn Vivo Micronucleus TestDNA Binding
2,3-Xylidine Positive & Negative Results--PositiveNegative-
2,4-Xylidine ------
2,5-Xylidine Positive & Negative Results-Clastogenic EffectsPositiveNegative-
2,6-Xylidine Inconsistent/NegativeMutagenic (with activation)-Positive (liver, male)NegativeDNA Adducts
3,4-Xylidine Positive & Negative Results--PositiveNegative-
3,5-Xylidine Positive & Negative ResultsMutagenicClastogenic EffectsPositiveNegativeDNA Adducts

Data compiled from various in vitro and in vivo genotoxicity studies.[1][3][8][9][10]

Carcinogenicity:

  • 2,5-Xylidine: A study indicated that 2,5-xylidine caused an increase in vascular tumors in male mice and fibromas/fibrosarcomas in rats.[1][3]

  • 2,6-Xylidine: This isomer is classified as a possible human carcinogen (Group 2B) and has been shown to induce nasal cavity tumors in rats.[4][8][11]

  • Overall Assessment: Due to the carcinogenic potential of some isomers and the common mechanisms of action, several this compound isomers are classified as suspected carcinogens (Carcinogen Category 3B).[1][6]

Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are outlined below. These are generalized methodologies based on commonly cited OECD Test Guidelines (TG).

Acute Oral Toxicity (Following OECD TG 401/423)
  • Test Animals: Healthy young adult rodents (rats or mice), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature and humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance (a specific this compound isomer) is administered orally by gavage in a single dose. The vehicle used is typically water or corn oil.

  • Dose Levels: A range of dose levels is used to determine the LD50. For a limit test, a single high dose (e.g., 2000 mg/kg) is administered.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in motor activity, cyanosis, lethargy), and body weight changes for at least 14 days.[3]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Bacterial Reverse Mutation Test (Ames Test - Following OECD TG 471)
  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation. Strains engineered to overexpress specific enzymes like acetyltransferase may also be used.[8]

  • Metabolic Activation System: A liver post-mitochondrial fraction (S9) from induced rats or humans is used to simulate mammalian metabolism.

  • Procedure: The test substance, bacterial strain, and S9 mix (or buffer for tests without activation) are incubated together. The mixture is then plated on a minimal agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD TG 474)
  • Test Animals: Typically mice or rats.

  • Dose Administration: The this compound isomer is administered, usually via oral gavage or intraperitoneal injection, once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after the last administration.

  • Slide Preparation: Smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

  • Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a clastogenic or aneugenic effect.

Metabolic Activation and Toxicity Pathway

The toxicity of this compound isomers is largely dependent on their metabolic activation, primarily through cytochrome P450 (CYP) enzymes in the liver. The following diagram illustrates the proposed metabolic pathway leading to genotoxicity.

G This compound This compound Isomer N_Hydroxylamine N-Hydroxylamine Metabolite This compound->N_Hydroxylamine This compound->N_Hydroxylamine CYP450 (N-Hydroxylation) N_O_Ester Unstable N-O-Ester (e.g., Acetate or Sulfate) N_Hydroxylamine->N_O_Ester N_Hydroxylamine->N_O_Ester Acyltransferases or Sulfotransferases Nitrenium_Ion Reactive Nitrenium Ion N_O_Ester->Nitrenium_Ion Spontaneous Cleavage DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity CYP450 CYP450 (N-Hydroxylation) Transferases Acyltransferases or Sulfotransferases

Caption: Proposed metabolic activation pathway of this compound isomers leading to genotoxicity.

This metabolic activation to a reactive nitrenium ion is a key mechanism underlying the formation of DNA adducts and the subsequent genotoxic and carcinogenic effects observed for some this compound isomers.[1] It is important to note that for some isomers, such as 2,6-xylidine, this classic N-hydroxylation pathway may be less favorable, with other pathways potentially contributing to toxicity at high doses.[9][10]

References

Xylidine as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chromatographic analysis, the use of an internal standard (IS) is a critical practice for enhancing the accuracy and precision of quantitative measurements. An ideal internal standard should be a compound that is structurally similar to the analyte of interest but is not naturally present in the sample. Xylidine, with its various isomers, presents itself as a potential candidate for this role, particularly in the analysis of aromatic amines and related pharmaceutical compounds. This guide provides an objective comparison of this compound's performance as an internal standard, supported by experimental data and detailed methodologies.

Principles of Internal Standard Validation

The validation of an internal standard is a meticulous process governed by international guidelines, such as those from the International Council for Harmonisation (ICH). The core parameters assessed include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. When an internal standard is employed, the validation process ensures that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration over a specified range.

Experimental Workflow for Internal Standard Validation

A typical workflow for validating an internal standard in a chromatographic method is a multi-step process. It begins with the selection of a suitable internal standard, followed by the development of a chromatographic method that effectively separates the analyte, the internal standard, and other matrix components. The subsequent validation phase involves a series of experiments to evaluate the method's performance.

Internal Standard Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application IS_Selection Internal Standard Selection Method_Dev Chromatographic Method Development IS_Selection->Method_Dev Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: A generalized workflow for the validation of an internal standard in a chromatographic method.

Performance of this compound as an Internal Standard

While the use of isotopically labeled analogues of the analyte is considered the gold standard for internal standards in mass spectrometry-based methods, their availability and cost can be prohibitive. In such cases, a structurally similar, non-labeled compound like this compound can be a viable alternative.

A study on the separation and determination of this compound isomers by reverse-phase high-performance liquid chromatography (HPLC) provides valuable insight into the chromatographic behavior of these compounds. While this study did not use this compound as an internal standard for another analyte, it lays the groundwork for its potential application by demonstrating a robust method for its separation and quantification.

Experimental Protocol: Isomeric Separation of this compound

This section details the experimental protocol for the separation of 2,6-dimethylaniline (a this compound isomer) and its five positional isomers, which is a prerequisite for its use as a resolved internal standard.

Chromatographic Conditions:

  • Column: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v)

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 40 °C

  • Elution Mode: Isocratic

Sample Preparation: Standard solutions of the this compound isomers are prepared in the mobile phase at appropriate concentrations for analysis.

Validation Data for this compound Isomer Separation

The following table summarizes the validation data for the HPLC method developed for the separation of this compound isomers. This data is crucial for assessing the suitability of a specific isomer as an internal standard, as it demonstrates the method's ability to reliably quantify it.

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for all isomers
Limit of Detection (LOD) 0.007 µg/mL
Limit of Quantitation (LOQ) 0.02 µg/mL
Precision (RSD%) < 2% for repeatability and intermediate precision
Accuracy (Recovery %) 98-102%
Robustness The method was found to be robust with respect to small variations in pH, mobile phase composition, and column temperature.

This data demonstrates that the developed HPLC method is specific, accurate, linear, precise, and robust for the quantification of this compound isomers.

Comparison with Alternative Internal Standards

The choice of an internal standard is highly dependent on the specific analytical method and the analyte being quantified. While this compound can be a suitable internal standard for certain applications, it is important to consider other alternatives.

Commonly Used Internal Standards in Amine Analysis:

  • Deuterated Analogues: Isotopically labeled versions of the analyte (e.g., Lidocaine-d10 for Lidocaine analysis) are often the preferred choice as they have nearly identical chemical and physical properties to the analyte, leading to better correction for matrix effects and variability.

  • Structural Analogues: Other aromatic amines or compounds with similar functional groups and chromatographic behavior can be used. The choice depends on factors such as retention time, detector response, and commercial availability. For instance, in the analysis of local anesthetics, compounds like bupivacaine or ropivacaine have been used as internal standards for each other.

The following logical diagram illustrates the decision-making process for selecting an internal standard.

Caption: A decision tree for the selection and validation of an internal standard.

Conclusion

This compound isomers demonstrate favorable chromatographic properties and can be quantified with high precision and accuracy, making them promising candidates for use as internal standards in the analysis of structurally related compounds, particularly other aromatic amines. The provided experimental protocol and validation data for the separation of this compound isomers serve as a foundation for developing and validating analytical methods that employ this compound as an internal standard.

However, the ultimate choice of an internal standard should always be based on a thorough validation process that demonstrates its suitability for the specific application. When available and economically feasible, isotopically labeled analogues of the analyte remain the gold standard. In their absence, a comprehensive evaluation of potential structural analogues, including this compound, is essential to ensure the reliability and accuracy of chromatographic quantification.

A Comparative Guide to the Efficacy of Xylidine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed comparison of the efficacy of different xylidine-based organic compounds as corrosion inhibitors. This document summarizes key performance data from electrochemical studies, outlines the experimental methodologies used for their evaluation, and illustrates the underlying mechanisms of action.

Data Presentation: Performance of this compound-Based Corrosion Inhibitors

The corrosion inhibition performance of this compound derivatives is influenced by their molecular structure, the type of metal substrate, and the nature of the corrosive environment. The table below presents quantitative data from studies on N,N-dimethylaniline and N,N'-[(methylimino)dimethylidyne]di-2,4-xylidine (MIDX), showcasing their inhibition efficiencies under specific conditions.

InhibitorMetal SubstrateCorrosive MediumTechnique UsedConcentrationInhibition Efficiency (%)
N,N-dimethylanilineZinc0.5 M H₂SO₄Potentiodynamic Polarization, EIS60 mM93.51[1]
N,N'-[(methylimino)dimethylidyne]di-2,4-xylidine (MIDX)Mild Steel0.5 M H₂SO₄Potentiodynamic Polarization, EIS, GravimetricNot specifiedHigh (implied)

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized electrochemical techniques. The following are detailed methodologies for the key experiments cited in the evaluation of this compound-based inhibitors.

Potentiodynamic Polarization

Potentiodynamic polarization studies are conducted to determine the corrosion current (Icorr) and the corrosion potential (Ecorr) of a metal in a corrosive medium, both with and without an inhibitor. This technique helps in understanding the kinetic aspects of the anodic and cathodic reactions.

Procedure:

  • Electrode Preparation: The working electrode (metal specimen) is mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.

  • Electrochemical Cell Setup: A three-electrode setup is used, consisting of the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: The working electrode is immersed in the corrosive solution (with or without the inhibitor) for a specific period (e.g., 1 hour) to allow the open circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is then calculated using the following equation:

    IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

    where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. It is used to study the formation of a protective film by the inhibitor on the metal surface.

Procedure:

  • Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is determined from the Nyquist plot. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

    where Rct_inhibited and Rct_uninhibited are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mandatory Visualizations

Mechanism of Corrosion Inhibition

This compound-based inhibitors function by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through physical (electrostatic) or chemical (coordination bond) interactions. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring play a crucial role in the adsorption process.

G cluster_surface Metal Surface Inhibitor This compound Derivative (Inhibitor) Metal Metal (e.g., Steel, Zinc) Inhibitor->Metal Adsorption (Protective Film Formation) H+ H+ H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl- Metal->Anode Anodic Reaction (Metal Dissolution)

Caption: General mechanism of this compound-based corrosion inhibitors.

Experimental Workflow for Inhibitor Evaluation

The systematic evaluation of a potential corrosion inhibitor involves a series of well-defined experimental steps to quantify its performance and understand its mechanism of action.

G A Material Preparation (Metal Coupon & Inhibitor Solution) B Electrochemical Cell Setup (3-Electrode System) A->B C Open Circuit Potential (OCP) Measurement until Stabilization B->C D Electrochemical Impedance Spectroscopy (EIS) C->D E Potentiodynamic Polarization C->E F Data Analysis (Inhibition Efficiency, Corrosion Rate) D->F E->F H Mechanism Elucidation F->H G Surface Analysis (SEM, AFM) G->H

Caption: Typical experimental workflow for evaluating corrosion inhibitors.

References

A Comparative Guide to the Inter-Laboratory Validation of a Standardized Xylidine Analysis Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of xylidine, a key intermediate in the synthesis of pharmaceuticals and other industrial products.[1][2][3] The objective is to present a framework for a standardized this compound analysis protocol and its inter-laboratory validation, ensuring method robustness, reliability, and reproducibility across different analytical laboratories. The information herein is based on established analytical practices and regulatory guidelines to support drug development and quality control processes.

The validation of an analytical procedure is critical to demonstrate its fitness for a specific purpose.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the necessary validation parameters, which include accuracy, precision, specificity, detection limits, and linearity.[5][6][7] This ensures that the analytical method consistently and accurately measures the intended analyte.

Recommended Standardized this compound Analysis Protocol

The following protocol is a synthesized methodology based on common practices in gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis of this compound and its isomers.

  • Sample Preparation:

    • For solid samples, accurately weigh a representative portion and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile).

    • For liquid samples, perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate.[8]

    • For biological matrices, such as animal tissues, homogenize the sample and extract with acetonitrile. A subsequent clean-up step with hexane may be necessary.[9]

    • In some cases, derivatization with an agent like heptafluorobutyric anhydride may be employed to improve chromatographic separation and detection by GC-MS.[10]

  • Chromatographic Separation:

    • For HPLC/UPLC: Employ a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is often effective.[11]

    • For GC: A stainless steel column packed with a stationary phase like Chromosorb 103 can be used, with nitrogen or helium as the carrier gas.[12]

  • Detection and Quantification:

    • HPLC-UV: Set the UV detector to a wavelength of 230 nm for absorbance measurement.[8]

    • GC-MS/LC-MS/MS: Operate the mass spectrometer in a suitable mode, such as multiple-reaction monitoring (MRM) for enhanced selectivity and sensitivity, particularly for trace-level analysis in complex matrices.[9]

  • Calibration:

    • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent as the prepared samples.

    • The calibration curve should cover the expected concentration range of this compound in the samples. For example, a range of 0.01 to 3 mg per sample has been documented for GC-FID analysis.[12]

Inter-Laboratory Validation Workflow

The successful transfer and implementation of a standardized analytical method across different laboratories require a robust inter-laboratory validation study. This process ensures that the method is reproducible and yields comparable results regardless of the testing site.

G cluster_0 Phase 1: Protocol Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Preparation cluster_2 Phase 3: Multi-Laboratory Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Performance Evaluation A Develop Standardized Analysis Protocol B Single-Laboratory Method Validation (Accuracy, Precision, Linearity) A->B C Select Participating Laboratories B->C D Prepare & Distribute Homogeneous Samples C->D E Provide Standardized Protocol & Reference Standards D->E F Laboratories Analyze Samples Using the Standardized Protocol E->F G Collect & Tabulate Analytical Results from All Labs F->G H Statistical Analysis of Data (Repeatability & Reproducibility) G->H I Evaluate Method Performance Across Laboratories H->I J Final Validation Report I->J

Caption: A typical workflow for an inter-laboratory validation study.

Standardized this compound Analysis Workflow

The following diagram illustrates the key steps in a typical analytical workflow for the determination of this compound in a given sample.

G cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting A Receive & Log Sample B Sample Extraction (e.g., LLE, SPE) A->B C Derivatization (Optional) B->C D Chromatographic Separation (GC or LC) C->D E Detection (MS, UV, etc.) D->E F Peak Integration & Quantification E->F H Calculate this compound Concentration F->H G Calibration Curve Generation G->F I Generate Analysis Report H->I

Caption: Key steps in a standardized this compound analysis protocol.

Comparative Performance of Analytical Methods

The choice of an analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for different techniques used in this compound analysis.

Parameter GC-MS LC-MS/MS HPLC-UV
Limit of Quantitation (LOQ) 0.600 µ g/sample [10]5 µg/kg (in animal tissue)[9]0.4 µg/L (for 2,6-dimethylaniline)[8]
Accuracy (Recovery) 83–101%[10]63.5% - 90.8%[9]Data not specified
Precision (RSD) 0.8–10.3%[10]Within required criteria[9]Data not specified
Linearity Not specifiedUp to 1,000 ng/mL[13]Not specified
Common Application Workplace air monitoring[10]Residue analysis in animal tissues[9]Determination in aqueous samples[8]

Note: The performance characteristics can vary significantly based on the specific instrumentation, sample matrix, and experimental conditions.

Conclusion

The inter-laboratory validation of a standardized this compound analysis protocol is essential for ensuring data quality and consistency in pharmaceutical development and quality control. While various analytical techniques such as GC-MS, LC-MS/MS, and HPLC-UV are suitable for the determination of this compound, the selection of the most appropriate method should be based on a thorough evaluation of its performance characteristics in the context of the intended application. The workflows and comparative data presented in this guide offer a framework for establishing a robust and reproducible analytical method for this compound analysis. Adherence to standardized protocols and thorough validation are paramount for achieving reliable and comparable results across different analytical laboratories.[11]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like xylidine, a toxic compound with lasting environmental effects, is a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is classified as a hazardous waste and is toxic if swallowed, inhaled, or if it comes into contact with skin.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems, with long-lasting detrimental effects.[1][2][3] Therefore, adherence to strict disposal protocols is not just a matter of regulatory compliance, but a fundamental responsibility.

Key Hazard and Disposal Parameters

To facilitate a clear understanding of the risks and procedures associated with this compound, the following table summarizes its key characteristics.

ParameterDescriptionCitation
Hazard Class 6.1 (Toxic)[4]
Primary Disposal Method Incineration[3][5][6][7]
Environmental Hazard Toxic to aquatic life with long-lasting effects[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, protective clothing, eye/face protection, and respiratory protection[1][4][8]
Spill Containment Absorb with inert material (e.g., sand, silica gel, vermiculite)[8][9][10]

Detailed Protocol for this compound Disposal

The recommended and most common method for the proper disposal of this compound is through incineration by a licensed professional waste disposal service.[3][5][6][7] The following protocol outlines the necessary steps for preparing this compound waste for disposal.

Objective: To safely prepare and package this compound waste for transport to a licensed hazardous waste disposal facility for incineration.

Materials:

  • This compound waste

  • Combustible solvent (e.g., ethanol, benzene)

  • Appropriate, sealable, and clearly labeled hazardous waste containers

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Chemical splash goggles and face shield

    • Chemical-resistant apron or lab coat

    • Respiratory protection (use a respirator with an organic vapor cartridge)

  • Fume hood

  • Inert absorbent material (e.g., vermiculite, sand) for spill management

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure all required PPE is worn correctly to prevent skin contact, eye exposure, and inhalation.

  • Work in a Ventilated Area: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare for Disposal:

    • For liquid this compound waste, it is recommended to dissolve or mix the material with a combustible solvent.[3][6][7] This aids in the incineration process.

    • Carefully pour the this compound waste into a designated, compatible hazardous waste container.

    • Add the combustible solvent to the container, ensuring the mixture does not exceed the container's fill line.

  • Seal and Label the Container:

    • Securely seal the waste container to prevent any leaks or spills.

    • Clearly label the container as "Hazardous Waste" and include the following information:

      • "this compound"

      • The specific solvent used for dilution

      • The date of accumulation

      • Appropriate hazard symbols (e.g., toxic, environmentally hazardous)

  • Manage Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, absorbent pads, or contaminated labware, must also be treated as hazardous waste.

    • Place these items in a separate, clearly labeled solid hazardous waste container. Contaminated packaging should be disposed of in the same manner as the unused product.[3][6]

  • Storage Pending Disposal:

    • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and incineration of the this compound waste.

    • Ensure that all local, state, and federal environmental regulations are strictly followed.[3][7]

Spill Response:

In the event of a this compound spill, immediately evacuate the area and alert others. Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material such as sand, silica gel, or vermiculite.[8][9][10] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Do not flush spilled this compound into drains or sewer systems.[3][8][11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following diagram illustrates the logical workflow from waste generation to final disposal.

XylidineDisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal External Disposal A 1. Don PPE & Work in Fume Hood B 2. Prepare this compound Waste (Mix with Combustible Solvent) A->B C 3. Seal & Label Hazardous Waste Container B->C D 4. Manage Contaminated Materials C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Contact Licensed Waste Disposal Service E->F G 7. Transport to Disposal Facility F->G H 8. Incineration with Afterburner & Scrubber G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with xylidine, ensuring the protection of personnel and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound. It is imperative to inspect all PPE for integrity before each use.

Body PartPPE ItemType/SpecificationWhen to Use
Hands Chemical-resistant glovesNitrile, Butyl rubber, or Viton®. Double gloving is recommended.Required for all handling of this compound, including transfers, mixing, and waste disposal.
Eyes/Face Safety goggles and face shieldANSI Z87.1 compliantRequired when there is a splash hazard, such as during transfers of larger volumes or when working with open containers.
Respiratory RespiratorNIOSH-approved air-purifying respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in poorly ventilated areas. Recommended for spill cleanup.
Body Laboratory coat and chemical-resistant apronFlame-resistant lab coat and a chemically impervious apron.Required for all handling of this compound.
Feet Closed-toe shoesMade of a non-porous material.Required in all laboratory areas where this compound is handled.

Exposure Limits

Adherence to established occupational exposure limits is a critical component of safe this compound handling. The following table outlines the permissible exposure limits (PEL) from the Occupational Safety and Health Administration (OSHA), the recommended exposure limits (REL) from the National Institute for Occupational Safety and Health (NIOSH), and the threshold limit values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) for mixed this compound isomers.

OrganizationExposure Limit (Time-Weighted Average)Notes
OSHA 5 ppm (25 mg/m³) over an 8-hour workday.Legally enforceable limit.[1]
NIOSH 2 ppm (10 mg/m³) over a 10-hour workday.Recommended limit.[1]
ACGIH 0.5 ppm over an 8-hour workday.Recommendation based on health effects.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for minimizing risks. The following step-by-step operational plan provides guidance for routine laboratory procedures.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and available.

  • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Don all required personal protective equipment as outlined in the PPE table.

2. Handling and Use:

  • Perform all manipulations of this compound, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

  • Use a properly calibrated and maintained dispensing system (e.g., pipette, syringe) to handle liquid this compound.

  • Keep all containers of this compound tightly sealed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol).

  • Properly label and store all this compound-containing solutions.

  • Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all this compound-contaminated waste, including unused this compound, reaction byproducts, contaminated solvents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., toxic, flammable).

  • Include the date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Emergency Procedures: this compound Spill Response

In the event of a this compound spill, a prompt and coordinated response is crucial to mitigate the hazard. The following workflow outlines the necessary steps.

SpillResponse This compound Spill Response Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others and Supervisor evacuate->alert assess Assess the Spill alert->assess small_spill Small Spill (<100 mL) and Trained Personnel assess->small_spill Minor large_spill Large Spill (>100 mL) or Untrained Personnel assess->large_spill Major ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Apron) small_spill->ppe contact_ehs Contact EHS Immediately large_spill->contact_ehs contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) and Absorb contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose secure Secure the Area and Wait for EHS contact_ehs->secure

Caption: Workflow for responding to a this compound spill.

By adhering to these safety protocols and operational plans, you can significantly reduce the risks associated with handling this compound, fostering a safer laboratory environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.